molecular formula C12H22O11 B7887825 D-(+)-Cellobiose

D-(+)-Cellobiose

Numéro de catalogue: B7887825
Poids moléculaire: 342.30 g/mol
Clé InChI: GUBGYTABKSRVRQ-OMNYSSFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2).
A polysaccharide with glucose units linked as in CELLOBIOSE. It is the chief constituent of plant fibers, cotton being the purest natural form of the substance. As a raw material, it forms the basis for many derivatives used in chromatography, ion exchange materials, explosives manufacturing, and pharmaceutical preparations.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S,4R,6S)-2-(hydroxymethyl)-6-[(3S,4S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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InChI Key

GUBGYTABKSRVRQ-OMNYSSFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
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Isomeric SMILES

C(C1[C@H]([C@H](C([C@@H](O1)O[C@H]2[C@H](C([C@@H](OC2CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
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Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
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Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

Insoluble (NIOSH, 2023), Insoluble
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Density

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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CAS No.

9004-34-6, 528-50-7
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Melting Point

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and properties of D-(+)-Cellobiose, a key disaccharide in carbohydrate chemistry and biofuel research.

Core Chemical Structure

This compound is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1][2] It is composed of two β-D-glucose units linked together by a β-1,4 glycosidic bond.[3][4][5] This linkage means the bond connects the C1 carbon of one glucose molecule to the C4 carbon of the second glucose molecule, with the anomeric carbon (C1) in the β-configuration.

Structurally, cellobiose (B7769950) is the repeating unit in cellulose (B213188), the most abundant polysaccharide on Earth.[3][4] The hydrolysis of cellulose, either through enzymatic or acidic methods, yields cellobiose as a primary product.[4][6][7]

Key structural features include:

  • Two β-D-glucose monomers: The fundamental building blocks of the molecule.

  • A β-1,4 glycosidic bond: This linkage gives cellulose its characteristic linear and rigid structure, which is resistant to hydrolysis by most enzymes except for specialized cellulases.[3][8]

  • Reducing Sugar: Cellobiose is classified as a reducing sugar because one of the glucose units has a free hemiacetal group at the anomeric carbon.[6][9][10] This group can open to form a free aldehyde, which can be oxidized.

  • Hydrogen Bonding: The molecule possesses eight free hydroxyl (OH) groups, which lead to strong intramolecular and intermolecular hydrogen bonding, influencing its physical properties like solubility and crystal structure.[6]

Nomenclature

This compound is known by several systematic and common names:

  • Systematic IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol[6]

  • Other Systematic Names:

    • 4-O-β-D-Glucopyranosyl-D-glucose[1][5]

    • β-D-Glucopyranosyl-(1→4)-D-glucopyranose[6]

  • Common Synonyms: D-Cellobiose, Cellose[1][2]

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of this compound.

PropertyValue
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
Melting Point 239 °C (decomposes)
Solubility in Water Soluble; approx. 12 g/100 mL[7] to 111.0 mg/mL at 15 °C[6]
Solubility in other solvents Insoluble in ether and ethanol.[8][11]
Specific Rotation [α]D +34° (c=10% in H₂O, after 15 hours)[8][11]
CAS Number 528-50-7

Chemical Structure Visualization

The chemical structure of this compound, highlighting the two β-D-glucose units and the β-1,4 glycosidic bond, is depicted below.

Figure 1. Haworth projection of this compound.

Experimental Protocol: Enzymatic Hydrolysis of Cellobiose

This compound serves as a crucial substrate for β-glucosidases, enzymes that catalyze its hydrolysis into two molecules of D-glucose.[5] The activity of these enzymes is fundamental in the complete breakdown of cellulose and is a key area of research in biofuel production and enzymology.

Objective:

To determine the activity of a β-glucosidase enzyme by quantifying the amount of glucose released from the hydrolysis of this compound.

Materials:
  • This compound (Substrate)

  • β-glucosidase enzyme solution (e.g., from Aspergillus niger or Trichoderma reesei)

  • Buffer solution (e.g., 50 mM Sodium Acetate Buffer, pH 4.8-5.0)

  • Deionized water

  • Reagents for glucose quantification (e.g., Glucose Oxidase-Peroxidase (GOD-POD) reagent or 3,5-dinitrosalicylic acid (DNS) reagent)[10][12]

  • Spectrophotometer or plate reader

  • Water bath or incubator

  • Microcentrifuge tubes

  • Stop solution (e.g., 0.5 M Na₂CO₃ for DNS method, or heat for GOD-POD)

Methodology:
  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the chosen buffer.

  • Enzyme Preparation: Prepare a suitable dilution of the β-glucosidase enzyme in the same buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the chosen time course.

  • Reaction Setup:

    • In a microcentrifuge tube, combine a specific volume of the buffer and the cellobiose stock solution. For a 1 mL final reaction volume, one might use 890 µL of buffer and 100 µL of 10 mM cellobiose to achieve a final substrate concentration of 1 mM.[12]

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for 5-10 minutes to ensure temperature equilibration.[12]

  • Initiation of Reaction:

    • Initiate the hydrolysis by adding a small volume of the diluted enzyme solution (e.g., 10 µL) to the pre-warmed substrate mixture.[12]

    • Mix gently and start a timer immediately.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a defined period (e.g., 15-30 minutes).[12] Time points should be chosen to be within the initial linear rate of the reaction.

  • Termination of Reaction:

    • Stop the reaction. This can be achieved by heating the tube in a boiling water bath for 5-10 minutes to denature the enzyme.[9] Alternatively, if using the DNS method, the addition of the DNS reagent followed by heating will stop the reaction and develop the color simultaneously.

  • Quantification of Glucose:

    • After termination and cooling to room temperature, quantify the amount of glucose produced.

    • Using GOD-POD: Add the GOD-POD reagent to the reaction mixture, incubate for the recommended time to allow color development, and measure the absorbance at the specified wavelength (typically ~540 nm).[12]

    • Using DNS: Add DNS reagent, heat the mixture, and then measure the absorbance at 540 nm.[10]

    • A standard curve using known concentrations of D-glucose must be prepared under identical conditions to accurately determine the amount of glucose released in the enzymatic reaction.

  • Calculation of Activity:

    • Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmole of glucose per minute under the specified assay conditions. The activity is calculated based on the glucose standard curve, the reaction volume, the incubation time, and the amount of enzyme used.

Experimental Workflow Diagram

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Cellobiose Solution (10 mM) Mix Combine Buffer and Cellobiose in Tube Prep_Substrate->Mix Prep_Enzyme Prepare β-Glucosidase Dilution Initiate Add Enzyme to Initiate Reaction Prep_Enzyme->Initiate Prep_Buffer Prepare 50 mM Acetate Buffer (pH 5.0) Prep_Buffer->Mix PreIncubate Pre-incubate at 50°C for 5 min Mix->PreIncubate PreIncubate->Initiate Incubate Incubate at 50°C for 30 min Initiate->Incubate Terminate Terminate Reaction (e.g., Boiling for 5 min) Incubate->Terminate Quantify Quantify Glucose (e.g., GOD-POD Assay) Terminate->Quantify Measure Measure Absorbance (540 nm) Quantify->Measure Calculate Calculate Enzyme Activity (U/mL) Measure->Calculate caption Workflow for enzymatic hydrolysis of cellobiose.

Figure 2. Experimental workflow for β-glucosidase activity assay.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a fundamental molecule in carbohydrate chemistry and biology. As the primary repeating unit of cellulose (B213188), its properties are of significant interest in fields ranging from biofuel research to drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and a summary of its role in plant signaling pathways.

Physical Properties

This compound is a white crystalline solid at room temperature. Its key physical properties are summarized in the table below, followed by detailed experimental protocols for their measurement.

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
Melting Point 224-225 °C (decomposes)[1]
Specific Optical Rotation +34.6° (c=8, H₂O)
Solubility in Water 111.0 g/L at 15 °C[1]
Density 1.54 g/cm³
Experimental Protocols for Determination of Physical Properties

Objective: To determine the melting point range of this compound using a capillary melting point apparatus.

Materials:

  • This compound, finely powdered and dried

  • Capillary tubes (one end sealed)

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

  • Determination:

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For this compound, a sharp melting range is indicative of high purity.

Objective: To measure the specific optical rotation of this compound using a polarimeter.

Materials:

  • This compound, analytical grade

  • Distilled or deionized water

  • Volumetric flask (10 mL)

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm)

  • Polarimeter cell (1 dm)

Procedure:

  • Solution Preparation: Accurately weigh approximately 0.8 g of this compound and dissolve it in distilled water in a 10 mL volumetric flask. Ensure the solution is thoroughly mixed and the temperature is maintained at 20 °C.

  • Polarimeter Calibration: The polarimeter is calibrated using a blank solution (distilled water) in the polarimeter cell to set the zero point.

  • Measurement:

    • The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path.

    • The cell is placed in the polarimeter, and the observed rotation (α) is measured.

  • Calculation: The specific optical rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Distilled water

  • Thermostatically controlled water bath or shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe with a 0.45 µm filter)

  • Evaporating dish

Procedure:

  • Saturation: An excess amount of this compound is added to a known volume of distilled water in a sealed container.

  • Equilibration: The mixture is placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 15 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

  • Filtration: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish.

    • The water is evaporated at a controlled temperature (e.g., 60-70 °C) until a constant weight of the dried solid is achieved.

    • The weight of the dissolved this compound is determined by subtracting the initial weight of the evaporating dish.

  • Calculation: The solubility is calculated and expressed in grams per liter (g/L) of water.

Chemical Properties

This compound exhibits chemical properties characteristic of a reducing disaccharide. It can undergo hydrolysis, oxidation, and reduction reactions.

Hydrolysis

The β(1→4) glycosidic bond in this compound can be cleaved through hydrolysis, yielding two molecules of D-glucose. This can be achieved through either acidic or enzymatic catalysis.

Objective: To hydrolyze this compound into D-glucose using an acid catalyst.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), e.g., 1 M solution

  • Heating apparatus (e.g., water bath or heating mantle)

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • pH meter or pH indicator paper

  • Neutralizing agent (e.g., calcium carbonate or sodium hydroxide (B78521) solution)

Procedure:

  • Reaction Setup: A known amount of this compound is dissolved in a specific volume of dilute sulfuric acid (e.g., 0.5 M to 1 M) in a round-bottom flask.

  • Hydrolysis: The solution is heated under reflux for a defined period (e.g., 2-4 hours) to ensure complete hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling, the reaction mixture is neutralized by the gradual addition of a neutralizing agent until the pH is approximately 7.

  • Product Analysis: The resulting solution, containing D-glucose, can be analyzed using techniques such as high-performance liquid chromatography (HPLC) or enzymatic glucose assays to determine the yield.

Objective: To hydrolyze this compound into D-glucose using the enzyme β-glucosidase.

Materials:

  • This compound

  • β-glucosidase enzyme preparation

  • Buffer solution of optimal pH for the enzyme (e.g., citrate (B86180) buffer, pH 4.8-5.0)

  • Thermostatically controlled water bath or incubator

  • Method to stop the reaction (e.g., heating block or addition of a stop solution)

Procedure:

  • Reaction Mixture Preparation: A solution of this compound is prepared in the appropriate buffer.

  • Enzymatic Reaction: The solution is brought to the optimal temperature for β-glucosidase activity (e.g., 50 °C). A known amount of the β-glucosidase enzyme is added to initiate the hydrolysis.

  • Incubation: The reaction mixture is incubated for a specific time, with periodic sampling to monitor the progress of the reaction.

  • Reaction Termination: The reaction is stopped by denaturing the enzyme, typically by heating the samples to 95-100 °C for 5-10 minutes.

  • Analysis: The concentration of the product, D-glucose, is determined using analytical methods such as HPLC or a glucose oxidase-peroxidase assay.

Oxidation and Reduction

As a reducing sugar, the hemiacetal group in one of the glucose units of this compound can be oxidized. Mild oxidizing agents, such as bromine water, oxidize the aldehyde group to a carboxylic acid, forming cellobionic acid. Stronger oxidizing agents can lead to the cleavage of the glycosidic bond. The aldehyde group can also be reduced to a primary alcohol using reducing agents like sodium borohydride, yielding cellobiitol.

Role in Plant Signaling

Recent research has unveiled a fascinating role for this compound in plant biology, where it functions as a Damage-Associated Molecular Pattern (DAMP).[2][3] When plant cell walls are damaged, for instance during pathogen attack or mechanical stress, cellulose is broken down, releasing cellobiose (B7769950). This extracellular cellobiose is then perceived by the plant as a danger signal, triggering a cascade of defense responses.

Cellobiose-Induced DAMP Signaling Pathway

The perception of cellobiose as a DAMP initiates a signaling cascade that shares some components with pathways triggered by pathogen-associated molecular patterns (PAMPs). A simplified representation of this pathway is illustrated below.

Cellobiose_DAMP_Signaling Cell_Wall_Damage Cell Wall Damage (e.g., Pathogen Attack) Cellulose Cellulose Cell_Wall_Damage->Cellulose Cellobiose This compound (DAMP) Cellulose->Cellobiose releases Receptor Putative Receptor (e.g., MIK2) Cellobiose->Receptor binds to Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx MAPKKK MAPKKK Receptor->MAPKKK activates MKK4_5 MKK4/5 MAPKKK->MKK4_5 phosphorylates MPK3_6 MPK3/MPK6 MKK4_5->MPK3_6 phosphorylates WRKY30 WRKY30 (Transcription Factor) MPK3_6->WRKY30 phosphorylates Defense_Genes Defense Gene Expression WRKY30->Defense_Genes Immunity Enhanced Immunity Defense_Genes->Immunity

Caption: Cellobiose as a DAMP signaling pathway in plants.

The perception of cellobiose by a putative cell surface receptor, potentially involving receptor-like kinases such as MALE DISCOVERER 1-INTERACTING RECEPTOR-LIKE KINASE 2 (MIK2), triggers an influx of calcium ions (Ca²⁺) into the cytoplasm.[4] This is followed by the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, including MPK3 and MPK6.[5][6] These MAPKs then phosphorylate and activate downstream transcription factors, such as WRKY30, which in turn regulate the expression of defense-related genes, leading to an enhanced immune response.[7][8]

Experimental Workflow for Investigating Cellobiose-Induced Signaling

The following workflow outlines a general approach to studying the signaling events triggered by this compound in plant cells.

Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis seedlings) Cellobiose_Treatment This compound Treatment Plant_Material->Cellobiose_Treatment Time_Course Time-Course Sampling Cellobiose_Treatment->Time_Course Ca_Measurement Calcium Measurement (Aequorin luminescence) Time_Course->Ca_Measurement Protein_Extraction Protein Extraction Time_Course->Protein_Extraction RNA_Extraction RNA Extraction Time_Course->RNA_Extraction Data_Analysis Data Analysis and Pathway Elucidation Ca_Measurement->Data_Analysis Western_Blot Western Blot (pMAPK antibodies) Protein_Extraction->Western_Blot RT_qPCR RT-qPCR (Defense gene expression) RNA_Extraction->RT_qPCR Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

Caption: Experimental workflow for studying cellobiose signaling.

Conclusion

This compound is a molecule of significant scientific interest due to its central role in cellulose structure and its emerging function as a signaling molecule in plants. A thorough understanding of its physical and chemical properties, facilitated by robust experimental protocols, is crucial for advancing research in areas such as bioenergy, materials science, and plant biology. The elucidation of its role in DAMP signaling opens up new avenues for understanding plant-pathogen interactions and developing novel strategies for crop protection. This technical guide serves as a foundational resource for professionals engaged in research and development involving this important disaccharide.

References

A Technical Guide to D-(+)-Cellobiose: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data on D-(+)-Cellobiose, a key disaccharide in various biological and chemical processes. This compound, also known as 4-O-β-D-glucopyranosyl-D-glucose, is a reducing sugar that results from the hydrolysis of cellulose.[1][2][3] It is composed of two β-glucose molecules linked by a β(1→4) glycosidic bond.[3][4] This document summarizes its fundamental molecular characteristics.

Quantitative Molecular Data

The core molecular properties of this compound are presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₁₁[1][4][5][6][7][8]
Molecular Weight 342.30 g/mol [1][5][6]
CAS Number 528-50-7[4][5][6][8]

Structural Composition

This compound is formed through the condensation of two β-glucose units. This structural relationship is fundamental to its role as the repeating unit in cellulose, the most abundant polysaccharide on Earth. The hydrolysis of the β(1→4) glycosidic bond in cellobiose (B7769950) yields these two glucose molecules.[2][3]

G cluster_reactant Disaccharide glucose1 β-D-Glucose glucose2 β-D-Glucose cellobiose This compound cellobiose->glucose1 Hydrolysis cellobiose->glucose2 Hydrolysis

Caption: Logical diagram illustrating the hydrolysis of this compound into two β-D-Glucose units.

This document is intended for informational purposes for research and development professionals.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a fundamental building block of cellulose (B213188), the most abundant organic polymer on Earth. While its primary occurrence is as a structural component of plant cell walls, free this compound is also found in trace amounts in various natural sources. Furthermore, its role as a signaling molecule in plant defense mechanisms is an emerging area of interest. This technical guide provides a comprehensive overview of the natural sources, occurrence, and methodologies for the isolation and quantification of this compound.

Natural Occurrence of this compound

This compound is predominantly found as the repeating disaccharide unit of cellulose, which constitutes a major part of the biomass of plants, algae, and some bacteria. The direct natural occurrence of free this compound is less common and typically in low concentrations.

Table 1: Natural Sources of Free this compound

Natural SourceReported OccurrenceQuantitative Data (if available)Citation(s)
Honey Present in small quantities.Specific concentrations vary depending on the floral source and geographical origin; however, detailed quantitative data for cellobiose (B7769950) is limited in publicly available literature.[1]
Pine Needles Mentioned as a natural source.Quantitative data on free cellobiose content is not readily available in the reviewed literature. Analysis of pine needles often focuses on other compounds like proanthocyanidins (B150500).[2][3][4][5]
Corn (Maize) Found in various parts of the corn plant, including kernels and stalks.Soluble sugar analyses of corn kernels have identified various sugars, with some studies on corn stalks also quantifying different sugar contents. Specific quantification of free cellobiose is not consistently reported across studies.[6][7][8][9]
Plant Exudates As a product of cellulose degradation, it can be present in plant exudates, especially in response to wounding or pathogen attack.The concentration is highly variable and depends on the specific plant species, environmental conditions, and the nature of the stressor.

Biosynthesis and Metabolic Pathways

The biosynthesis of free this compound is not a primary metabolic pathway in most organisms. Instead, it is typically a product of the enzymatic degradation of cellulose. In cellulolytic microorganisms, intracellular cellobiose is further metabolized through hydrolytic or phosphorolytic pathways.

Fungal Metabolic Pathway of Intracellular Cellobiose

Cellulolytic fungi, such as Myceliophthora thermophila, possess intracellular pathways to process cellobiose taken up from the environment. This involves two main routes: a hydrolytic pathway and a phosphorolytic pathway.[10][11]

Fungal_Cellobiose_Metabolism Cellobiose This compound Glucose Glucose Cellobiose->Glucose β-glucosidase (Hydrolytic Pathway) Cellobiose->Glucose Cellobiose Phosphorylase (Phosphorolytic Pathway) G1P Glucose-1-Phosphate Cellobiose->G1P Cellobiose Phosphorylase (Phosphorolytic Pathway) Glycolysis Glycolysis Glucose->Glycolysis G1P->Glycolysis

Caption: Intracellular metabolic pathways of this compound in cellulolytic fungi.

This compound as a Signaling Molecule

Recent research has revealed that cellobiose can act as a Damage-Associated Molecular Pattern (DAMP) in plants, triggering defense responses. In Arabidopsis thaliana, perception of cellobiose initiates a signaling cascade involving an increase in cytosolic Ca²⁺, activation of mitogen-activated protein kinases (MAPKs), and changes in gene expression related to plant defense.

Cellobiose Signaling Pathway in Arabidopsis thaliana

The perception of cellobiose at the cell surface by a yet-to-be-fully-characterized receptor initiates a downstream signaling cascade.

Cellobiose_Signaling_Pathway Cellobiose This compound (extracellular) Receptor PAMP/DAMP Receptor Cellobiose->Receptor Binding Ca_ion Cytosolic Ca²⁺ Increase Receptor->Ca_ion Signal Transduction MAPK_cascade MAPK Cascade Activation (MPK3/MPK6) Ca_ion->MAPK_cascade Gene_expression Defense Gene Expression MAPK_cascade->Gene_expression Transcription Factor Activation

Caption: Simplified signaling cascade initiated by this compound in Arabidopsis thaliana.

Experimental Protocols

The primary method for obtaining this compound is through the controlled hydrolysis of cellulosic materials.

Enzymatic Hydrolysis of Cellulose to this compound

This protocol is a generalized procedure for the laboratory-scale production of cellobiose from a pure cellulose source using commercial cellulase (B1617823) preparations.

Materials:

  • Microcrystalline cellulose (e.g., Avicel)

  • Commercial cellulase preparation (e.g., from Trichoderma reesei)

  • Commercial β-glucosidase (optional, for complete hydrolysis to glucose control)

  • Sodium citrate (B86180) buffer (50 mM, pH 4.8)

  • Sodium azide (B81097) (optional, as a microbial inhibitor)

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Prepare a slurry of microcrystalline cellulose in 50 mM sodium citrate buffer (pH 4.8) at a desired concentration (e.g., 5-10% w/v).

  • Add the commercial cellulase preparation to the slurry. The enzyme loading will depend on the specific activity of the enzyme preparation and the desired rate of hydrolysis. A typical starting point is 10-20 Filter Paper Units (FPU) per gram of cellulose.[12][13]

  • If the goal is to maximize cellobiose yield, it is crucial to use a cellulase preparation with low β-glucosidase activity or to inhibit the β-glucosidase.

  • Incubate the reaction mixture at a temperature optimal for the cellulase, typically 50°C, with constant agitation for a specified period (e.g., 24-72 hours).[12]

  • Periodically, take aliquots of the reaction mixture. To stop the enzymatic reaction, heat the aliquots at 100°C for 10 minutes.

  • Centrifuge the aliquots to pellet the remaining solid cellulose.

  • Analyze the supernatant for cellobiose and glucose concentration using HPLC.

Acid Hydrolysis of Lignocellulosic Biomass

This protocol outlines a two-step acid hydrolysis process for the liberation of sugars, including cellobiose, from lignocellulosic biomass. This method is harsher than enzymatic hydrolysis and can lead to sugar degradation products.

Materials:

  • Dried and milled lignocellulosic biomass (e.g., corn stover, wood chips)

  • Sulfuric acid (H₂SO₄), 72% and dilute solutions

  • Autoclave or high-pressure reactor

  • Filtration apparatus

  • HPLC system for analysis

Procedure:

  • Primary Hydrolysis: Carefully add 3 mL of 72% H₂SO₄ to 300 mg of dried biomass in a pressure-resistant tube.[14]

  • Incubate the mixture in a water bath at 30°C for 60 minutes, with intermittent vortexing.[14]

  • Secondary Hydrolysis: Dilute the slurry by adding 84 mL of deionized water to achieve a final acid concentration of approximately 4%.[15]

  • Seal the tube and place it in an autoclave or reactor at 121°C for 60 minutes.[15]

  • After cooling, filter the hydrolysate to separate the liquid fraction from the solid lignin (B12514952) residue.

  • Neutralize the liquid hydrolysate with calcium carbonate or another suitable base.

  • Analyze the neutralized hydrolysate for sugar content, including cellobiose, using HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the separation and quantification of soluble sugars, including cellobiose.

Instrumentation and Columns:

  • An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.[16]

  • Specialized carbohydrate analysis columns, such as those based on ligand exchange (e.g., Aminex HPX-87 series) or amino-propyl bonded phases, are recommended for optimal separation.[12][16]

Mobile Phase and Conditions (Example for Aminex HPX-87H):

  • Mobile Phase: 5 mM H₂SO₄ in deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60-65°C.

  • Detector: Refractive Index (RI) detector.

Sample Preparation:

  • Aqueous extracts or hydrolysates should be clarified by centrifugation and filtration through a 0.22 µm syringe filter before injection to protect the column.[17]

  • For plant tissues, a common extraction procedure involves homogenizing the tissue in 80% ethanol, followed by centrifugation to pellet insoluble material. The supernatant containing soluble sugars is then dried and redissolved in water for HPLC analysis.[18][19]

Quantification:

  • A standard curve is generated by injecting known concentrations of pure this compound.

  • The peak area of cellobiose in the sample chromatogram is then used to determine its concentration by interpolating from the standard curve.

Conclusion

This compound, while primarily existing as the fundamental repeating unit of cellulose, is also found as a free sugar in various natural sources, albeit in low concentrations. Its production is predominantly achieved through the controlled hydrolysis of abundant lignocellulosic biomass. The methodologies for its isolation and quantification are well-established, with HPLC being the analytical technique of choice. The emerging role of cellobiose as a signaling molecule in plant defense opens new avenues for research in plant biology and crop protection. This guide provides a foundational understanding for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development, enabling further exploration of the potential of this compound.

References

D-(+)-Cellobiose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of D-(+)-Cellobiose, a disaccharide of significant interest in various scientific fields, including microbiology, biochemistry, and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a thorough understanding of its properties and applications is crucial for its effective utilization in experimental and developmental pipelines.

Core Identification: CAS Number

The Chemical Abstracts Service (CAS) registry number for this compound is 528-50-7 .[1][2][3][4][5][6] This unique identifier is essential for the unambiguous identification of this chemical substance in databases, regulatory submissions, and scientific literature.

Physicochemical Properties

This compound is a disaccharide composed of two β-glucose units linked by a β-1,4 glycosidic bond.[7] It is a reducing sugar and the fundamental repeating unit of cellulose (B213188).[7] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
CAS Number 528-50-7[1][2][3][4][5][6]
Molecular Formula C₁₂H₂₂O₁₁[1][2][4]
Molecular Weight 342.30 g/mol [2][4][8]
Appearance White crystalline solid/powder[7]
Melting Point 223-230 °C (decomposes)[7][8]
Solubility Soluble in water and Dimethyl Sulfoxide (DMSO). Water solubility: ~50 mg/mL.[4][7]
Optical Activity [α]D +34° ±1 (c = 10% w/v in H₂O)[7]
Synonyms Cellobiose (B7769950), D-Cellobiose, 4-O-β-D-glucopyranosyl-D-glucose[1][2]

Applications in Research and Drug Development

This compound serves as a versatile tool in various research and development applications:

  • Microbiology and Biotechnology: It is used as a carbon source in microbial fermentation processes and to differentiate bacteria based on their ability to ferment it.[9] It is also a key substrate for studying the activity of β-glucosidases and other cellulolytic enzymes, which is critical for biofuel research.[1][2][10]

  • Pharmaceutical Sciences: this compound is utilized as a pharmaceutical intermediate in the synthesis of more complex molecules and as an excipient in drug formulations.[5][10] It also serves as a carbohydrate indicator for diagnosing intestinal permeability issues, such as in Crohn's disease.[10]

  • Metabolic Research: Stable isotope-labeled this compound (e.g., ¹³C-labeled) is employed as a tracer to investigate cellulose and cellodextrin metabolism, particularly within the gut microbiome.[7][11]

  • Plant Biology: It acts as a damage-associated molecular pattern (DAMP), triggering defense-like responses and signaling pathways in plants.[12]

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a stock solution for use in in vitro experiments.

Materials:

  • This compound (CAS: 528-50-7)

  • Dimethyl Sulfoxide (DMSO) or sterile, anaerobic water

  • Sterile vials

  • Vortex mixer or sonicator

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM).

  • Calculate the required mass of this compound based on its molecular weight (342.30 g/mol ). For 1 mL of a 10 mM solution, 3.423 mg is needed.

  • Aseptically weigh the calculated amount of this compound and transfer it to a sterile vial.

  • Add the required volume of solvent (e.g., DMSO or sterile water) to the vial.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.[7]

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Enzymatic Hydrolysis of Cellobiose using β-Glucosidase

This protocol outlines a general procedure to study the enzymatic breakdown of cellobiose.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • β-Glucosidase enzyme solution

  • Reaction buffer (e.g., 0.05 M sodium citrate (B86180) buffer, pH 4.8)

  • Microcentrifuge tubes

  • Incubator or water bath

  • Method for quantifying glucose (e.g., glucose oxidase assay)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the this compound solution and the reaction buffer.

  • Pre-incubate the mixture at the optimal temperature for the β-glucosidase (e.g., 50°C).

  • Initiate the reaction by adding the β-glucosidase solution to the reaction mixture.

  • Incubate the reaction for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point, for example, by heat inactivation (e.g., boiling for 5-10 minutes).

  • Centrifuge the terminated reaction mixture to pellet any denatured protein.

  • Analyze the supernatant for the presence of glucose to determine the rate of hydrolysis.

Signaling and Metabolic Pathways

This compound Metabolism in Cellulolytic Fungi

In cellulolytic fungi, such as Myceliophthora thermophila, intracellular cellobiose is metabolized through two primary pathways: hydrolytic and phosphorolytic. The hydrolytic pathway, catalyzed by β-glucosidases, cleaves cellobiose into two glucose molecules. The phosphorolytic pathway, involving cellobiose phosphorylase, cleaves cellobiose in the presence of inorganic phosphate (B84403) to yield glucose-1-phosphate and glucose.[13]

Cellobiose_Metabolism Cellobiose This compound Glucose Glucose (2 molecules) Cellobiose->Glucose Hydrolytic Pathway (β-Glucosidase) G1P Glucose-1-Phosphate Cellobiose->G1P Phosphorolytic Pathway (Cellobiose Phosphorylase) Glucose2 Glucose

Intracellular metabolic pathways of this compound.
This compound as a Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cellobiose, derived from the breakdown of cellulose, can act as a DAMP, triggering a defense signaling cascade. This involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as MPK3 and MPK6. This signaling pathway is independent of reactive oxygen species (ROS) production and leads to the expression of defense-related genes like WRKY30.[12]

Plant_Defense_Signaling Cellobiose Cellobiose (DAMP) MAPK_Cascade MAPK Activation (MPK3/MPK6) Cellobiose->MAPK_Cascade ROS ROS Production (Not Induced) Cellobiose->ROS Independent of WRKY30 WRKY30 Gene Expression MAPK_Cascade->WRKY30 Defense Defense Responses WRKY30->Defense

Cellobiose-induced defense signaling pathway in plants.

Generalized Experimental Workflow for ¹³C-Cellobiose Tracer Studies

The use of stable isotope-labeled cellobiose allows for the tracing of carbon atoms through metabolic pathways in biological systems, such as the gut microbiome. A general workflow for such an experiment is outlined below.

Tracer_Experiment_Workflow Design Experimental Design Preparation Preparation of ¹³C-Cellobiose and Biological System Design->Preparation Incubation Incubation and Sampling Preparation->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or NMR Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

A generalized workflow for ¹³C-cellobiose tracer experiments.

References

A Deep Dive into the Solubility of D-(+)-Cellobiose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solubility of D-(+)-Cellobiose in aqueous and organic media, tailored for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its solubility profile, detailed experimental methodologies for its determination, and a foundational understanding of the physicochemical principles governing its dissolution.

This compound, a disaccharide composed of two β(1→4) linked D-glucose units, is a fundamental building block of cellulose. Its solubility is a critical parameter in a wide array of applications, from biofuel research and enzyme technology to its use as an excipient in pharmaceutical formulations. Understanding the solubility behavior of this carbohydrate in different solvent systems is paramount for process optimization, formulation development, and analytical method design.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent, temperature, and the presence of other solutes. A summary of its solubility in water and various organic solvents is presented below.

SolventSolvent TypeTemperatureSolubility
WaterPolar Protic15 °C111.0 mg/mL[1]
WaterNot Specified12 g/100 mL (120 mg/mL)[2]
WaterNot Specified1 g/8 mL (125 mg/mL)[3]
WaterNot Specified68 mg/mL[4]
WaterNot Specified50 mg/mL[5][6]
WaterNot Specified19.60-20.40 mg/mL[5][6]
WaterNot Specified5 mg/mL[5][6][7]
Dimethyl Sulfoxide (DMSO)Polar AproticNot Specified3 mg/mL[4]
EthanolPolar ProticNot SpecifiedInsoluble[3][4]
EtherNon-polarNot SpecifiedInsoluble[2][3]
ChloroformNon-polarNot SpecifiedInsoluble[2]
Hydrocarbon SolventsNon-polar20 °C< 0.001 g/L[8][9][10]
Hydrogen Bond Acceptor SolventsVarious20 °C> 100 g/L[8][9][10]

As evidenced by the data, this compound exhibits high solubility in water, a polar protic solvent capable of forming extensive hydrogen bonds with the hydroxyl groups of the sugar. Its solubility in polar aprotic solvents like DMSO is moderate, while it is practically insoluble in non-polar organic solvents such as ethanol, ether, and hydrocarbons. This solubility profile is consistent with the "like dissolves like" principle, where the highly polar nature of cellobiose (B7769950) dictates its preference for polar solvents. A study that measured the solubility of cellobiose in 18 different organic liquids confirmed that hydrogen bond acceptor solvents are the most effective.[8][9][10]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent. Coupled with a precise analytical method like High-Performance Liquid Chromatography (HPLC) for quantification, this approach provides reliable and reproducible data.

Shake-Flask Method for Equilibrium Solubility

This method involves saturating a solvent with a solute by agitation until equilibrium is reached.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the flask and place it in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value for the solubility measurement.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. This can be accelerated by centrifugation.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC.

HPLC Quantification of this compound

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For cellobiose, a common method involves using a carbohydrate analysis column with refractive index (RI) detection.

Instrumentation and Conditions:

  • HPLC System: An isocratic or gradient HPLC system with a refractive index detector.

  • Column: A column suitable for carbohydrate analysis (e.g., an amino- or ligand-exchange column).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for amino columns. The exact composition will depend on the column and the desired separation.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible results.

  • Injection Volume: A fixed volume of the filtered sample (e.g., 10-20 µL).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis: Inject the filtered sample from the shake-flask experiment into the HPLC system.

  • Concentration Determination: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate its concentration. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the key stages of solubility determination.

Solubility_Determination_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc HPLC Quantification prep Preparation: Add excess Cellobiose to solvent equil Equilibration: Agitate at constant temperature prep->equil phase_sep Phase Separation: Allow solid to settle equil->phase_sep sampling Sampling & Filtration: Collect and filter supernatant phase_sep->sampling sample_analysis Sample Analysis sampling->sample_analysis Filtered Sample std_prep Standard Preparation cal_curve Calibration Curve Generation std_prep->cal_curve concentration Concentration Determination cal_curve->concentration sample_analysis->concentration Solvent_Selection_Logic cluster_solvent_properties Solvent Properties cluster_solubility_outcome Solubility Outcome for this compound polarity Polarity high_sol High Solubility polarity->high_sol High low_sol Low/Insoluble polarity->low_sol Low (Non-polar) h_bonding Hydrogen Bonding Capability h_bonding->high_sol Donor & Acceptor (Protic) h_bonding->high_sol Acceptor (Aprotic) h_bonding->low_sol None

References

The β-1,4-Glycosidic Bond in Cellobiose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950), a disaccharide composed of two β-glucose units, serves as the fundamental repeating unit of cellulose (B213188), the most abundant organic polymer on Earth. The linkage connecting these two glucose moieties is the β-1,4-glycosidic bond, a covalent bond of paramount importance in the realms of biochemistry, biofuel research, and drug development. Understanding the intricacies of this bond—its structure, stability, and susceptibility to cleavage—is crucial for harnessing the vast potential of cellulosic biomass and for designing novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the β-1,4-glycosidic bond in cellobiose, encompassing its structural characteristics, energetic properties, and the experimental methodologies employed for its investigation.

Structural and Physicochemical Properties of the β-1,4-Glycosidic Bond

The β-1,4-glycosidic bond is formed via a condensation reaction between the hydroxyl group on the anomeric carbon (C1) of one β-D-glucose molecule and the hydroxyl group on the fourth carbon (C4) of an adjacent β-D-glucose molecule.[1][2] This specific anomeric configuration results in a bond where the substituent at the anomeric carbon is on the opposite side of the glucose ring from the CH₂OH group. This stereochemistry imparts a linear, unbranched structure to cellulose chains, allowing for the formation of strong intermolecular hydrogen bonds and the assembly of rigid microfibrils.[1] Cellobiose is classified as a reducing sugar because one of the glucose units has a free hemiacetal group.[1]

Quantitative Data on the β-1,4-Glycosidic Bond and Cellobiose

The precise geometry and energetic parameters of the β-1,4-glycosidic bond have been elucidated through X-ray crystallography and computational studies. This quantitative data is essential for molecular modeling and understanding the mechanics of enzymatic and chemical hydrolysis.

ParameterValueSource
Bond Lengths
C1 - O11.37 Å[3]
C4' - O11.47 Å[3]
Bond Angle
C1 - O1 - C4'~116°[2]
Torsion Angles
Φ (O5-C1-O1-C4')Varies, influences conformation[4]
Ψ (C1-O1-C4'-C5')Varies, influences conformation[4]
Hydrolysis Energetics
Apparent Activation Energy (Acid Hydrolysis)100 kJ/mol[5]

Cleavage of the β-1,4-Glycosidic Bond: Hydrolysis

The cleavage of the β-1,4-glycosidic bond, a process known as hydrolysis, is central to the biological degradation of cellulose and the industrial conversion of biomass into fermentable sugars. This reaction can be achieved through both enzymatic and chemical means.

Enzymatic Hydrolysis

In biological systems, the β-1,4-glycosidic bond in cellobiose is specifically cleaved by β-glucosidases (BGL), a class of glycoside hydrolase enzymes. These enzymes play a critical role in the complete breakdown of cellulose to glucose. The enzymatic hydrolysis is highly specific and occurs under mild conditions.

Acid-Catalyzed Hydrolysis

The β-1,4-glycosidic bond can also be cleaved by acid catalysis, typically using mineral acids such as sulfuric acid or hydrochloric acid at elevated temperatures. This method is widely used in industrial processes for biomass conversion. The reaction proceeds through the protonation of the glycosidic oxygen, followed by the departure of one glucose unit and the formation of a carbocation intermediate, which is then attacked by water.

Experimental Protocols

A variety of experimental techniques are employed to study the structure, properties, and cleavage of the β-1,4-glycosidic bond in cellobiose. Detailed methodologies for key experiments are provided below.

X-ray Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline molecules like cellobiose, providing precise data on bond lengths and angles.

Protocol:

  • Crystallization: High-purity cellobiose is dissolved in a suitable solvent (e.g., water) to a supersaturated concentration. Crystals are grown through slow evaporation or by controlled cooling of the solution.

  • Crystal Mounting: A single, well-formed crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The intensities of the diffracted X-ray beams are measured and processed to generate a set of structure factors.

  • Structure Solution and Refinement: The phase problem is solved using computational methods to generate an initial electron density map. An atomic model of cellobiose is built into the electron density and refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For cellobiose, NMR can provide insights into the orientation of the glucose rings relative to each other and the conformation of the glycosidic linkage.

Protocol:

  • Sample Preparation: A solution of cellobiose is prepared in a deuterated solvent (e.g., D₂O) to the desired concentration.

  • Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY/ROESY) are performed on a high-field NMR spectrometer.

  • Spectral Assignment: The resonances in the NMR spectra are assigned to specific protons and carbons in the cellobiose molecule.

  • Conformational Analysis:

    • Coupling Constants (J-couplings): The magnitude of three-bond proton-proton coupling constants (³J) across the glycosidic bond is used to determine the dihedral angles (Φ and Ψ) using the Karplus equation.

    • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY spectra provide distance constraints between protons on the two glucose residues, which are used to define the overall conformation.

  • Molecular Modeling: The experimental NMR constraints are used to generate and validate a three-dimensional model of cellobiose in solution.

Enzymatic Hydrolysis Assay using β-Glucosidase

This protocol outlines a typical procedure to measure the activity of a β-glucosidase on cellobiose and monitor the cleavage of the β-1,4-glycosidic bond.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a stock solution of β-glucosidase in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0). Prepare a stock solution of cellobiose in the same buffer.

  • Reaction Setup: In a series of reaction tubes, add a defined volume of the cellobiose solution. Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 50°C).

  • Initiation of Reaction: Add a specific amount of the β-glucosidase solution to each tube to start the reaction. Include a control tube with no enzyme.

  • Time-Course Sampling: At various time points, withdraw aliquots from the reaction mixture and immediately stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., a strong base).

  • Product Quantification: The concentration of the product, glucose, is determined using a suitable method:

    • High-Performance Liquid Chromatography (HPLC): The samples are analyzed by HPLC using a carbohydrate analysis column and a refractive index detector. The concentration of glucose is determined by comparing the peak area to a standard curve.

    • Coupled Enzyme Assay: A glucose oxidase/peroxidase assay can be used for colorimetric quantification of glucose.

Acid-Catalyzed Hydrolysis and Product Analysis

This protocol describes a general laboratory procedure for the acid-catalyzed hydrolysis of the β-1,4-glycosidic bond in cellobiose.

Protocol:

  • Reaction Setup: A known amount of cellobiose is dissolved in a specific concentration of a strong acid (e.g., 1 M H₂SO₄) in a sealed reaction vessel.

  • Hydrolysis: The reaction vessel is heated to a defined temperature (e.g., 100°C) for a specific period.

  • Neutralization: After cooling, the reaction mixture is neutralized by the addition of a base (e.g., calcium carbonate or sodium hydroxide).

  • Sample Preparation: The neutralized sample is centrifuged or filtered to remove any precipitate.

  • Product Analysis by HPLC: The supernatant is analyzed by HPLC as described in the enzymatic hydrolysis protocol to quantify the amount of glucose produced and any remaining cellobiose. The extent of hydrolysis is calculated based on the initial amount of cellobiose.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the β-1,4-glycosidic bond in cellobiose.

cellobiose_structure Structure of Cellobiose highlighting the β-1,4-glycosidic bond. cluster_glucose1 β-D-Glucose (non-reducing end) cluster_glucose2 β-D-Glucose (reducing end) G1_O5 O5' G1_C1 C1' G1_O5->G1_C1 G1_C2 C2' G1_C1->G1_C2 O_glycosidic O G1_C1->O_glycosidic β(1→ G1_C3 C3' G1_C2->G1_C3 G1_C4 C4' G1_C3->G1_C4 G1_C5 C5' G1_C4->G1_C5 G1_C5->G1_O5 G1_C6 C6' G1_C5->G1_C6 G2_O5 O5 G2_C1 C1 G2_O5->G2_C1 G2_C2 C2 G2_C1->G2_C2 G2_C3 C3 G2_C2->G2_C3 G2_C4 C4 G2_C3->G2_C4 G2_C5 C5 G2_C4->G2_C5 G2_C5->G2_O5 G2_C6 C6 G2_C5->G2_C6 O_glycosidic->G2_C4 →4)

Caption: Structure of Cellobiose with the β-1,4-glycosidic bond.

hydrolysis_pathway Generalized Pathway for the Hydrolysis of the β-1,4-Glycosidic Bond in Cellobiose. cluster_catalysis Catalysis Cellobiose Cellobiose (β-D-Glucopyranosyl-(1→4)-β-D-glucopyranose) TransitionState Protonated Glycosidic Oxygen (Transition State) Cellobiose->TransitionState Products Products TransitionState->Products Cleavage of glycosidic bond Glucose1 β-D-Glucose Products->Glucose1 Glucose2 β-D-Glucose Products->Glucose2 Enzyme β-Glucosidase Enzyme->Cellobiose Enzymatic Hydrolysis Acid H⁺ (Acid Catalyst) Acid->Cellobiose Acid Hydrolysis

Caption: Hydrolysis pathway of the β-1,4-glycosidic bond.

Conclusion

The β-1,4-glycosidic bond is a cornerstone of carbohydrate chemistry and biology, dictating the structure and properties of cellulose. A thorough understanding of this linkage, from its precise atomic arrangement to its susceptibility to cleavage, is indispensable for advancements in biofuel production, enzyme engineering, and the development of novel therapeutics targeting carbohydrate-processing enzymes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in these dynamic fields.

References

D-(+)-Cellobiose as a Reducing Sugar: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose is a disaccharide of significant interest in various scientific fields, including biochemistry, food science, and pharmaceutical development. It is composed of two β-glucose units linked by a β-1,4 glycosidic bond.[1] A key characteristic of this compound is its classification as a reducing sugar, a property that dictates its reactivity and biological functions.[2][3] This technical guide provides a comprehensive overview of the chemical principles underlying the reducing nature of this compound, detailed experimental protocols for its identification and quantification, and relevant physicochemical data.

The Chemical Basis of Reducing Properties in this compound

The reducing property of a sugar is determined by the presence of a free aldehyde or ketone group. In the case of this compound, one of the glucose units possesses a hemiacetal group.[4][5] This hemiacetal is a cyclic form that exists in equilibrium with its open-chain aldehyde form in aqueous solutions.[6][7][8] The free aldehyde group is readily oxidized, allowing this compound to act as a reducing agent in various chemical reactions.[6] This is the fundamental reason why this compound gives a positive result in tests for reducing sugars.[8]

The other glucose unit in the cellobiose (B7769950) molecule is involved in the β-1,4 glycosidic bond via its anomeric carbon, forming a full acetal. This end of the molecule is stable and does not open to form an aldehyde group, hence it is the non-reducing end.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₂₂O₁₁[9]
Molecular Weight 342.30 g/mol [9][10]
Melting Point 229 - 239 °C (decomposes)[1][10][11]
Solubility in Water 1 g/8ml [11]; ~50 mg/mL[1]
Optical Activity [α]/D +34° (c=1, H₂O, 15 hrs)[11]

Experimental Protocols for the Identification and Quantification of this compound as a Reducing Sugar

The reducing nature of this compound can be qualitatively and quantitatively assessed using classic colorimetric methods such as Benedict's test and Fehling's test. These tests rely on the reduction of copper(II) ions to copper(I) ions by the reducing sugar, resulting in a visible color change.

Benedict's Test (Qualitative and Semi-Quantitative)

Principle: In the presence of a reducing sugar and heat, the blue cupric ions (Cu²⁺) in Benedict's reagent are reduced to red cuprous ions (Cu⁺), which form an insoluble copper(I) oxide precipitate.[12][13] The color of the final solution and precipitate can give a semi-quantitative estimation of the concentration of the reducing sugar.[14][15]

Experimental Protocol:

  • Add 2 mL of Benedict's reagent to a test tube.[15]

  • Add 1 mL of the this compound solution to be tested to the test tube.[15]

  • Place the test tube in a boiling water bath for 3-5 minutes.[12][15]

  • Remove the test tube and observe the color change.

Interpretation of Results:

  • Blue: No reducing sugar present.

  • Green: Trace amounts of reducing sugar.[15]

  • Yellow: Low concentration of reducing sugar.[15]

  • Orange: Moderate concentration of reducing sugar.[15]

  • Brick-red: High concentration of reducing sugar.[15]

Fehling's Test (Qualitative)

Principle: Similar to Benedict's test, Fehling's test uses copper(II) ions in an alkaline solution to detect reducing sugars. The formation of a red precipitate of copper(I) oxide indicates a positive result.[16][17]

Experimental Protocol:

  • In a test tube, mix 1 mL of Fehling's solution A (aqueous solution of copper(II) sulfate) and 1 mL of Fehling's solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide).[18][19]

  • Add 2-3 drops of the this compound solution to the test tube.[18]

  • Heat the test tube in a boiling water bath for approximately 2 minutes.[18][20]

  • Observe the formation of any precipitate.

Interpretation of Results:

  • Formation of a brick-red precipitate: Presence of a reducing sugar.[18]

Quantitative Analysis of Reducing Sugars

For a precise determination of the concentration of this compound, a quantitative method is required. This can be achieved through a titration-based approach using Benedict's quantitative reagent or spectrophotometric methods.[21][22]

Titration with Benedict's Quantitative Reagent:

Principle: A known volume of the this compound solution is titrated against a standardized Benedict's quantitative solution. The endpoint is reached when the blue color of the reagent disappears, indicating that all the copper(II) ions have been reduced.[21]

Experimental Protocol:

  • Pipette 10 mL of Benedict's Quantitative Solution into a 125-mL Erlenmeyer flask. Add 2 g of anhydrous sodium carbonate and a few boiling stones.[21]

  • Heat the solution to boiling.[21]

  • Fill a buret with the this compound solution of unknown concentration.

  • Titrate the hot Benedict's solution with the cellobiose solution until the blue color disappears.[21]

  • The concentration of the reducing sugar can then be calculated based on the volume of the sugar solution required to reach the endpoint.

Visualizing the Chemistry and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_cellobiose This compound Structure cluster_equilibrium Ring-Chain Equilibrium Beta_Glucose_1 β-Glucose Unit 1 (Acetal) Glycosidic_Bond β-1,4 Glycosidic Bond Beta_Glucose_1->Glycosidic_Bond C1 Beta_Glucose_2 β-Glucose Unit 2 (Hemiacetal) Cyclic_Hemiacetal Cyclic Hemiacetal Form Beta_Glucose_2->Cyclic_Hemiacetal Contains Glycosidic_Bond->Beta_Glucose_2 C4 Open_Chain Open-Chain Aldehyde Form Cyclic_Hemiacetal->Open_Chain Equilibrium

Caption: Chemical structure of this compound and its equilibrium.

G Start Start: this compound Solution Add_Reagent Add Benedict's or Fehling's Reagent Start->Add_Reagent Heat Heat in Boiling Water Bath Add_Reagent->Heat Observe Observe Color Change / Precipitate Formation Heat->Observe Positive Positive Result: Green/Yellow/Orange/Red Precipitate (Reducing Sugar Present) Observe->Positive Negative Negative Result: Remains Blue (No Reducing Sugar) Observe->Negative End End Positive->End Negative->End

Caption: Experimental workflow for identifying a reducing sugar.

G Cellobiose This compound (Reducing Sugar) Reaction Redox Reaction (Heat) Cellobiose->Reaction Reagent Benedict's or Fehling's Reagent (Cu²⁺ - Blue) Reagent->Reaction Products Oxidized Cellobiose + Cu₂O (Cuprous Oxide - Red Precipitate) Reaction->Products

Caption: Reaction mechanism of this compound as a reducing sugar.

References

The Pivotal Role of D-(+)-Cellobiose in the intricate Dance of Cellulose Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-(+)-Cellobiose, a simple disaccharide, stands at the heart of one of nature's most fundamental processes: the breakdown of cellulose (B213188). As the primary product of enzymatic cellulose hydrolysis, its presence is a critical determinant in the regulation of cellulolytic enzyme systems. This technical guide provides an in-depth exploration of the multifaceted role of cellobiose (B7769950), functioning as both a potent inducer and a significant inhibitor of cellulase (B1617823) activity. Understanding this dual functionality is paramount for the strategic development of efficient biofuel production processes and for the design of novel therapeutics targeting fungal or bacterial systems reliant on cellulose metabolism.

The Dual Nature of Cellobiose: Inducer and Inhibitor

Cellulose, an insoluble polymer of glucose, cannot directly enter microbial cells to initiate the expression of the enzymes required for its degradation. Instead, cellulolytic microorganisms rely on a sophisticated sensing mechanism where low concentrations of soluble oligosaccharides, primarily cellobiose, act as signaling molecules. A basal level of constitutively expressed cellulases generates these initial traces of cellobiose from the cellulose substrate.[1] This cellobiose is then transported into the cell, triggering a cascade of events that leads to the large-scale production and secretion of cellulolytic enzymes.[2]

However, the role of cellobiose is concentration-dependent. While low concentrations are essential for inducing cellulase gene expression, its accumulation leads to feedback inhibition of the very enzymes that produce it, particularly cellobiohydrolases.[3][4] This product inhibition is a major bottleneck in the industrial conversion of cellulosic biomass to biofuels.[4]

Cellobiose as an Inducer of Cellulase Gene Expression

At low concentrations, cellobiose serves as a key inducer of cellulase gene expression in many filamentous fungi, such as Trichoderma reesei.[5] Upon transport into the fungal cell, cellobiose (or a transglycosylation product like sophorose) initiates a signaling cascade that activates key transcription factors.[2][6] These transcription factors then bind to the promoter regions of cellulase-encoding genes, leading to their transcription and subsequent translation.

Cellobiose as an Inhibitor of Cellulase Activity

As the concentration of cellobiose increases during cellulose hydrolysis, it begins to act as a potent inhibitor of cellobiohydrolases (CBHs), the enzymes responsible for processively cleaving cellobiose units from the ends of cellulose chains.[3] This inhibition is a classic example of product feedback inhibition. Cellobiose binds to the active site of the cellobiohydrolase, preventing it from binding to and hydrolyzing the cellulose chain.[3][4] This inhibitory effect can significantly slow down the rate of cellulose degradation.

Quantitative Data on Cellobiose Interactions

The dual role of cellobiose can be quantitatively described by its influence on cellulase gene expression and its kinetic parameters as an inhibitor of cellulase enzymes.

Induction of Cellulase Gene Expression by Cellobiose

The induction of cellulase gene expression is highly sensitive to the concentration of cellobiose. Transcriptomic studies have revealed a dose-dependent effect on the expression of key cellulase genes.

GeneOrganismCellobiose ConcentrationFold Change in ExpressionReference
cbh1Trichoderma reeseiModerateModerate Expression[5]
cbh2Trichoderma reeseiModerateModerate Expression[5]
egl1Trichoderma reeseiModerateModerate Expression[5]
Cellulase GenesCellulosilyticum ruminicola H10.05% vs 0.5%3-fold higher for cellobiohydrolase at 0.05%[6]
Kinetic Parameters of Cellobiose Inhibition

The inhibitory effect of cellobiose on cellobiohydrolases is characterized by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).

EnzymeOrganismSubstrateKᵢ of Cellobiose (mM)Kₘ (mM)Reference
Cellobiohydrolase I (Cel7A)Trichoderma reeseiCellulose0.0295.0[7]
Crude CellulaseTrichoderma reeseiCellulose--[8]
Cellobiohydrolase (Cel7A)Trichoderma reeseip-Nitrophenyl-β-D-cellobioside0.18-[9]
Cellobiohydrolase (Cel7D)Phanerochaete chrysosporiump-Nitrophenyl-β-D-cellobioside0.2-[9]

Experimental Protocols

Assay for Cellulase Activity using the DNS Method

The 3,5-Dinitrosalicylic acid (DNS) method is a widely used colorimetric assay to determine the amount of reducing sugars produced from the enzymatic hydrolysis of cellulose.

Materials:

  • 1% (w/v) Carboxymethyl cellulose (CMC) in 0.05 M citrate (B86180) buffer (pH 4.8)

  • DNS Reagent:

    • 10 g of 3,5-dinitrosalicylic acid

    • 2 g of phenol

    • 0.5 g of sodium sulfite

    • 10 g of sodium hydroxide

    • Dissolve in distilled water to a final volume of 1 L. Store in a dark bottle.

  • Potassium sodium tartrate solution (Rochelle salt solution): 40% (w/v) in distilled water.

  • Enzyme solution (e.g., culture supernatant)

  • Glucose standard solutions (0.1 to 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, mix 0.5 mL of the enzyme solution with 0.5 mL of the 1% CMC substrate solution.

  • Incubation: Incubate the reaction mixture at 50°C for 30 minutes in a water bath.

  • Reaction Termination and Color Development: Stop the reaction by adding 3.0 mL of the DNS reagent. Place the tubes in a boiling water bath for 5-15 minutes until a red-brown color develops.

  • Stabilization: Add 1.0 mL of the Rochelle salt solution to stabilize the color.

  • Absorbance Measurement: After cooling the tubes to room temperature, measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of glucose.

  • Calculation: Determine the amount of reducing sugar released by the enzyme by comparing the absorbance to the glucose standard curve. One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.[1][10]

Quantification of Cellulase Gene Expression using qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure the relative expression levels of specific genes in response to an inducer like cellobiose.

Materials:

  • Fungal mycelia grown in the presence and absence of cellobiose

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol reagent or a commercial kit)

  • DNase I

  • Reverse transcriptase and associated buffers/reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or other fluorescent qPCR master mix

  • Gene-specific primers for target cellulase genes (e.g., cbh1, egl1) and a reference gene (e.g., actin or tubulin)

Procedure:

  • Fungal Culture and Treatment: Grow the fungal strain in a liquid medium with a non-inducing carbon source (e.g., glycerol) to obtain sufficient mycelia. Transfer the mycelia to a medium containing a specific concentration of cellobiose as the sole carbon source (inducer) and to a control medium without cellobiose. Incubate for a defined period (e.g., 4, 8, 12 hours).

  • RNA Extraction: Harvest the mycelia by filtration, immediately freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.[11]

  • qPCR Reaction: Set up the qPCR reactions in a multi-well plate. Each reaction should contain the cDNA template, forward and reverse primers for the target or reference gene, and the qPCR master mix. Include no-template controls for each primer pair.

  • Data Analysis: Run the qPCR plate in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a threshold (Cₜ value) is inversely proportional to the initial amount of target cDNA.

  • Relative Quantification: Calculate the relative expression of the target genes using the 2-ΔΔCₜ method.[11] Normalize the Cₜ values of the target genes to the Cₜ values of the reference gene for both the cellobiose-induced and control samples. The fold change in gene expression is then determined by comparing the normalized values of the induced sample to the control sample.[12][13]

Visualizing the Regulatory Network

The intricate interplay of cellobiose in cellulose degradation can be visualized through signaling pathways and experimental workflows.

Cellobiose-Induced Cellulase Gene Expression Signaling Pathway

dot

Cellobiose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose (Insoluble) Basal_Cellulases Basal Level Cellulases Cellulose->Basal_Cellulases Hydrolysis Cellobiose_ext This compound (Low Concentration) Transporter Cellobiose Transporter Cellobiose_ext->Transporter Basal_Cellulases->Cellobiose_ext Cellobiose_int Intracellular Cellobiose Transporter->Cellobiose_int Uptake Signaling_Cascade Signaling Cascade Cellobiose_int->Signaling_Cascade XYR1 XYR1 (Activator) Signaling_Cascade->XYR1 Activates ACE3 ACE3 (Activator) Signaling_Cascade->ACE3 Activates Cellulase_Genes Cellulase Genes (e.g., cbh1, egl1) XYR1->Cellulase_Genes Binds to Promoter ACE3->Cellulase_Genes Binds to Promoter CRE1 CRE1 (Repressor) mRNA mRNA Cellulase_Genes->mRNA Transcription Cellulase_Enzymes Cellulase Enzymes mRNA->Cellulase_Enzymes Translation Cellulase_Enzymes->Basal_Cellulases Amplification

Caption: Cellobiose induction of cellulase gene expression in fungi.

Experimental Workflow for Studying Cellobiose-Mediated Gene Expression

dot

Experimental_Workflow cluster_culture Fungal Culture cluster_analysis Analysis Start Inoculate Fungus in Liquid Medium Pre_Culture Pre-culture with Non-inducing Carbon Source (e.g., Glycerol) Start->Pre_Culture Transfer Transfer Mycelia Pre_Culture->Transfer Control Control Medium (No Inducer) Transfer->Control Control Induced Induction Medium (with Cellobiose) Transfer->Induced Induced Incubation Incubate for Defined Time Points Control->Incubation Induced->Incubation Harvest Harvest Mycelia and Supernatant Incubation->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Enzyme_Assay Cellulase Activity Assay (DNS) Harvest->Enzyme_Assay cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis cDNA_Synthesis->qRT_PCR Gene_Expression Relative Gene Expression Levels qRT_PCR->Gene_Expression Activity_Data Enzyme Activity Data Enzyme_Assay->Activity_Data

References

An In-depth Technical Guide to the Stereochemistry and Anomers of D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the stereochemistry of D-(+)-cellobiose, with a particular focus on its anomeric forms. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this important disaccharide.

This compound is a disaccharide that serves as the repeating unit in cellulose, the most abundant organic polymer on Earth.[1] Its chemical structure is derived from the condensation of two β-D-glucose molecules.[1][2] As a reducing sugar, cellobiose (B7769950) possesses a hemiacetal group, which gives rise to the existence of two anomers, designated as alpha (α) and beta (β).[1] The interconversion between these anomeric forms in solution is a phenomenon known as mutarotation.[3][4]

Stereochemistry of this compound

The fundamental structure of this compound consists of two D-glucose units linked by a β(1→4) glycosidic bond.[1] This means the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit. The "β" designation indicates that the substituent on the anomeric carbon of the glycosidic bond is oriented in the same direction as the CH₂OH group at the C5 position.

The presence of a free hemiacetal at the reducing end of one of the glucose units is a key feature of cellobiose's stereochemistry. This hemiacetal can exist in a cyclic form, which is in equilibrium with a small amount of the open-chain aldehyde form. The cyclization of the open-chain form results in the formation of a new stereocenter at the anomeric carbon (C1), leading to the two anomeric forms.

Anomers of this compound

Anomers are diastereomers of cyclic saccharides that differ in the configuration at the anomeric carbon. For D-glucose, and consequently for the reducing end of cellobiose, the two anomers are α and β.

  • α-D-Cellobiose : In the α-anomer, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group at C5.[5]

  • β-D-Cellobiose : In the β-anomer, the hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group at C5.[5]

In an aqueous solution, this compound undergoes mutarotation, where the α and β anomers interconvert through the open-chain aldehyde form until an equilibrium is reached.[3] At equilibrium, the ratio of α- to β-cellobiose is approximately 38:62.[6][7]

Quantitative Physicochemical Data

The distinct stereochemistries of the anomers of this compound and its derivatives give rise to different physical properties. The following table summarizes key quantitative data for this compound and its peracetylated derivative.

CompoundPropertyValueReferences
This compound Molecular FormulaC₁₂H₂₂O₁₁[8][9][10]
Molecular Weight342.30 g/mol [8][9][10]
Melting Point225 - 230 °C[8][11]
Specific Rotation [α]+34°[12]
α-D-Cellobiose octaacetate Molecular FormulaC₂₈H₃₈O₁₉[13]
Molecular Weight678.59 g/mol [13]
Melting Point224 - 232 °C[13][14]
Specific Rotation [α]+40° to +41.5° (in chloroform)[14][15]

Experimental Protocols

The characterization and differentiation of the anomers of this compound rely on several analytical techniques, most notably polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[16][17] The specific rotation is an intrinsic property of a chiral molecule.[17]

Objective: To measure the initial specific rotation of a pure anomer of this compound and observe its change over time (mutarotation) as it equilibrates in solution.

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter sample tube (1 dm path length)

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL)

  • Pure α-D-cellobiose or β-D-cellobiose

  • Distilled water

  • Stopwatch

Procedure:

  • Instrument Warm-up: Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 10-15 minutes to ensure a stable light source.

  • Sample Preparation: Accurately weigh a known mass of the pure cellobiose anomer (e.g., 0.1 g) and dissolve it in a known volume of distilled water (e.g., 10 mL) in a volumetric flask. This will give a concentration in g/mL.

  • Initial Measurement: Immediately after dissolution, rinse the polarimeter tube with a small amount of the prepared solution, then fill the tube, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation (α). Start the stopwatch as soon as the sugar is dissolved.[18]

  • Monitoring Mutarotation: Record the observed rotation at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the reading becomes constant. This constant reading represents the equilibrium rotation.[18]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[17][19] [α] = α / (c * l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the sample tube in decimeters (dm).

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR can be used to distinguish between the α and β anomers of cellobiose due to the different chemical environments of the nuclei at the anomeric center.[20][21]

Objective: To identify the α and β anomers of this compound in a sample and determine their relative concentrations.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • This compound sample

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample (typically 5-10 mg) in approximately 0.5-0.7 mL of D₂O in an NMR tube.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. The anomeric carbons (C1) of the α and β forms will appear as distinct signals. For cellobiose, the C1 signal for the α-anomer is typically found around 92.7 ppm, while the β-anomer's C1 signal is around 97 ppm.[20]

    • The relative integration of these two signals can be used to determine the α:β anomeric ratio.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. The anomeric protons (H1) of the α and β forms will also have distinct chemical shifts and coupling constants. The α-anomeric proton typically appears further downfield than the β-anomeric proton.[22]

    • The integration of the anomeric proton signals provides the relative ratio of the two anomers.

Visualizations

The following diagrams illustrate the structural relationships and experimental workflow related to the stereochemistry of this compound.

cellobiose_anomers cluster_glucose D-Glucose cluster_cellobiose This compound D-Glucose_beta β-D-Glucose Cellobiose Cellobiose (β(1→4) linkage) D-Glucose_beta->Cellobiose Condensation alpha_Cellobiose α-D-Cellobiose Cellobiose->alpha_Cellobiose Anomerization beta_Cellobiose β-D-Cellobiose Cellobiose->beta_Cellobiose Anomerization alpha_Cellobiose->beta_Cellobiose Mutarotation (in solution)

Caption: Relationship between D-Glucose and the anomers of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Polarimetry Polarimetry Dissolution->Polarimetry NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Specific_Rotation Specific Rotation & Mutarotation Rate Polarimetry->Specific_Rotation Anomer_Ratio Anomer Identification & Ratio NMR->Anomer_Ratio Stereochem_Confirmation Stereochemical Confirmation Specific_Rotation->Stereochem_Confirmation Anomer_Ratio->Stereochem_Confirmation

References

A Technical Guide to the Stability of D-(+)-Cellobiose: Effects of pH and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of D-(+)-Cellobiose under a range of pH and temperature conditions. This compound, a disaccharide composed of two β(1→4) linked D-glucose units, is a critical molecule in biofuel research and various biotechnological applications. Its stability is a key parameter influencing its storage, handling, and efficacy in experimental and industrial settings. This document outlines the primary degradation pathways—including acid-catalyzed hydrolysis and alkaline degradation—presents quantitative kinetic and stability data, and details standardized experimental protocols for stability assessment.

Introduction to this compound Stability

This compound is a reducing sugar that serves as a fundamental structural unit of cellulose (B213188). Understanding its degradation kinetics is crucial for applications ranging from cellulosic ethanol (B145695) production to its use as an indicator carbohydrate for malabsorption syndromes. The stability of cellobiose (B7769950) is predominantly governed by the integrity of its β(1→4) glycosidic bond, which is susceptible to cleavage under various chemical and physical stresses. The primary degradation pathways are hydrolysis under acidic or high-temperature conditions and a combination of peeling reactions and hydrolysis under alkaline conditions.

In its solid, powdered form, this compound is highly stable. For long-term storage of up to three years, a temperature of -20°C is recommended.[1] Solutions of cellobiose are significantly less stable, and for optimal preservation, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Primary Degradation Pathways

The degradation of cellobiose in aqueous solutions is primarily driven by pH and temperature, leading to distinct chemical transformation pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the most prevalent degradation pathway is the hydrolysis of the β(1→4) glycosidic bond, which yields two molecules of D-glucose.[1] This reaction is catalyzed by protons (H⁺). The mechanism involves the protonation of the glycosidic oxygen atom, followed by the cleavage of the C-O bond. This process forms a resonance-stabilized oxocarbenium ion intermediate, which is then rapidly attacked by a water molecule to yield two glucose molecules. Studies have shown that cellobiose is highly stable in mildly acidic solutions (pH 2.5-3) over extended periods.

Figure 1: Acid-catalyzed hydrolysis pathway of this compound.
Alkaline Degradation

In alkaline environments, cellobiose degradation is more complex and proceeds through two primary competing mechanisms:

  • Alkaline Hydrolysis: Similar to acid hydrolysis, this pathway involves the cleavage of the glycosidic bond to produce glucose.

  • Peeling Reaction: This is an end-wise degradation process that starts from the reducing end of the disaccharide. It results in the formation of various hydroxy carboxylic acids, with glucoisosaccharinic acid being a major product.[2] This pathway is particularly relevant at lower temperatures.[2]

The rate and products of alkaline degradation are influenced by factors such as temperature, reaction time, and alkali concentration.[3]

Figure 2: Competing degradation pathways for this compound in alkaline conditions.

Quantitative Stability and Kinetic Data

The rate of cellobiose degradation is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Summary of Cellobiose Stability Under Various Conditions

ConditionpH RangeTemperature RangeObserved Stability & Key Products
Acidic Hydrolysis 2.0 - 4.080 - 220°CDegradation rate is proportional to acid concentration.[1] Primary product is glucose, which can further degrade to HMF and levulinic acid.[4]
Mild Acidic Storage 2.5 - 3.0AmbientHigh stability observed over 15 months with only minor degradation.
Alkaline Degradation > 12.060 - 100°CDegradation occurs via peeling reactions and alkaline hydrolysis.[5] Products include glucose and isosaccharinic acids.[2]
Hydrothermal (Neutral) ~ 7.0> 150°CDirect hydrolysis of the glycosidic bond occurs.
Enzymatic Hydrolysis 3.8 - 6.030 - 70°CRapid hydrolysis to glucose by β-glucosidase (cellobiase). Enzyme stability is a limiting factor at higher temperatures.[6][7]

Table 2: Kinetic Parameters for Cellobiose Hydrolysis

Hydrolysis MethodCatalystApparent Activation Energy (Ea)Notes
Acid-Catalyzed Sulfuric Acid~133 kJ/molA higher energy barrier compared to enzymatic methods.
Acid-Catalyzed Sulfuric Acid in [BMIM]Cl96.4 ± 4.1 kJ/molValue is for cellulose, with cellobiose hydrolysis being significantly lower at 69.6 ± 3.0 kJ/mol.[8]
Acid-Catalyzed Formic Acid115 kJ/molPart of a competing reaction pathway study.[9][10]
Enzymatic Cellobiase (generic)78 - 83 kJ/molFor a polymer-based catalyst mimicking enzymatic action.[11]

Experimental Protocols

Protocol for Monitoring Acid-Catalyzed Hydrolysis

This protocol provides a standardized method to assess the stability of this compound under specific acidic pH and temperature conditions.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • Prepare a dilute acid solution (e.g., 0.1 M HCl or H₂SO₄) for pH adjustment.

  • Prepare a quenching solution (e.g., 0.1 M NaOH) to stop the reaction.

2. Experimental Setup:

  • In a series of sealed reaction vials, add a known volume of the cellobiose stock solution.

  • Add the acid solution to achieve the desired final pH (e.g., pH 2, 3, 4).

  • Include a control sample with deionized water instead of acid (pH ~7).

3. Incubation:

  • Place the vials in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 80°C).

4. Time-Course Sampling:

  • At specified time points (e.g., 0, 1, 2, 4, 8 hours), remove one aliquot from each condition.

5. Sample Quenching and Analysis:

  • Immediately neutralize the reaction by adding a stoichiometric amount of the quenching base (e.g., NaOH) to stop further hydrolysis.[1]

  • Analyze the samples using a suitable method like HPLC to quantify the remaining this compound and the formation of D-glucose.[1]

6. Data Interpretation:

  • Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation rate constant.

G prep 1. Prepare Solutions (Cellobiose, Acid, Base) setup 2. Set Up Reactions (Add Cellobiose + Acid to Vials) prep->setup incubate 3. Incubate (Controlled Temperature) setup->incubate sample 4. Sample at Time Intervals (t=0, 1, 2, 4... hrs) incubate->sample quench 5. Quench Reaction (Neutralize with Base) sample->quench analyze 6. Analyze Samples (HPLC Analysis) quench->analyze interpret 7. Interpret Data (Calculate Degradation Rate) analyze->interpret

Figure 3: Experimental workflow for assessing the acidic stability of this compound.
Analytical Method: Stability-Indicating HPLC

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying cellobiose and its primary degradation product, glucose.

  • Typical Column: A ligand-exchange column, such as an Aminex HPX-87H, is commonly used for separating carbohydrates.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) is typically employed.

  • Flow Rate: A standard flow rate of approximately 0.6 mL/min.

  • Temperature: The column is often heated (e.g., to 60-65°C) to improve peak shape and resolution.

  • Detection: A Refractive Index Detector (RID) is the standard for detecting non-UV-absorbing compounds like simple sugars.

  • Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can accurately measure the decrease in the concentration of cellobiose and the increase in degradation products without interference from other components.[12][13]

Conclusion

The stability of this compound is a multifactorial issue, critically dependent on both pH and temperature. It exhibits considerable stability in solid form and under mild acidic conditions at ambient temperatures. However, its degradation is accelerated by strong acids, high temperatures, and alkaline conditions. Acid-catalyzed hydrolysis to glucose is the primary degradation route in acidic media, while alkaline conditions promote a more complex mixture of hydrolysis and peeling reactions. The quantitative data and protocols provided in this guide offer a comprehensive resource for researchers and scientists to effectively manage, utilize, and analyze this compound in their work.

References

A Technical Guide to the Spectroscopic Analysis of D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for D-(+)-Cellobiose. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the structural elucidation and analysis of carbohydrates. This document outlines detailed experimental protocols, presents summarized spectroscopic data in tabular format, and includes a visual representation of the analytical workflow.

Introduction

This compound is a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond. As the repeating unit of cellulose, the most abundant biopolymer on Earth, the study of its structural and chemical properties is of significant interest. Spectroscopic techniques such as NMR and IR are powerful tools for characterizing the structure and conformation of this compound. This guide provides key spectroscopic data and the methodologies to obtain them.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

For solution-state NMR analysis, this compound is typically dissolved in a deuterated solvent, with deuterium (B1214612) oxide (D₂O) being the most common choice due to the high solubility of the analyte and the desire to exchange labile hydroxyl protons.

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of D₂O (99.9% D).

  • To facilitate the exchange of hydroxyl protons with deuterium, the sample can be lyophilized from D₂O one or two times.

  • After the final dissolution, the solution is transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

High-field NMR spectrometers (e.g., 400 MHz, 500 MHz, or higher) are recommended for the analysis of carbohydrates to achieve better signal dispersion.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Solvent: D₂O.

    • Temperature: Typically 298 K.

    • Pulse Program: A standard single-pulse experiment is usually sufficient. Solvent suppression techniques may be employed to attenuate the residual HOD signal.

    • Acquisition Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Solvent: D₂O.

    • Temperature: Typically 298 K.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used.

    • Acquisition Parameters: A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For solid-state IR analysis, the Potassium Bromide (KBr) pellet method is a common and effective technique.

2.2.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry spectroscopic grade KBr in an oven to remove any absorbed water.

  • In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar.

  • Gently but thoroughly mix and grind the sample and KBr together until a homogeneous fine powder is obtained.

  • Transfer the powder to a pellet die.

  • Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

2.2.2. Instrumentation and Data Acquisition

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Accessory: A standard transmission sample holder.

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Place the KBr pellet containing the this compound sample in the holder and acquire the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

Spectroscopic Data

¹H NMR Spectral Data

In solution, this compound exists as an equilibrium mixture of α and β anomers at the reducing end. The chemical shifts of the anomeric protons are particularly diagnostic. The following table summarizes the reported ¹H NMR chemical shifts for this compound in D₂O. Note that primes (') are used to denote the non-reducing glucose unit.

Proton α-Anomer Chemical Shift (ppm) β-Anomer Chemical Shift (ppm)
H-1~5.22 (d)~4.65 (d)
H-1'~4.55 (d)~4.55 (d)
H-2 to H-6 and H-2' to H-6'3.2 - 4.0 (m)3.2 - 4.0 (m)

d = doublet, m = multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum also shows distinct signals for the α and β anomers, especially for the carbons near the anomeric center. The following table provides a summary of the reported ¹³C NMR chemical shifts for this compound in D₂O.

Carbon α-Anomer Chemical Shift (ppm) β-Anomer Chemical Shift (ppm)
C-1~92.5~96.4
C-2~72.0~74.8
C-3~73.3~76.5
C-4~79.5~79.8
C-5~72.0~76.5
C-6~60.6~60.6
C-1'~103.0~103.0
C-2'~73.8~73.8
C-3'~76.0~76.0
C-4'~70.0~70.0
C-5'~75.8~75.8
C-6'~61.0~61.0
IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The following table lists the major IR absorption bands and their assignments.

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3400 (broad)O-H stretching vibrations
~2900C-H stretching vibrations
~1640H-O-H bending (adsorbed water)
~1430C-H bending
~1370C-H bending
~1160C-O-C asymmetric stretching (glycosidic bond)
~1000 - 1100C-O stretching
~895β-glycosidic linkage

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a carbohydrate such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound A Sample Acquisition (this compound) B1 NMR Sample Preparation (Dissolution in D2O) A->B1 NMR Analysis Path B2 IR Sample Preparation (KBr Pellet) A->B2 IR Analysis Path C1 NMR Data Acquisition (1H, 13C, etc.) B1->C1 C2 IR Data Acquisition (FTIR) B2->C2 D1 NMR Spectral Processing (Fourier Transform, Phasing, Baseline Correction) C1->D1 D2 IR Spectral Processing (Background Subtraction) C2->D2 E Data Analysis and Interpretation (Peak Assignment, Structural Elucidation) D1->E D2->E F Final Report and Data Archiving E->F

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Discovery and Isolation of D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and methods for isolating D-(+)-Cellobiose. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of this important disaccharide, from its historical context to practical experimental protocols.

Introduction to this compound

This compound is a disaccharide with the chemical formula C₁₂H₂₂O₁₁. It is composed of two β-glucose units linked by a β(1→4) glycosidic bond. As the repeating unit in cellulose (B213188), the most abundant organic polymer on Earth, cellobiose (B7769950) is a key intermediate in the enzymatic breakdown of cellulosic biomass.[1][2] Its availability and unique chemical structure make it a molecule of interest in various fields, including biofuels, food science, and pharmaceuticals.

Historical Discovery and Characterization

The journey to understanding this compound began with the discovery of its parent polymer, cellulose. In 1838, French chemist Anselme Payen isolated cellulose from plant matter and determined its chemical formula.[2][3] Following this, the scientific community began to investigate the structure and degradation products of this abundant natural material.

While a single definitive date for the first isolation of cellobiose is not readily apparent in historical records, it was identified as a key product of cellulose hydrolysis in the late 19th and early 20th centuries. A significant breakthrough in its isolation and characterization came from the work on the acetolysis of cellulose. This process, which involves the breakdown of cellulose using acetic anhydride (B1165640) and a strong acid catalyst, yields cellobiose in a more stable, acetylated form known as α-cellobiose octaacetate.[1] The preparation of α-cellobiose octaacetate by the acetolysis of cellulose was first discovered by Franchimont.[1] Subsequent deacetylation of this derivative provided pure cellobiose for structural studies.

These early investigations were crucial in establishing the dimeric nature of cellobiose and its β(1→4) glycosidic linkage, which in turn provided fundamental insights into the polymeric structure of cellulose itself.

Isolation Methodologies

The isolation of this compound from cellulose is primarily achieved through two distinct methods: chemical hydrolysis (acetolysis) and enzymatic hydrolysis.

Chemical Method: Acetolysis of Cellulose

Acetolysis is a classical and historically significant method for obtaining cellobiose from cellulose. The process involves the degradation of the cellulose polymer chain in the presence of acetic anhydride and a strong acid, typically sulfuric acid, to produce α-cellobiose octaacetate. This acetylated form is more crystalline and easier to isolate than cellobiose itself. The α-cellobiose octaacetate is then deacetylated to yield pure this compound.

Experimental Protocol: Acetolysis of Cellulose to α-Cellobiose Octaacetate

This protocol is adapted from the well-established procedure detailed in Organic Syntheses.[1]

Materials:

  • Absorbent cotton (pure cellulose source)

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Methanol

  • Chloroform (B151607)

  • Activated carbon (e.g., Norite)

  • Ice bath

  • Large reaction vessel (e.g., 1-L wide-mouthed bottle with a glass stopper)

  • Stirring apparatus

  • Büchner funnel and filter flask

  • Oven

Procedure:

  • Preparation of the Acetolysis Mixture: In a 1-L wide-mouthed bottle, cool 400 cc of acetic anhydride to -10°C in an ice-salt bath. Carefully and with constant stirring, add 36 cc of concentrated sulfuric acid. The temperature will rise to approximately 20°C.

  • Addition of Cellulose: Remove the bottle from the cooling bath. Immediately add 20 g of absorbent cotton to the mixture, using a heavy glass rod to work it into the liquid.

  • Controlled Reaction: The mixture will become thick and the temperature will rise. Maintain the temperature below 55°C by intermittent cooling in the ice bath. After about 20 minutes, the mixture will thin out. Cool to 50°C and add another 20 g portion of cotton. Repeat this process until a total of 100 g of cotton has been added, ensuring the temperature does not exceed 55°C.

  • Digestion: After the final addition of cotton, continue stirring for about 10 minutes until the mixture thins. Stopper the bottle and place it in an oven maintained at 35°C for seven days. During this time, the solution will darken, and α-cellobiose octaacetate will begin to crystallize.

  • Precipitation and Washing: After seven days, pour the semi-crystalline mass into 1 L of cold water with vigorous stirring. The initially flocculent precipitate will become crystalline. Allow it to stand for one to two hours.

  • Filtration: Collect the solid product on a Büchner funnel and wash it thoroughly with cold water until free of acid.

  • Purification with Methanol: Triturate the moist product (approximately 250 g) with 250 cc of warm methyl alcohol. Cool to room temperature and collect the undissolved solid on a Büchner funnel. Wash the solid with three 50-cc portions of methyl alcohol and dry at 40°C. This yields fairly pure α-cellobiose octaacetate.

  • Recrystallization (Optional): For higher purity, dissolve the product in 300 cc of chloroform and filter through a pad of activated carbon. Add 600 cc of 95% ethanol (B145695) to the filtrate and allow it to stand for crystallization.

Deacetylation to this compound: The purified α-cellobiose octaacetate can be deacetylated to this compound using methods such as Zemplén deacetylation with catalytic sodium methoxide (B1231860) in methanol.

Enzymatic Hydrolysis of Cellulose

Enzymatic hydrolysis is a milder and more specific method for producing cellobiose from cellulose. This process utilizes a consortium of enzymes collectively known as cellulases. The key enzymes involved are:

  • Endoglucanases: Randomly cleave internal β(1→4) glycosidic bonds in the amorphous regions of cellulose.

  • Exoglucanases (Cellobiohydrolases): Act on the ends of the cellulose chains to release cellobiose as the primary product.

  • β-Glucosidases: Hydrolyze cellobiose into two molecules of glucose.[4]

To maximize the yield of cellobiose, it is often necessary to control the activity of β-glucosidases, which can be achieved by using specific inhibitors or by removing these enzymes from the cellulase (B1617823) mixture.[5]

Experimental Protocol: Enzymatic Hydrolysis of Cellulose

This is a general protocol that can be adapted based on the specific enzyme preparation and substrate used.

Materials:

  • Cellulose substrate (e.g., Avicel, filter paper, or pretreated lignocellulosic biomass)

  • Cellulase enzyme preparation (e.g., from Trichoderma reesei)

  • Citrate or acetate (B1210297) buffer (e.g., 50 mM, pH 4.8-5.0)

  • Shaking incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a suspension of the cellulose substrate in the buffer at a desired concentration (e.g., 1-10% w/v).

  • Enzyme Addition: Add the cellulase enzyme preparation to the substrate slurry. The enzyme loading is a critical parameter and should be optimized (e.g., 5-20 Filter Paper Units (FPU) per gram of cellulose).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 45-50°C) with constant agitation for a specified period (e.g., 24-72 hours).

  • Reaction Termination: To stop the reaction, heat the mixture to 100°C for 10 minutes to denature the enzymes.

  • Sample Preparation for Analysis: Centrifuge the reaction mixture to pellet the remaining solid substrate and denatured enzymes. Filter the supernatant through a 0.22 µm syringe filter to obtain a clear solution for analysis.

  • Purification of Cellobiose: The resulting solution will contain a mixture of glucose, cellobiose, and potentially other cello-oligosaccharides. Cellobiose can be purified from this mixture using techniques such as:

    • Crystallization: Concentrate the solution and induce crystallization of cellobiose. The solubility of cellobiose is lower than that of glucose, which can be exploited for selective crystallization.

    • Chromatography: Employ chromatographic methods such as size-exclusion chromatography or preparative HPLC to separate cellobiose from other sugars.

Quantitative Analysis and Data Presentation

The yield and purity of the isolated cellobiose are critical parameters. High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of sugars in the hydrolysis products.[3][6][7]

Table 1: Comparison of Cellobiose Production Methods

MethodStarting MaterialKey Reagents/EnzymesProduct FormTypical YieldPurityKey AdvantagesKey Disadvantages
Acetolysis (Historical) Cotton (Cellulose)Acetic anhydride, Sulfuric acidα-Cellobiose Octaacetate50-70 g from 100 g cotton[1]High after recrystallizationWell-established, yields a stable crystalline derivativeHarsh reagents, long reaction time, requires deacetylation
Enzymatic Hydrolysis Microcrystalline Cellulose / Pretreated BiomassCellulase, β-glucosidase (controlled)Cellobiose in solutionVariable, can reach over 45% increase in multistage processesRequires purification from glucose and other sugarsMild conditions, high specificityEnzyme cost, potential for product inhibition

Note: Yields from enzymatic hydrolysis are highly dependent on the substrate, enzyme loading, and reaction conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures for this compound isolation.

Acetolysis_Workflow cluster_acetolysis Acetolysis of Cellulose cluster_purification_acetolysis Purification cluster_deacetylation Deacetylation Cellulose Cellulose (Cotton) Reaction Controlled Reaction (35°C, 7 days) Cellulose->Reaction Reagents Acetic Anhydride + H₂SO₄ Reagents->Reaction Precipitation Precipitation in Water Reaction->Precipitation Crude_Product Crude α-Cellobiose Octaacetate Precipitation->Crude_Product Methanol_Wash Methanol Wash Crude_Product->Methanol_Wash Recrystallization Recrystallization (Chloroform/Ethanol) Methanol_Wash->Recrystallization Pure_Octaacetate Pure α-Cellobiose Octaacetate Recrystallization->Pure_Octaacetate Deacetylation_Step Deacetylation (e.g., Zemplén) Pure_Octaacetate->Deacetylation_Step Final_Product This compound Deacetylation_Step->Final_Product

Caption: Workflow for the isolation of this compound via acetolysis of cellulose.

Enzymatic_Hydrolysis_Workflow cluster_hydrolysis Enzymatic Hydrolysis cluster_separation Separation & Purification cluster_analysis Analysis Cellulose_Substrate Cellulose Substrate Hydrolysis_Reaction Incubation (e.g., 50°C, 48h) Cellulose_Substrate->Hydrolysis_Reaction Enzymes Cellulase Enzymes Enzymes->Hydrolysis_Reaction Termination Reaction Termination (Heating) Hydrolysis_Reaction->Termination Hydrolysate Crude Hydrolysate Termination->Hydrolysate Centrifugation Centrifugation & Filtration Hydrolysate->Centrifugation Purification_Method Purification (Crystallization or Chromatography) Centrifugation->Purification_Method Final_Product_Enzymatic This compound Purification_Method->Final_Product_Enzymatic HPLC HPLC Analysis Purification_Method->HPLC QC Final_Product_Enzymatic->HPLC Final Purity

Caption: Workflow for the isolation of this compound via enzymatic hydrolysis of cellulose.

Conclusion

The isolation of this compound has a rich history intertwined with the structural elucidation of cellulose. From the classical, albeit harsh, method of acetolysis to the more refined and specific enzymatic hydrolysis techniques, the ability to obtain pure cellobiose has been fundamental to its study and application. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these isolation methods is crucial for leveraging the potential of this valuable disaccharide. The protocols and data presented in this guide provide a solid foundation for the practical isolation and analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for D-(+)-Cellobiose in Cellulase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β(1→4) linked D-glucose units, is a fundamental molecule in the enzymatic degradation of cellulose (B213188). While cellulose and its derivatives like carboxymethyl cellulose (CMC) are the natural substrates for the entire cellulase (B1617823) enzyme complex, this compound serves as a crucial substrate for specific components of this complex, particularly β-glucosidase (cellobiase). Its use in assays is pivotal for characterizing individual enzyme activities within the cellulase system, understanding enzyme kinetics, and screening for inhibitors, which is of significant interest in biofuel research and drug development.

Cellulases are a class of enzymes that hydrolyze the β-1,4-glycosidic bonds in cellulose.[1] This enzymatic system is generally composed of three major types of enzymes that act synergistically:

  • Endoglucanases (EC 3.2.1.4): Randomly cleave internal glycosidic bonds in the amorphous regions of cellulose, creating new chain ends.

  • Exoglucanases (or Cellobiohydrolases, EC 3.2.1.91): Processively cleave cellobiose (B7769950) units from the ends of cellulose chains.

  • β-Glucosidases (or Cellobiases, EC 3.2.1.21): Hydrolyze cellobiose into two glucose molecules, which alleviates the feedback inhibition of cellobiose on endo- and exoglucanases.[2]

This document provides detailed protocols and application notes for the use of this compound as a substrate in cellulase-related assays.

Enzymatic Hydrolysis of Cellobiose

The primary application of this compound as a substrate is in the assay of β-glucosidase (cellobiase) activity. The enzyme catalyzes the hydrolysis of cellobiose to glucose, and the rate of glucose formation is a direct measure of the enzyme's activity.

Cellobiose_Hydrolysis Cellobiose This compound b_Glucosidase β-Glucosidase (Cellobiase) Cellobiose->b_Glucosidase Substrate Glucose1 D-Glucose Glucose2 D-Glucose b_Glucosidase->Glucose1 Product 1 b_Glucosidase->Glucose2 Product 2

Caption: Enzymatic conversion of this compound to D-Glucose by β-Glucosidase.

Protocol 1: Direct Assay of β-Glucosidase Activity using this compound

This protocol measures the amount of glucose produced from the hydrolysis of cellobiose. The glucose concentration can be determined using various methods, such as a glucose oxidase-peroxidase coupled assay or high-performance liquid chromatography (HPLC).

Materials
  • This compound solution (e.g., 10 mM in 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • β-glucosidase enzyme solution of unknown activity

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • Glucose standard solutions (for calibration curve)

  • Reagents for glucose quantification (e.g., Glucose Oxidase/Peroxidase kit)

  • Spectrophotometer or HPLC system

  • Water bath or incubator

  • Stop solution (e.g., 1 M Sodium Carbonate)

Experimental Workflow

B_Glucosidase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Prepare Cellobiose Substrate Solution R1 Mix Enzyme and Substrate P1->R1 P2 Prepare Enzyme Dilutions P2->R1 R2 Incubate at Optimal Temperature (e.g., 50°C) R1->R2 R3 Stop Reaction at Timed Intervals R2->R3 A1 Quantify Glucose (e.g., Glucose Oxidase Assay) R3->A1 A2 Measure Absorbance A1->A2 A3 Calculate Enzyme Activity A2->A3

Caption: Workflow for the direct assay of β-glucosidase activity.

Procedure
  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of the this compound solution with 50 µL of the enzyme solution. Prepare a blank by adding 50 µL of buffer instead of the enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific period (e.g., 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation (e.g., boiling for 5 minutes).

  • Glucose Quantification: Determine the concentration of glucose in the reaction mixture using a preferred method. For a glucose oxidase-based assay, follow the kit manufacturer's instructions. This typically involves adding the glucose oxidase/peroxidase reagent, incubating, and measuring the absorbance at a specific wavelength (e.g., 505 nm).

  • Standard Curve: Generate a standard curve using known concentrations of glucose to correlate absorbance with glucose concentration.

  • Activity Calculation: One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified assay conditions.

Data Presentation
ParameterValueReference
SubstrateThis compound[3]
Substrate Concentration10 g/L[3]
Buffer50 mM Sodium Acetate[2]
pH5.0[3]
Temperature50°C[2]
Incubation Time15 min[2]

Protocol 2: Coupled Assay for Total Cellulase Activity

While this compound is not the primary substrate for endo- or exoglucanases, its formation and subsequent hydrolysis are central to cellulose degradation. A coupled assay can be designed to measure total cellulase activity by using a cellulosic substrate and coupling the production of cellobiose and glucose to a detectable signal. For instance, a system with cellobiose dehydrogenase can be used.[4]

Principle

In this assay, cellulase acts on a cellulose substrate to produce cellobiose. Cellobiose dehydrogenase (CDH) then oxidizes the cellobiose, and the electrons are transferred to an acceptor, such as cytochrome c or a redox indicator, leading to a measurable change in absorbance.[2][4] This method can provide a continuous, real-time measurement of cellulase activity.

Materials
  • Cellulosic substrate (e.g., amorphous cellulose)

  • Cellulase enzyme solution

  • Cellobiose Dehydrogenase (CDH)

  • Electron acceptor (e.g., 100 µM cytochrome c)

  • 50 mM Acetate Buffer (pH 4.5)

  • Spectrophotometer capable of kinetic measurements

Experimental Workflow

Coupled_Cellulase_Assay Cellulose Cellulose Cellulase Cellulase Cellulose->Cellulase Cellobiose Cellobiose CDH Cellobiose Dehydrogenase Cellobiose->CDH Oxidized_Acceptor Oxidized Electron Acceptor Oxidized_Acceptor->CDH Reduced_Acceptor Reduced Electron Acceptor (Color Change) Cellulase->Cellobiose CDH->Reduced_Acceptor

Caption: Coupled assay for cellulase using cellobiose dehydrogenase.

Procedure
  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the cellulosic substrate, CDH, and the electron acceptor in the acetate buffer.

  • Initiation: Start the reaction by adding the cellulase enzyme solution.

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at the appropriate wavelength for the electron acceptor (e.g., 550 nm for cytochrome c reduction) over time.[2]

  • Activity Calculation: The rate of change in absorbance is proportional to the rate of cellobiose production, and thus to the cellulase activity. The activity can be quantified using the molar extinction coefficient of the reduced electron acceptor.

Data Presentation
ParameterValueReference
Primary SubstrateAmorphous Cellulose[4]
Intermediate SubstrateThis compound[4]
Coupling EnzymeCellobiose Dehydrogenase[2][4]
Electron AcceptorCytochrome c (100 µM)[2]
Buffer50 mM Acetate[2]
pH4.5[2]
Temperature25°C[2]
Wavelength550 nm[2]

Applications in Research and Drug Development

The assays described have several applications in basic research and the development of pharmaceuticals and biofuels:

  • Enzyme Characterization: Determining the kinetic parameters (Km and Vmax) of β-glucosidases and other cellulolytic enzymes.

  • Screening for Novel Enzymes: Identifying microorganisms that produce cellulases with desirable properties, such as high activity or stability.

  • Inhibitor Screening: In drug development, identifying compounds that inhibit fungal or bacterial cellulases, which could be relevant for antifungal or antibacterial therapies.

  • Biofuel Production Optimization: Evaluating the efficiency of cellulase cocktails for the saccharification of lignocellulosic biomass and identifying bottlenecks in the process, such as cellobiose accumulation leading to feedback inhibition.[2][5]

Concluding Remarks

This compound is a versatile substrate for investigating the activity of the cellulase enzyme system. While its most direct application is in the assay of β-glucosidase, it is also integral to more complex coupled assays for total cellulase activity. The protocols provided herein offer robust methods for researchers and professionals to quantify and characterize cellulolytic enzymes, aiding in the advancement of biotechnology, biofuel production, and drug discovery.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of D-(+)-Cellobiose to Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of D-(+)-cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a critical reaction in various biotechnological and industrial processes. This reaction is the final and often rate-limiting step in the complete saccharification of cellulose (B213188) to glucose, a key fermentable sugar for the production of biofuels and other bio-based chemicals.[1][2][3] The enzyme responsible for this conversion is β-glucosidase (EC 3.2.1.21), which catalyzes the cleavage of the glycosidic bond, releasing two molecules of D-glucose.[4] Understanding the kinetics and optimizing the protocol for cellobiose (B7769950) hydrolysis is essential for improving the efficiency of biomass conversion and for the development of novel enzymatic assays.[5][6] These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound using β-glucosidase, including methods for quantification of glucose production and a summary of relevant kinetic data.

Signaling Pathway and Experimental Workflow

The enzymatic hydrolysis of this compound to D-glucose is a single-step reaction catalyzed by the enzyme β-glucosidase. The enzyme binds to the cellobiose substrate and facilitates the cleavage of the β(1→4) glycosidic bond, resulting in the release of two glucose molecules. This process is crucial in overcoming the product inhibition of other cellulolytic enzymes by cellobiose.[7]

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer_Prep Buffer Preparation (e.g., 50 mM Sodium Acetate (B1210297), pH 5.0) Reaction_Setup Reaction Setup (Combine Substrate and Buffer) Buffer_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (this compound Solution) Substrate_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation (β-Glucosidase Solution) Incubation Incubation (e.g., 50°C, with agitation) Enzyme_Prep->Incubation Reaction_Setup->Incubation Initiate Reaction Reaction_Termination Reaction Termination (e.g., Heat Inactivation) Incubation->Reaction_Termination Stop Reaction at Time Points Sample_Prep Sample Preparation (Centrifugation/Filtration) Reaction_Termination->Sample_Prep Glucose_Quantification Glucose Quantification (e.g., HPLC, Glucose Oxidase Assay) Sample_Prep->Glucose_Quantification Data_Analysis Data Analysis (Calculate Glucose Concentration and Reaction Rate) Glucose_Quantification->Data_Analysis

Figure 1. A schematic workflow for the enzymatic hydrolysis of this compound to glucose.

Quantitative Data Summary

The kinetic parameters of β-glucosidases can vary significantly depending on the source of the enzyme and the experimental conditions. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km indicates a higher affinity of the enzyme for the substrate.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Trichoderma reesei QM 9414This compound1.22 ± 0.31.14 ± 0.21Not SpecifiedNot Specified[8]
Aspergillus niger (Novozymes SP188)This compound0.57Not SpecifiedNot Specified~50-60[5]
Trichoderma reesei (BGL1)This compound0.38Not SpecifiedNot SpecifiedNot Specified[5]
Neocallimastix frontalis EB188This compound0.0535.88Not SpecifiedNot Specified[9]
Immobilized Aspergillus nigerThis compound6.017.06 (mmol/min·L)4.850[10]
Thermofilum sp. ex4484_79This compoundNot Specified24.35.090[4]

Detailed Experimental Protocol

This protocol provides a general method for the enzymatic hydrolysis of this compound. Researchers should optimize the conditions based on the specific β-glucosidase being used.

Materials and Reagents
  • This compound (≥98% purity)

  • β-Glucosidase (e.g., from Aspergillus niger or Trichoderma reesei)

  • Sodium Acetate Buffer (50 mM, pH 5.0)

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Water bath or incubator capable of maintaining the desired temperature

  • Vortex mixer

  • Pipettes and sterile tips

  • Timer

  • Heating block or water bath for reaction termination

  • Syringe filters (0.22 µm)

  • Apparatus for glucose quantification (e.g., HPLC system with a suitable column for sugar analysis or a spectrophotometer for colorimetric assays)

Procedure
  • Preparation of Reagents:

    • 50 mM Sodium Acetate Buffer (pH 5.0): Prepare by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH to 5.0 with acetic acid.

    • This compound Stock Solution (e.g., 100 mM): Dissolve a calculated amount of this compound in 50 mM sodium acetate buffer.

    • β-Glucosidase Stock Solution: Prepare a stock solution of the enzyme in 50 mM sodium acetate buffer. The concentration will depend on the specific activity of the enzyme preparation. Store on ice.

  • Enzymatic Hydrolysis Reaction:

    • Set up a series of microcentrifuge tubes for each time point and any controls (e.g., no enzyme control, no substrate control).

    • In each tube, add the appropriate volume of the this compound stock solution and sodium acetate buffer to achieve the desired final substrate concentration (e.g., 10 mM) in a final reaction volume (e.g., 1 mL).

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes to ensure temperature equilibration.[11]

    • Initiate the reaction by adding a specific amount of the β-glucosidase solution to each tube.[11] The enzyme loading should be optimized for the desired reaction rate.

    • Gently mix the contents of the tubes and start the timer.

    • Incubate the reaction mixtures at the optimal temperature with gentle agitation.[11]

  • Reaction Termination and Sample Preparation:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), terminate the reaction by heating the tubes at 95-100°C for 5-10 minutes to denature the enzyme.[12]

    • After heating, cool the tubes on ice.

    • Centrifuge the tubes to pellet any denatured protein.[11]

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.[11]

  • Quantification of Glucose:

    • Analyze the concentration of glucose in the filtered samples using a suitable method.

    • High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a refractive index (RI) detector and a carbohydrate analysis column is a common method for separating and quantifying glucose and remaining cellobiose.[12]

    • Enzymatic Glucose Assay: Commercially available glucose oxidase-peroxidase (GOPOD) assay kits provide a colorimetric method for quantifying glucose. The absorbance is measured with a spectrophotometer.

    • Amperometric Biosensors: Real-time monitoring of glucose and cellobiose can be achieved using specific biosensors.[12][13][14][15]

  • Data Analysis:

    • Construct a standard curve for glucose using known concentrations.

    • From the standard curve, determine the concentration of glucose in each sample at each time point.

    • Plot the concentration of glucose produced over time to determine the initial reaction velocity.

    • If determining kinetic parameters, perform the assay at various substrate concentrations and use non-linear regression analysis to fit the data to the Michaelis-Menten equation.

Controls

  • Substrate Blank: A reaction mixture containing the substrate in buffer without the enzyme to check for any background glucose contamination.[11]

  • Enzyme Blank: A reaction mixture containing the enzyme in buffer without the substrate to account for any glucose present in the enzyme preparation.[11]

  • Zero Time Point: A sample where the reaction is terminated immediately after the addition of the enzyme.

By following this detailed protocol, researchers can accurately and reproducibly measure the enzymatic hydrolysis of this compound to glucose, enabling further research and development in various scientific and industrial applications.

References

D-(+)-Cellobiose: A Versatile Carbon Source for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

D-(+)-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is the primary repeating unit of cellulose, the most abundant biopolymer on Earth. As a readily available and renewable resource derived from lignocellulosic biomass, cellobiose (B7769950) is emerging as a valuable carbon source for microbial fermentation. Its utilization offers a sustainable alternative to traditional glucose-based feedstocks for the production of biofuels, biochemicals, and other valuable compounds. This document provides detailed application notes and protocols for leveraging this compound in microbial fermentation.

Applications in Microbial Fermentation

The unique properties of cellobiose make it a suitable substrate for a variety of microbial fermentation applications:

  • Biofuel Production: Engineered microorganisms, particularly strains of Saccharomyces cerevisiae and thermotolerant yeasts like Ogataea polymorpha, can ferment cellobiose to produce bioethanol.[1][2] Utilizing cellobiose directly can circumvent glucose repression, a common issue in the fermentation of mixed sugars from cellulosic hydrolysates, leading to more efficient co-fermentation of various sugars.[3]

  • Production of Organic Acids: Anaerobic fermentation of cellobiose by mixed microbial cultures or pure cultures, such as Clostridium acetobutylicum, can yield valuable organic acids like butyrate (B1204436) and acetate.[4] These acids serve as platform chemicals for the synthesis of a wide range of products.

  • Biochemical and Enzyme Production: Cellobiose can be used as a carbon source for the production of various biochemicals and enzymes. For instance, co-culturing of Mucor plumbeus and Bacillus subtilis on cellobiose has been shown to enhance the production of lipids and gamma-linolenic acid (GLA).

Quantitative Data Summary

The efficiency of cellobiose fermentation is influenced by the microbial strain and process parameters. Below are tables summarizing key quantitative data from various studies.

Table 1: Comparison of Ethanol (B145695) Production from Cellobiose and Sucrose by Dekkera bruxellensis

Carbon SourceSubstrate Consumption Rate (g/L/h)Ethanol Production (g/L)Acetate Production (g/L)
Sucrose~0.76~5.0~0.3
Cellobiose~0.20~3.2~0.5

Data adapted from a study on Dekkera bruxellensis under oxygen-limiting conditions.[5]

Table 2: Effect of pH on Cellobiose Fermentation by Engineered Saccharomyces cerevisiae

pHCellobiose Consumption Rate (g/L/h)Ethanol Production Rate (g/L/h)
4.51.87-
5.02.72-
5.5>2.72-
6.0>2.72-

Data adapted from a study on an evolved strain of engineered S. cerevisiae.[6]

Table 3: Comparison of Growth Yields on Cellobiose and Glucose

MicroorganismSubstrateMolar Growth Yield (g cells/mol substrate)
Clostridium thermocellumCellobiose38
Clostridium thermocellumGlucose20
Clostridium thermohydrosulfuricumCellobiose19
Clostridium thermohydrosulfuricumGlucose16
Ruminococcus albusCellobioseup to 38% greater than glucose

Data compiled from studies on Clostridium species and Ruminococcus albus.[7][8]

Signaling Pathways and Experimental Workflows

Cellobiose Utilization Pathway in Bacteria

The transport and metabolism of cellobiose in many bacteria are regulated by a sophisticated signaling pathway involving a phosphotransferase system (PTS). The cel operon, regulated by the activator CelR and repressed by the catabolite control protein A (CcpA) in the presence of glucose, governs this process.

Cellobiose_Utilization_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cellobiose_ext Cellobiose (extracellular) PTS Cel-PTS (EIIA, EIIB, EIIC) Cellobiose_ext->PTS Transport & Phosphorylation CelR_inactive CelR (inactive) Cellobiose_ext->CelR_inactive Induces Cellobiose_6P Cellobiose-6-P PTS->Cellobiose_6P Phospho_beta_glucosidase Phospho-β-glucosidase (CelA) Cellobiose_6P->Phospho_beta_glucosidase Glucose Glucose Phospho_beta_glucosidase->Glucose Hydrolysis Glucose_6P Glucose-6-P Phospho_beta_glucosidase->Glucose_6P Glycolysis Glycolysis Glucose->Glycolysis Glucose_6P->Glycolysis CelR_active CelR (active) CelR_inactive->CelR_active Activation cel_operon cel operon CelR_active->cel_operon Activates transcription Sigma54 σ⁵⁴ Sigma54->cel_operon

Caption: Bacterial cellobiose utilization via the PTS pathway.

General Experimental Workflow for Cellobiose Fermentation

The following diagram outlines a typical workflow for studying microbial fermentation using cellobiose as a carbon source.

Fermentation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain_Selection Microbial Strain Selection/Engineering Media_Prep Media Preparation (with this compound) Strain_Selection->Media_Prep Inoculation Inoculation Media_Prep->Inoculation Incubation Incubation (Controlled Temperature, pH, Aeration) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Biomass Biomass Measurement (OD, Dry Weight) Sampling->Biomass Metabolites Metabolite Analysis (HPLC: Substrate, Products) Sampling->Metabolites Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Sampling->Gene_Expression

Caption: Workflow for a typical cellobiose fermentation experiment.

Experimental Protocols

Protocol 1: Screening for Cellobiose Fermentation in Microorganisms

Objective: To determine if a microbial strain can utilize cellobiose as a carbon source for growth and acid production.

Materials:

  • Pure culture of the microorganism to be tested.

  • Phenol (B47542) red cellobiose broth (0.5-1.0% this compound, nutrient broth, phenol red pH indicator).[9]

  • Sterile culture tubes.

  • Incubator (35-37°C or optimal growth temperature for the microbe).

  • Aseptic transfer tools (inoculating loop or needle).

Procedure:

  • Aseptically transfer a single colony or a loopful of the pure microbial culture into a sterile tube of phenol red cellobiose broth.[9]

  • Incubate the inoculated tube at the optimal growth temperature for the microorganism (e.g., 35-37°C) for 24-48 hours.[9]

  • Observe the color of the medium. A change from red to yellow indicates a drop in pH due to the production of acidic end-products from cellobiose fermentation, signifying a positive result.[9] No color change or a change to fuchsia (alkaline) indicates a negative result.

Protocol 2: Batch Fermentation of Cellobiose for Ethanol Production

Objective: To quantify ethanol production from cellobiose by an engineered yeast strain under controlled batch fermentation conditions.

Materials:

  • Engineered yeast strain capable of cellobiose fermentation (e.g., S. cerevisiae expressing a cellodextrin transporter and β-glucosidase).

  • Yeast extract Peptone (YP) medium supplemented with a defined concentration of this compound (e.g., 20 g/L).

  • Pre-culture medium (e.g., YPD).

  • Bioreactor or fermentation vessel with temperature, pH, and agitation control.

  • HPLC system for metabolite analysis.

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the engineered yeast into the pre-culture medium and grow overnight at 30°C with agitation.

  • Inoculation: Inoculate the main fermentation medium (YP + cellobiose) in the bioreactor with the overnight pre-culture to a starting optical density (OD₆₀₀) of approximately 1.0.

  • Fermentation:

    • Set the temperature to the optimal range for the yeast strain (e.g., 30-34°C).[6]

    • Maintain the pH at a desired level (e.g., 5.0-6.0) using automated addition of acid/base.[6]

    • Set the agitation to ensure homogeneity without excessive aeration for anaerobic/oxygen-limited conditions.

  • Sampling: Aseptically withdraw samples at regular time intervals (e.g., every 4-8 hours).

  • Analysis:

    • Measure the cell density (OD₆₀₀) of each sample.

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Analyze the supernatant for cellobiose and ethanol concentrations using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.[5]

  • Data Calculation: Calculate the cellobiose consumption rate, ethanol production rate, and ethanol yield (g ethanol per g cellobiose consumed).

Protocol 3: Anaerobic Acidogenic Fermentation of Cellobiose

Objective: To produce and quantify organic acids from cellobiose using a mixed microbial culture.

Materials:

  • Immobilized mixed microbial culture (e.g., on γ-alumina pellets).

  • Synthetic fermentation medium containing:

    • This compound (30-70 g/L).[4]

    • Nitrogen and phosphorus sources (e.g., NH₃ and H₃PO₄ to achieve a COD:N:P ratio of 100:5:1).[4]

    • Buffer (e.g., 4 g/L NaHCO₃).[4]

    • Yeast extract (4 g/L).[4]

  • Anaerobic fermentation vessel.

  • pH meter and controller.

  • Temperature-controlled incubator or water bath.

  • HPLC system for organic acid analysis.

Procedure:

  • Medium Preparation: Prepare the synthetic medium and sterilize by autoclaving. Adjust the initial pH to the desired value (e.g., 7.0-8.5).[4]

  • Inoculation: Introduce the immobilized mixed culture into the fermentation vessel containing the sterile medium.

  • Fermentation:

    • Maintain anaerobic conditions by sparging with an inert gas (e.g., N₂) and sealing the vessel.

    • Incubate at a mesophilic temperature (e.g., 37°C) for 48 hours or until substrate is consumed.[4]

  • Sampling and Analysis:

    • Collect samples of the fermentation broth at the beginning and end of the fermentation.

    • Filter the samples and analyze the supernatant for the concentration of organic acids (e.g., acetic, propionic, butyric acid) using HPLC.

  • Optimization (Optional): The protocol can be adapted to optimize production by varying the initial cellobiose concentration, temperature, and pH, as described in response surface methodology studies.[4]

References

Application Notes and Protocols: D-(+)-Cellobiose in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β-(1,4) linked glucose units, serves as a crucial model substrate and intermediate in the production of biofuels from lignocellulosic biomass. As the primary product of the enzymatic hydrolysis of cellulose (B213188), its efficient utilization is a key bottleneck in converting renewable plant matter into sustainable fuels like ethanol (B145695) and butanol. These application notes provide an overview of the role of this compound in biofuel research, accompanied by detailed experimental protocols and quantitative data to guide researchers in this field.

Applications of this compound in Biofuel Research

This compound is integral to several key areas of biofuel research:

  • Enzyme Characterization and Engineering: It is the primary substrate for β-glucosidases, enzymes that complete the final step of cellulose degradation by hydrolyzing cellobiose (B7769950) to glucose. Researchers use cellobiose to screen for novel, more efficient β-glucosidases and to engineer existing enzymes for improved activity, thermal stability, and resistance to product inhibition.

  • Metabolic Engineering of Microorganisms: Many industrially relevant microorganisms, such as Saccharomyces cerevisiae, cannot naturally ferment cellobiose. Genetic engineering strategies focus on introducing pathways for cellobiose transport and intracellular hydrolysis, enabling these organisms to directly convert cellobiose to biofuels. This is a cornerstone of consolidated bioprocessing (CBP), which combines enzyme production, saccharification, and fermentation in a single step.

  • Fermentation Process Optimization: Studies using cellobiose as a model carbon source help in understanding and optimizing fermentation parameters for cellulosic biofuels. This includes investigating the effects of substrate concentration, temperature, pH, and nutrient availability on biofuel yield and productivity.

  • Understanding Carbon Catabolite Repression: In mixed-sugar fermentations, the presence of glucose can repress the utilization of other sugars like xylose. Using cellobiose, which is hydrolyzed intracellularly to glucose, allows for strategies to circumvent this repression, leading to more efficient co-fermentation of all available sugars in lignocellulosic hydrolysates.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the fermentation of this compound to biofuels.

Table 1: Ethanol Production from this compound using Engineered Saccharomyces cerevisiae

StrainInitial Cellobiose (g/L)Fermentation Time (h)Ethanol Produced (g/L)Ethanol Yield (g/g)Ethanol Productivity (g/L/h)Reference
Engineered S. cerevisiae402416.80.420.70[1]
Evolved Strain SyBE0016034018~200.50~1.11[2]
Parent Strain SyBE00160240>96~13.60.34<0.14[2]
Recombinant pYBGA1 yeast5060>200.40 (80% theoretical)~0.33[3]
Recombinant pYBGA1 yeast10096450.45 (85% theoretical)~0.47[3]
Strain expressing MgCBT2 permease20~48~80.40~0.17[4]

Table 2: Biofuel Production from this compound using Clostridium Species

StrainSubstrateInitial Concentration (g/L)Primary ProductsProduct Concentration (g/L)Reference
Clostridium cellulolyticumCellobiose>1Acetate (B1210297), Ethanol, LactateLow ethanol and lactate[5]
Clostridium acetobutylicumCellobioseNot SpecifiedButyrate, AcetateUp to 7 (Butyrate), Up to 2.4 (Acetate)[6]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound using β-Glucosidase

Objective: To determine the rate of glucose production from the enzymatic hydrolysis of this compound.

Materials:

  • This compound solution (e.g., 10 g/L in 50 mM sodium acetate buffer, pH 5.0)

  • β-glucosidase enzyme preparation (e.g., from Aspergillus niger)

  • 50 mM Sodium acetate buffer (pH 5.0)

  • DNS (3,5-Dinitrosalicylic acid) reagent for reducing sugar analysis

  • Spectrophotometer

  • Water bath or incubator set to the optimal temperature for the enzyme (e.g., 50°C)

Procedure:

  • Prepare a stock solution of this compound in the sodium acetate buffer.

  • Pre-warm the cellobiose solution and the enzyme solution to the desired reaction temperature.

  • Initiate the reaction by adding a known amount of β-glucosidase to the cellobiose solution. The final enzyme concentration will depend on the specific activity of the enzyme preparation.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • At regular time intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately stop the enzymatic reaction in the aliquots by adding DNS reagent and boiling for 5-15 minutes. This also develops the color for the reducing sugar assay.

  • After cooling, measure the absorbance of the samples at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of glucose to determine the concentration of glucose produced in your samples.

  • Calculate the rate of glucose production (e.g., in μmol/min or g/L/h).

Protocol 2: Fermentation of this compound to Ethanol using Engineered Saccharomyces cerevisiae

Objective: To evaluate the ethanol production performance of an engineered yeast strain capable of fermenting cellobiose.

Materials:

  • Engineered Saccharomyces cerevisiae strain expressing a cellodextrin transporter and an intracellular β-glucosidase.

  • Yeast extract Peptone Dextrose (YPD) medium for inoculum preparation.

  • Fermentation medium: Yeast extract (10 g/L), Peptone (20 g/L), and this compound (e.g., 40 g/L).

  • Shake flasks or a bioreactor.

  • Incubator shaker.

  • High-Performance Liquid Chromatography (HPLC) system for analysis of cellobiose and ethanol.

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into YPD medium and grow overnight at 30°C with shaking (e.g., 200 rpm).

  • Fermentation: Inoculate the fermentation medium with the overnight culture to a starting optical density (OD600) of approximately 0.1-0.2.

  • Incubate the fermentation culture at 30°C with shaking (e.g., 200 rpm) under anaerobic or microaerobic conditions.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Preparation: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 μm filter for HPLC analysis.

  • HPLC Analysis: Analyze the supernatant for this compound and ethanol concentrations using an HPLC system equipped with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index (RI) detector.[7][8][9] The mobile phase is typically dilute sulfuric acid (e.g., 5 mM).[9]

  • Calculations: Determine the cellobiose consumption rate, ethanol production rate, and ethanol yield.

Signaling Pathways and Experimental Workflows

Cellobiose Utilization Pathway in Engineered Saccharomyces cerevisiae

The following diagram illustrates the engineered pathway for cellobiose utilization in S. cerevisiae. Cellobiose is transported into the cell by a heterologous cellodextrin transporter (CDT). Inside the cell, it is hydrolyzed by an intracellular β-glucosidase (BGL) into two molecules of glucose, which then enter the glycolysis pathway for ethanol production.

Cellobiose_Utilization_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellobiose_ext This compound CDT Cellodextrin Transporter (CDT) Cellobiose_ext->CDT Transport Cellobiose_int This compound CDT->Cellobiose_int BGL β-Glucosidase (BGL) Cellobiose_int->BGL Hydrolysis Glucose Glucose (2x) BGL->Glucose Glycolysis Glycolysis Glucose->Glycolysis Ethanol Ethanol Glycolysis->Ethanol

Caption: Engineered cellobiose utilization pathway in S. cerevisiae.

Experimental Workflow for Biofuel Production from Cellobiose

This diagram outlines the general workflow for a typical experiment investigating biofuel production from this compound.

Biofuel_Production_Workflow Inoculum Inoculum Preparation (e.g., overnight culture) Fermentation Fermentation with This compound Inoculum->Fermentation Sampling Time-course Sampling Fermentation->Sampling Analysis HPLC Analysis (Cellobiose, Biofuel) Sampling->Analysis Data Data Analysis (Yield, Productivity) Analysis->Data

Caption: General experimental workflow for biofuel production.

Metabolic Pathway of Cellobiose in Clostridium cellulolyticum

The metabolism of cellobiose in Clostridium cellulolyticum can be limited by the reoxidation of NADH. High concentrations of cellobiose lead to increased NADH levels, which can inhibit key glycolytic enzymes like Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Clostridium_Metabolism Cellobiose Cellobiose Glycolysis Glycolysis Cellobiose->Glycolysis GAPDH Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Glycolysis->GAPDH Pyruvate Pyruvate GAPDH->Pyruvate NADH High NADH/NAD+ ratio GAPDH->NADH produces Acetate Acetate Pyruvate->Acetate Ethanol_Lactate Ethanol / Lactate Pyruvate->Ethanol_Lactate Ethanol_Lactate->GAPDH reoxidizes NADH (insufficient) NADH->GAPDH inhibits

Caption: Cellobiose metabolism and NADH inhibition in C. cellulolyticum.

References

Application Notes and Protocols for the Preparation of D-(+)-Cellobiose Standards for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) bond, is a key intermediate in the enzymatic hydrolysis of cellulose.[1] Its accurate quantification is crucial in various research and industrial applications, including biofuel development, food science, and studies of the gut microbiome. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of cellobiose (B7769950). The preparation of accurate and stable this compound standards is a critical prerequisite for reliable HPLC analysis. These application notes provide detailed protocols for the preparation, storage, and handling of this compound standards for HPLC analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the preparation of standards. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₁[1]
Molecular Weight 342.30 g/mol [1]
Appearance White to beige powder
Melting Point 239 °C (decomposes)
Solubility in Water 50 mg/mL
Solubility in DMSO 20 mg/mL (requires sonication)[2]
Solubility in Alcohol Very slightly soluble[1]
Solubility in Ether Insoluble[1]
Stability and Storage of this compound Standards

The stability of this compound is critical for generating accurate and reproducible results. Both the solid form and solutions are susceptible to degradation.

Solid this compound:

  • For long-term storage (up to 3 years), it is recommended to store the solid powder at -20°C.[3]

  • For shorter periods (up to 2 years), storage at 4°C is acceptable.[3]

  • The container should be tightly sealed and protected from moisture and light.[3]

This compound Solutions:

  • Solutions are significantly less stable than the solid form.[3]

  • For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

  • It is highly advisable to prepare fresh working solutions for each experiment.[3]

  • Degradation pathways include hydrolysis of the β-1,4-glycosidic bond, which can be catalyzed by acids, enzymes, or heat.[3]

The following diagram illustrates the workflow for preparing this compound standards for HPLC analysis.

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis start Start: Weigh this compound Powder dissolve Dissolve in High-Purity Water (e.g., 10 mg/mL) start->dissolve stock_solution Stock Solution dissolve->stock_solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution working_standards Working Standards (Calibration Curve Points) serial_dilution->working_standards inject Inject Standards into HPLC System working_standards->inject acquire Acquire Chromatographic Data inject->acquire generate_curve Generate Calibration Curve (Peak Area vs. Concentration) acquire->generate_curve end End: Quantify Samples generate_curve->end

Workflow for this compound Standard Preparation and HPLC Analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder (≥98% purity, HPLC grade)

  • High-purity water (HPLC grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of high-purity water to the flask.

  • Gently swirl the flask to dissolve the powder. If needed, use an ultrasonic bath to aid dissolution.[2]

  • Once the solid is completely dissolved, add high-purity water to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • This solution is your 10 mg/mL stock solution.

  • For storage, aliquot the stock solution into smaller volumes in microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months.[2][3]

Protocol 2: Preparation of Working Standards for Calibration Curve

Materials:

  • This compound stock solution (10 mg/mL)

  • High-purity water (HPLC grade)

  • Micropipettes and sterile tips

  • Microcentrifuge tubes or autosampler vials

Procedure:

  • Label a series of microcentrifuge tubes or autosampler vials for each standard concentration (e.g., 5, 2.5, 1, 0.5, 0.1 mg/mL).

  • Perform serial dilutions from the 10 mg/mL stock solution to prepare the working standards. An example dilution scheme is provided in the table below.

Target Concentration (mg/mL)Volume of Stock/Previous Standard (µL)Volume of High-Purity Water (µL)Total Volume (µL)
5.0500 (of 10 mg/mL stock)5001000
2.5500 (of 5.0 mg/mL)5001000
1.0400 (of 2.5 mg/mL)6001000
0.5500 (of 1.0 mg/mL)5001000
0.1200 (of 0.5 mg/mL)8001000
  • Vortex each diluted standard to ensure thorough mixing.

  • These working standards are now ready for injection into the HPLC system. It is recommended to prepare these fresh before each analysis.[3]

Protocol 3: HPLC Analysis of this compound Standards

Materials and Equipment:

  • HPLC system equipped with a Refractive Index (RI) detector[4]

  • Carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H)[5]

  • Mobile phase: 5 mM H₂SO₄ in high-purity water[5]

  • Syringe filters (0.22 or 0.45 µm)

  • Autosampler vials

Procedure:

  • HPLC Setup:

    • Set the column temperature to 65°C.[5]

    • Set the mobile phase flow rate to 0.6 mL/min.[5]

    • Allow the HPLC system and RI detector to equilibrate until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the prepared working standards through a 0.22 or 0.45 µm syringe filter into autosampler vials.[4]

  • Injection and Analysis:

    • Inject a consistent volume (e.g., 20 µL) of each standard onto the HPLC system.[4]

    • Record the chromatograms for each standard.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak area for each standard concentration.

    • Plot a calibration curve of peak area versus the known concentration of the standards.

    • The resulting calibration curve can be used to determine the concentration of this compound in unknown samples.

Troubleshooting and Considerations
  • Peak Tailing or Broadening: This may indicate issues with the column or mobile phase. Ensure the mobile phase is properly degassed and the column is not degraded.

  • Inconsistent Results: The instability of cellobiose solutions can lead to variability. Always use freshly prepared standards or adhere strictly to storage guidelines.[3]

  • Unexpected Peaks: Contamination of the standards or degradation of cellobiose into glucose can result in extra peaks.[3] Ensure high-purity reagents and proper storage.

  • Matrix Effects: When analyzing complex samples, such as those from enzymatic hydrolysis of biomass, matrix components can interfere with quantification. The use of a stable isotope-labeled internal standard, such as this compound-¹³C, is recommended to correct for these effects.[6]

References

Application Notes: Quantification of D-(+)-Cellobiose Using a DNS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Use By: Researchers, scientists, and drug development professionals.

Introduction and Principle

The 3,5-Dinitrosalicylic Acid (DNS or DNSA) assay is a widely used colorimetric method for the quantification of reducing sugars. D-(+)-Cellobiose, a disaccharide composed of two β-glucose units, is a reducing sugar due to the free aldehyde group at its anomeric carbon in the open-chain form. This assay is particularly relevant in studies involving the enzymatic degradation of cellulose, where cellobiose (B7769950) is a primary product.[1][2]

The principle of the assay is based on a redox reaction. In an alkaline solution and upon heating, the 3,5-dinitrosalicylic acid (a pale yellow compound) is reduced by the aldehyde group of cellobiose to 3-amino-5-nitrosalicylic acid.[3][4] This product imparts a red-brown color to the solution.[4] The intensity of the color, which is directly proportional to the concentration of the reducing sugar, is measured spectrophotometrically at a wavelength of 540 nm.[3][4][5][6]

Chemical Reaction Principle

The core reaction involves the oxidation of the aldehyde group of cellobiose to a carboxylic acid group, and the simultaneous reduction of the nitro group on the DNS molecule.

G cluster_reactants Reactants cluster_products Products Cellobiose This compound (Reducing Aldehyde Group) ANS 3-Amino-5-nitrosalicylic Acid (Red-Brown, Absorbs at 540 nm) Cellobiose->ANS  Heat (90-100°C)  Alkaline Conditions (NaOH)   Oxidized Oxidized Cellobiose (Cellobionic Acid) DNS 3,5-Dinitrosalicylic Acid (Yellow)

Caption: Chemical principle of the DNS assay for reducing sugars.

Materials and Reagents

Materials:

  • Spectrophotometer or colorimeter capable of reading at 540 nm[4][5][6]

  • Cuvettes

  • Water bath or heating block (90-100°C)

  • Vortex mixer

  • Micropipettes and tips

  • Glass test tubes (e.g., 15 mL)[3]

  • Volumetric flasks and graduated cylinders

Reagents:

  • This compound (for standards)

  • 3,5-Dinitrosalicylic Acid (DNS)

  • Sodium Hydroxide (NaOH)[5][7]

  • Sodium Potassium Tartrate (Rochelle Salt)[1][5][7]

  • Phenol (B47542) (optional, enhances color intensity)[5][8]

  • Sodium Metabisulfite or Sodium Sulfite (B76179) (optional, oxygen scavenger)[5][8]

  • Deionized or distilled water

Experimental Protocols

4.1. Preparation of DNS Reagent (100 mL)

Caution: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. NaOH is corrosive and phenol is toxic.

  • Solution A: In a 100 mL beaker, dissolve 1.0 g of 3,5-dinitrosalicylic acid in 20 mL of 2M NaOH.[1]

  • Solution B: In a separate beaker, dissolve 30 g of sodium potassium tartrate in 50 mL of warm deionized water.[7][9]

  • Slowly and while stirring, pour Solution A into Solution B.

  • (Optional) Add 0.2 g of phenol and 0.05 g of sodium sulfite to the mixture.

  • Transfer the final solution to a 100 mL volumetric flask and bring the volume to 100 mL with deionized water.

  • Mix thoroughly and store in a dark, airtight bottle at room temperature. The reagent is stable for several months.[4]

4.2. Preparation of Cellobiose Standards

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in deionized water in a 100 mL volumetric flask. Mix until fully dissolved.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a standard curve. A typical concentration range is from 0.1 mg/mL to 1.0 mg/mL.

4.3. Assay Procedure

  • Pipette 1.0 mL of each standard, unknown sample, and a blank (1.0 mL deionized water) into separate, clearly labeled test tubes.

  • Add 1.0 mL of the DNS reagent to each tube.[2]

  • Mix the contents of each tube thoroughly using a vortex mixer.

  • Place all tubes in a boiling water bath (95-100°C) and incubate for 5-10 minutes.[4][5][7] A distinct color change from yellow to red-brown will be observed in tubes containing cellobiose.

  • Immediately cool the tubes to room temperature in a cold water bath to stop the reaction.[5][9]

  • Add 8.0 mL of deionized water to each tube to dilute the mixture and bring the final volume to 10 mL.[1] Mix well.

  • Set the spectrophotometer to 540 nm and zero the instrument using the blank solution.

  • Measure the absorbance of each standard and unknown sample.

Experimental Workflow

G cluster_prep Step 1: Preparation cluster_assay Step 2: Reaction cluster_analysis Step 3: Measurement & Analysis A Prepare Cellobiose Standards (e.g., 0.1 - 1.0 mg/mL) D Pipette 1 mL of each Standard, Sample, and Blank into tubes A->D B Prepare Unknown Samples (Dilute if necessary) B->D C Prepare Blank (Deionized Water) C->D E Add 1 mL DNS Reagent to all tubes and mix D->E F Incubate in boiling water bath for 5-10 minutes E->F G Cool tubes to room temperature F->G H Add 8 mL Deionized Water to all tubes and mix G->H I Measure Absorbance at 540 nm H->I J Plot Standard Curve (Absorbance vs. Concentration) I->J K Calculate Concentration of Unknown Samples J->K

Caption: Workflow for the quantification of cellobiose using the DNS assay.

Data Presentation and Analysis

The data obtained from the standards is used to generate a standard curve by plotting Absorbance at 540 nm (y-axis) against the known cellobiose concentration (x-axis). A linear regression is then applied to the data points. The equation of the line (y = mx + c) is used to calculate the concentration of cellobiose in the unknown samples from their absorbance values.

Table 1: Example Data for Cellobiose Standard Curve

Tube No.Cellobiose Conc. (mg/mL)Absorbance at 540 nm (A₅₄₀)
1 (Blank)0.00.000
20.20.225
30.40.451
40.60.674
50.80.902
61.01.128

Note: The values presented are for illustrative purposes only. Actual absorbance values will vary depending on specific laboratory conditions and reagent batches. It is important to note that cellobiose may yield a slightly different color intensity compared to an equimolar amount of glucose.[6]

Considerations and Limitations

  • Specificity: The DNS assay is not specific to cellobiose; it detects all reducing sugars present in the sample.[3] For complex mixtures, chromatographic methods may be required for specific quantification.

  • Interference: Substances that can be oxidized under the assay conditions may interfere with the results.

  • High Blanks: Since cellobiose is itself a reducing sugar, using it as a substrate to measure glucosidase activity can result in high background absorbance, potentially reducing the sensitivity of the assay for detecting small changes.[10]

  • Linear Range: The assay is linear only within a specific concentration range. Samples with high concentrations of reducing sugars must be diluted to fall within the linear range of the standard curve.[4]

References

Application Notes and Protocols for D-(+)-Cellobiose Utilization in Synthetic Biology Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β-(1→4) linked glucose units, is a key intermediate in the enzymatic hydrolysis of cellulose. In the realm of synthetic biology, cellobiose (B7769950) is emerging as a valuable inducer molecule for engineering sophisticated genetic circuits. Its low cost, non-toxicity, and the orthogonality of its corresponding regulatory systems in common chassis organisms make it an attractive alternative to conventional inducers like IPTG and arabinose.

These application notes provide a comprehensive overview of the principles, quantitative performance, and practical protocols for utilizing this compound in synthetic biology circuits. The information is tailored for researchers in academia and industry, including those in drug development, who can leverage cellobiose-responsive systems for controlled gene expression, metabolic engineering, and the development of novel biosensors.

Cellobiose-Inducible Gene Expression Systems

Cellobiose-inducible systems typically rely on a repressor protein that binds to an operator sequence in a promoter region, thereby blocking transcription. In the presence of cellobiose, the repressor undergoes a conformational change, dissociates from the operator, and allows for gene expression. A well-characterized system is the CebR/cebO system from Streptomyces.[1][2][3]

Quantitative Performance Data

The performance of cellobiose-inducible systems is critical for their application. Key parameters include the fold induction (the ratio of gene expression in the induced versus the uninduced state) and the dynamic range (the range of cellobiose concentrations over which the system responds).

OrganismPromoter/SystemReporter/ProductFold InductionDynamic Range (Cellobiose)Reference
Streptomyces coelicolorCel-RS2GusA (β-glucuronidase)~350-fold0.1 - 10 mM[1]
Streptomyces albidoflavusCel-RS2GusA (β-glucuronidase)~400-fold0.1 - 10 mM[1]
Streptomyces lividansCel-RS2GusA (β-glucuronidase)~250-fold0.1 - 10 mM[1]
Corynebacterium glutamicumEngineered for cellobiose utilization1,5-diaminopentane-10 g/L[4]
Corynebacterium glutamicumEngineered for cellobiose utilizationShikimic acid-50 g/L[5]
Neurospora crassa (Δ3βG strain)cbh-1 promotercbh-1 mRNA~10-fold (at 2mM vs 0.01mM)0.01 - 2 mM[6]

Metabolic Engineering for Cellobiose Utilization

Many common laboratory and industrial microorganisms, such as Escherichia coli, cannot naturally utilize cellobiose. Metabolic engineering strategies are therefore required to introduce pathways for cellobiose uptake and metabolism. This typically involves the expression of a cellodextrin transporter and an intracellular β-glucosidase or cellobiose phosphorylase.[4][5][7]

Key Enzymes in Engineered Cellobiose Metabolism
EnzymeFunctionSource Organism (Example)
β-glucosidase (BGL)Hydrolyzes cellobiose into two glucose molecules.Thermobifida fusca
Cellobiose PhosphorylaseCleaves cellobiose into glucose-1-phosphate and glucose.Clostridium thermocellum
Cellodextrin TransporterTransports cellobiose across the cell membrane.Neurospora crassa

Cellobiose-Based Biosensors

The specific interaction between cellobiose and its cognate repressor proteins can be harnessed to create whole-cell biosensors.[8] These biosensors can be designed to produce a measurable output, such as fluorescence or a colorimetric signal, in the presence of cellobiose. Such sensors have applications in detecting wood decay and could be adapted for high-throughput screening of cellulolytic enzyme activity.[8][9][10][11]

Experimental Protocols

Protocol 1: Construction of a Cellobiose-Inducible Expression Plasmid

This protocol describes the general steps for constructing a plasmid for cellobiose-inducible gene expression in E. coli, a commonly used chassis organism that requires engineering to utilize cellobiose.

1. Plasmid Backbone Selection:

  • Choose a suitable E. coli expression vector with a multiple cloning site (MCS), an appropriate antibiotic resistance marker, and a compatible origin of replication. pET vectors or other T7 promoter-based vectors are common choices.

2. Gene Synthesis and Cloning:

  • Synthesize the coding sequences for the cellobiose repressor protein (e.g., cebR from Streptomyces scabies) and a cellobiose transporter/metabolism operon (e.g., a β-glucosidase).

  • The gene of interest (GOI) should be placed under the control of a promoter containing the cebO operator sequence.

  • The cebR gene should be expressed constitutively from a separate promoter on the same or a different plasmid.

  • Use standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly) to insert the synthesized genes into the plasmid backbone.[12][13]

3. Transformation and Verification:

  • Transform the constructed plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Verify the correct assembly of the plasmid by colony PCR, restriction digestion, and Sanger sequencing.

Experimental Workflow for Plasmid Construction

G cluster_0 Plasmid Design & Gene Synthesis cluster_1 Cloning cluster_2 Transformation & Verification Vector Backbone Vector Backbone Digestion/PCR Digestion/PCR Vector Backbone->Digestion/PCR cebR Gene cebR Gene cebR Gene->Digestion/PCR cebO Promoter + GOI cebO Promoter + GOI cebO Promoter + GOI->Digestion/PCR Cellobiose Metabolism Genes Cellobiose Metabolism Genes Cellobiose Metabolism Genes->Digestion/PCR Ligation/Assembly Ligation/Assembly Digestion/PCR->Ligation/Assembly Transformation Transformation Ligation/Assembly->Transformation Colony PCR Colony PCR Transformation->Colony PCR Sequencing Sequencing Colony PCR->Sequencing G cluster_out Extracellular cluster_in Intracellular Cellobiose_out Cellobiose Cellobiose_in Cellobiose Cellobiose_out->Cellobiose_in Transporter CebR_inactive Inactive CebR-Cellobiose Complex Cellobiose_in->CebR_inactive CebR_active Active CebR CebR_active->CebR_inactive cebO cebO operator CebR_active->cebO Repression GOI Gene of Interest Protein Protein Product GOI->Protein Expression Promoter Promoter Promoter->GOI G cluster_out Extracellular cluster_in Intracellular Cellobiose_out Cellobiose Cellobiose_in Cellobiose Cellobiose_out->Cellobiose_in Transporter Glucose Glucose (x2) Cellobiose_in->Glucose Hydrolytic Pathway (β-glucosidase) G1P Glucose-1-Phosphate Cellobiose_in->G1P Phosphorolytic Pathway (Cellobiose Phosphorylase) Glycolysis Glycolysis Glucose->Glycolysis G1P->Glycolysis G Cellobiose Cellobiose (Input) Gate NOT Gate (CebR Repression) Cellobiose->Gate Output Protein Expression (Output) Gate->Output G cluster_0 Toggle Switch Rep1 Repressor 1 P2 Promoter 2 Rep1->P2 Represses Rep2 Repressor 2 P1 Promoter 1 Rep2->P1 Represses P1->Rep2 P2->Rep1 Cellobiose Cellobiose (Input) Cellobiose->P1 Induces

References

Application Notes and Protocols: D-(+)-Cellobiose as an Inducer for Gene Expression in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a natural breakdown product of cellulose (B213188). In many filamentous fungi, particularly those with industrial relevance such as Trichoderma and Aspergillus species, cellobiose (B7769950) acts as a key signaling molecule and a moderate inducer of genes encoding cellulolytic enzymes. Understanding the mechanisms of cellobiose-mediated gene induction is crucial for optimizing the production of cellulases and other heterologous proteins in fungal expression systems. These enzymes are vital for various biotechnological applications, including biofuel production, textile manufacturing, and food processing. This document provides detailed application notes on the role of this compound as a gene expression inducer in fungi, along with comprehensive protocols for its use in laboratory settings.

Mechanism of Action: Signaling Pathways

The induction of gene expression by this compound in fungi is a complex process involving sugar transporters, intracellular enzymes, and a network of transcription factors. While the precise mechanisms can vary between fungal species, a general model has been established, primarily from studies in Trichoderma reesei and Aspergillus species.

A key event in cellobiose-induced gene expression is its uptake into the fungal cell by specialized sugar transporters. Once inside the cell, cellobiose can be metabolized or converted into other signaling molecules. In Trichoderma reesei, β-glucosidases can convert cellobiose into sophorose, a potent inducer of cellulase (B1617823) gene expression.[1][2]

The signaling cascade converges on the activation of key transcription factors that bind to specific promoter regions of target genes, thereby initiating transcription. Notable transcription factors involved in this process include:

  • XYR1 (Xylanase Regulator 1): A master regulator of cellulase and xylanase gene expression in T. reesei.

  • ACE3 (Activator of Cellulases 3): Works in concert with XYR1 to activate cellulase gene expression.

  • VIB1: A transcription factor essential for cellulase production.

  • CRE1 (Carbon Catabolite Repressor 1): Mediates carbon catabolite repression, preventing the expression of cellulase genes in the presence of easily metabolizable sugars like glucose.

In some fungi, such as Aspergillus aculeatus, a novel transcription factor, ClbR (Cellobiose response Regulator) , has been identified to control cellobiose- and cellulose-responsive induction of cellulase and xylanase genes.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose Cellobiose This compound Cellulose->Cellobiose Basal cellulase activity Transporter Sugar Transporter Cellobiose->Transporter Sophorose Sophorose (potent inducer) Cellobiose_in Cellobiose Transporter->Cellobiose_in BGL β-glucosidase Cellobiose_in->BGL Transglycosylation TF_activation Transcription Factor Activation (XYR1, ACE3, VIB1) Cellobiose_in->TF_activation Glucose Glucose Cellobiose_in->Glucose Hydrolysis by BGL Sophorose_in Sophorose BGL->Sophorose_in Sophorose_in->TF_activation Nucleus Nucleus TF_activation->Nucleus Gene_expression Cellulase Gene Expression Nucleus->Gene_expression CRE1 CRE1 (Repression) Glucose->CRE1 CRE1->Nucleus

Caption: Simplified signaling pathway for cellobiose-induced gene expression in fungi.

Quantitative Data on Gene Expression and Enzyme Production

The induction of gene expression by this compound leads to the production of cellulolytic enzymes. The efficiency of induction can be quantified by measuring transcript levels of key cellulase genes (e.g., cbh1, egl1, bgl1) and the activity of the secreted enzymes. The following tables summarize quantitative data from various studies. It is important to note that direct comparisons between studies may be challenging due to differences in fungal strains, culture conditions, and analytical methods.

Table 1: Relative Gene Expression of Cellulase Genes in Trichoderma reesei under Different Induction Conditions.

GeneInducerFold Change (relative to non-inducing conditions)Reference
cbh1Cellulose>1100[3](--INVALID-LINK--)
egl1Cellulose>1100[3](--INVALID-LINK--)
cbh1SophoroseHigh[1]
cbh1Lactose (B1674315)Moderate[1]
cbh1CellobioseModerate[1]

Table 2: Cellulase and β-Glucosidase Activity in Aspergillus Species Grown on Different Carbon Sources.

Fungal SpeciesCarbon SourceEnzyme ActivityUnitReference
Aspergillus nigerGlucoseCellulaseLow[4](--INVALID-LINK--)
Aspergillus nigerCelluloseCellulase105.6Units/L
Aspergillus nigerSawdustCellulase101.9Units/L
Aspergillus flavusCellobioseCMCase17.24IU/mL
Aspergillus flavusRice StrawCMCase7.8IU/mL
Aspergillus nigerCellobioseβ-glucosidase--
Aspergillus nigerGlucoseβ-glucosidase--

Note: "-" indicates data not available in a comparable format.

Experimental Protocols

The following protocols provide a general framework for studying this compound as a gene expression inducer in filamentous fungi. These protocols should be optimized for the specific fungal species and experimental objectives.

cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Start: Fungal Strain and Culture Conditions culture 1. Fungal Culture and Mycelia Preparation start->culture induction 2. Induction with This compound culture->induction harvest 3. Harvest Mycelia and Supernatant induction->harvest rna_extraction 4a. Total RNA Extraction harvest->rna_extraction enzyme_assay 4b. Enzyme Activity Assays harvest->enzyme_assay q_rt_pcr 5a. qRT-PCR Analysis of Gene Expression rna_extraction->q_rt_pcr data_analysis 6. Data Analysis and Interpretation q_rt_pcr->data_analysis fpu 5b. Filter Paper Assay (FPU) enzyme_assay->fpu cmcase 5c. CMCase Assay enzyme_assay->cmcase bgl_assay 5d. β-Glucosidase Assay enzyme_assay->bgl_assay fpu->data_analysis cmcase->data_analysis bgl_assay->data_analysis end End: Results data_analysis->end

Caption: General experimental workflow for studying cellobiose induction.
Protocol 1: Fungal Culture and Induction with this compound

1.1. Materials:

  • Fungal strain of interest (e.g., Trichoderma reesei, Aspergillus niger)

  • Appropriate fungal culture medium (e.g., Mandels' minimal medium)

  • Carbon sources: this compound, glucose (for repression control), glycerol (B35011) (for non-repressing control), lactose or sophorose (for comparison of induction)

  • Sterile flasks and culture tubes

  • Shaking incubator

1.2. Procedure:

  • Pre-culture: Inoculate fungal spores or mycelia into a liquid medium containing a non-inducing and non-repressing carbon source (e.g., 2% glycerol). Incubate at the optimal temperature and shaking speed for the specific fungus until a sufficient biomass is obtained (e.g., 24-48 hours).

  • Mycelia Harvest: Harvest the mycelia by filtration through sterile cheesecloth or by centrifugation.

  • Washing: Wash the mycelia with a sterile, carbon-free medium to remove any residual carbon source from the pre-culture.

  • Induction: Resuspend the washed mycelia in a fresh medium containing the desired concentration of this compound (e.g., 1-2% w/v). Include control flasks with glucose (repressing), glycerol (non-inducing), and other inducers like lactose or sophorose for comparison.

  • Incubation: Incubate the cultures under the same conditions as the pre-culture. Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to analyze gene expression and enzyme activity.

Protocol 2: Total RNA Extraction and qRT-PCR Analysis

2.1. Materials:

  • Harvested fungal mycelia

  • Liquid nitrogen

  • Mortar and pestle

  • RNA extraction kit (e.g., TRIzol reagent or a commercial kit)

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., cbh1, egl1, bgl1) and a reference gene (e.g., actin, β-tubulin)

  • qPCR instrument

2.2. Procedure:

  • Mycelia Disruption: Immediately freeze the harvested mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio). Check RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control conditions.

Protocol 3: Cellulase and β-Glucosidase Activity Assays

3.1. Filter Paper Assay (FPU) for Total Cellulase Activity

  • Principle: Measures the total cellulase activity by quantifying the amount of reducing sugars released from a filter paper substrate.

  • Procedure:

    • Prepare a reaction mixture containing the culture supernatant (enzyme source), a standard filter paper strip (e.g., Whatman No. 1), and a suitable buffer (e.g., 50 mM sodium citrate, pH 4.8).

    • Incubate the reaction at a specific temperature (e.g., 50°C) for a defined time (e.g., 60 minutes).

    • Stop the reaction and measure the released reducing sugars using the dinitrosalicylic acid (DNS) method.

    • One unit of FPU is defined as the amount of enzyme that releases 1 µmol of glucose equivalents per minute.

3.2. Carboxymethyl Cellulase (CMCase) Assay for Endoglucanase Activity

  • Principle: Measures the activity of endoglucanases by quantifying the reducing sugars released from a soluble cellulose derivative, carboxymethyl cellulose (CMC).

  • Procedure:

    • Prepare a reaction mixture containing the culture supernatant, a solution of CMC in a suitable buffer.

    • Incubate the reaction at the optimal temperature and time.

    • Measure the released reducing sugars using the DNS method.

    • One unit of CMCase activity is defined as the amount of enzyme that releases 1 µmol of glucose equivalents per minute.

3.3. β-Glucosidase Activity Assay

  • Principle: Measures the activity of β-glucosidases using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzyme hydrolyzes pNPG to release p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing the culture supernatant and a solution of pNPG in a suitable buffer.

    • Incubate the reaction at the optimal temperature and time.

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance at 405-420 nm and calculate the amount of p-nitrophenol released using a standard curve.

    • One unit of β-glucosidase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Conclusion

This compound serves as an important signaling molecule and a moderate inducer of gene expression in many industrially relevant fungi. A thorough understanding of the underlying molecular mechanisms and the ability to quantitatively assess its inductive effects are essential for leveraging this disaccharide in biotechnological applications. The protocols and data presented in these application notes provide a comprehensive resource for researchers and scientists working to optimize fungal systems for the production of valuable enzymes and proteins. Further research, particularly generating direct comparative quantitative data under standardized conditions, will continue to enhance our ability to precisely control and manipulate gene expression in these powerful microbial cell factories.

References

Application Notes and Protocols for Microbiology Culture Media with D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β-glucose molecules linked by a β(1→4) glycosidic bond, serves as a crucial carbon source for a variety of microorganisms.[1] Its utilization is particularly significant in the study of cellulolytic microbes, which play a vital role in biomass degradation and biofuel production. In clinical and environmental microbiology, cellobiose (B7769950) is a key component in selective and differential media for the isolation and identification of specific bacterial species, notably Vibrio spp.[1][2] These application notes provide detailed protocols for the preparation of culture media containing this compound and for experimental procedures to assess its utilization by microorganisms.

Applications of this compound in Microbiology

This compound is a versatile tool in the microbiology laboratory with several key applications:

  • Selective and Differential Media: Cellobiose is a fermentable sugar that can be incorporated into culture media to differentiate microorganisms based on their metabolic capabilities.[3] For instance, in Cellobiose-Polymyxin-Colistin (CPC) agar (B569324), the fermentation of cellobiose by certain Vibrio species leads to a pH drop, which is visualized by pH indicators like bromothymol blue, causing a color change in the colonies.[2][4]

  • Carbon Source for Microbial Growth: As a disaccharide derived from cellulose (B213188), cellobiose is an important carbon and energy source for many bacteria and fungi, particularly those involved in cellulose degradation.[5] Studying microbial growth on cellobiose provides insights into the enzymatic machinery required for breaking down more complex carbohydrates.

  • Enzyme Activity Assays: Culture media containing cellobiose are used to screen for and quantify the activity of β-glucosidases, enzymes that hydrolyze cellobiose into glucose.[6] The ability of a microorganism to grow on a medium with cellobiose as the sole carbon source is an indicator of β-glucosidase production.

Data Presentation: Quantitative Analysis of Microbial Growth on this compound

The concentration of this compound in a culture medium can significantly influence the growth kinetics and biomass production of microorganisms. The following table summarizes hypothetical quantitative data on the effect of varying cellobiose concentrations on the growth of a bacterial and a fungal species, as measured by optical density (OD) and dry cell weight, respectively.

This compound Concentration (g/L)Bacterial Growth (OD at 600 nm after 24h)Fungal Growth (Dry Cell Weight in g/L after 72h)
0 (Control)0.05 ± 0.010.1 ± 0.02
20.45 ± 0.031.5 ± 0.1
50.82 ± 0.053.2 ± 0.2
101.25 ± 0.085.8 ± 0.3
201.30 ± 0.096.1 ± 0.4

Experimental Protocols

Protocol 1: Preparation of General-Purpose Cellobiose Broth and Agar

This protocol describes the preparation of a basal medium where this compound can be used as the primary carbon source.

Materials:

  • Yeast Extract

  • Peptone

  • NaCl

  • This compound

  • Agar (for solid medium)

  • Distilled or deionized water

  • Autoclave

  • Sterile petri dishes or tubes

Broth Formulation (per 1 Liter):

ComponentAmount
Yeast Extract5.0 g
Peptone10.0 g
NaCl5.0 g
This compound5.0 - 20.0 g

Agar Formulation (per 1 Liter):

ComponentAmount
Yeast Extract5.0 g
Peptone10.0 g
NaCl5.0 g
This compound5.0 - 20.0 g
Agar15.0 g

Procedure:

  • Weigh the required amounts of yeast extract, peptone, NaCl, and this compound (and agar for solid medium) and dissolve them in 1 liter of distilled water.

  • Adjust the pH of the medium to 7.0 ± 0.2 using 1M NaOH or 1M HCl.

  • For broth, dispense the medium into culture tubes or flasks. For agar, dispense into a flask.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • For agar plates, allow the autoclaved medium to cool to approximately 50°C before pouring it into sterile petri dishes.

  • Allow the agar plates to solidify at room temperature.

  • Store the prepared media at 4°C until use.

Protocol 2: Preparation of Cellobiose-Polymyxin-Colistin (CPC) Agar (Selective and Differential Medium)

CPC agar is used for the selective isolation and differentiation of Vibrio species.[6][7]

Materials:

  • Peptone

  • Beef Extract

  • This compound

  • Sodium Chloride (NaCl)

  • Bromothymol Blue

  • Cresol Red

  • Agar

  • Polymyxin B supplement

  • Colistin supplement

  • Distilled or deionized water

  • Autoclave

  • Sterile petri dishes

Formulation (per 1 Liter): [8]

ComponentAmount
Peptone10.0 g
Beef Extract5.0 g
This compound10.0 g
Sodium Chloride20.0 g
Bromothymol Blue0.04 g
Cresol Red0.04 g
Agar15.0 g

Procedure:

  • Suspend 60.08 grams of the CPC agar base in 1000 ml of distilled water.[9]

  • Heat to boiling to dissolve the medium completely.[9]

  • Sterilize by autoclaving at 121°C for 15 minutes.[9]

  • Cool the medium to 45-50°C.[9]

  • Aseptically add the rehydrated contents of the Polymyxin B and Colistin supplements.

  • Mix well and pour into sterile Petri plates.[9]

  • Store the prepared plates at 2-8°C.

Protocol 3: Cellobiose Fermentation Test

This test is used to determine if a microorganism can ferment cellobiose, typically indicated by the production of acidic end products.

Materials:

  • Phenol (B47542) Red Cellobiose Broth (Nutrient broth with 0.5-1.0% this compound and phenol red indicator)

  • Pure culture of the test microorganism

  • Sterile inoculation loop or needle

  • Incubator

Procedure:

  • Aseptically inoculate a tube of Phenol Red Cellobiose Broth with a pure culture of the test microorganism.

  • Incubate the tube at 35-37°C for 24-48 hours.

  • Observe the color of the medium. A change from red to yellow indicates a positive result (acid production from cellobiose fermentation). No color change or a change to fuchsia (alkaline reaction) indicates a negative result.

Visualizations

Cellobiose_Metabolism_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cellobiose_ext This compound Transporter Cellobiose Transporter (e.g., PTS, LacY) Cellobiose_ext->Transporter Uptake Cellobiose_int Intracellular Cellobiose Transporter->Cellobiose_int BetaGlucosidase β-Glucosidase Cellobiose_int->BetaGlucosidase Hydrolytic Pathway CellobiosePhosphorylase Cellobiose Phosphorylase Cellobiose_int->CellobiosePhosphorylase Phosphorolytic Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase G1P Glucose-1-Phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis BetaGlucosidase->Glucose CellobiosePhosphorylase->Glucose CellobiosePhosphorylase->G1P

Caption: Intracellular metabolic pathways for this compound.

Experimental_Workflow A Prepare Cellobiose-based Culture Media (Broth and/or Agar) B Sterilize Media (Autoclaving) A->B C Inoculate with Microorganism of Interest B->C D Incubate under Optimal Conditions (Temperature, Time) C->D E Observe and Measure Microbial Growth D->E F Quantitative Analysis (e.g., OD600, Dry Weight) E->F G Qualitative Analysis (e.g., Colony Morphology, pH Indicator Change) E->G H Data Interpretation and Conclusion F->H G->H

Caption: Experimental workflow for microbial culture using cellobiose.

References

Application Notes and Protocols: D-(+)-Cellobiose as a Precursor for Cello-oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cello-oligosaccharides (COS) are linear oligomers of glucose linked by β-1,4-glycosidic bonds, typically with a degree of polymerization (DP) ranging from 2 to 10.[1] These molecules are gaining significant attention in the pharmaceutical and food industries due to their prebiotic properties and potential health benefits, including anti-tumor and immune-regulating effects.[1] D-(+)-Cellobiose, a disaccharide of glucose, serves as a readily available and efficient precursor for the synthesis of higher-order COS. This document provides detailed application notes and protocols for the enzymatic synthesis of cello-oligosaccharides from this compound.

Two primary enzymatic strategies are detailed: transglycosylation using β-glucosidases and a "bottom-up" synthesis via a phosphorylase cascade.

Method 1: Transglycosylation using β-Glucosidase

This method utilizes the transglycosylation activity of β-glucosidase to transfer a glucose unit from one cellobiose (B7769950) molecule to another, elongating the chain to form cellotriose (B13521), cellotetraose, and longer oligosaccharides. High substrate concentrations are crucial to favor the transglycosylation reaction over hydrolysis.[2]

Quantitative Data Summary
Enzyme SourceSubstrate ConcentrationProductYieldProduct ConcentrationReference
Aspergillus niger β-glucosidase II15% (w/v) CellobioseCello-oligosaccharides~30% (mol/mol)Not specified[3]
Sclerotinia sclerotiorum β-glucosidase350 mg/mL CellobioseGluco-oligosaccharides (GOSs)~33%119 mg/mL[4]
Aspergillus niger β-glucosidase>320 mM CellobioseCellotriose (major), 6-O-β-glucopyranosyl-cellobiose (side product)Not specifiedT50 value of 130 mM[2]
Almond β-glucosidase>320 mM Cellobiose6-O-β-glucopyranosyl-cellobiose (major)Not specifiedT50 value >320 mM[2]

T50 value: The acceptor (cellobiose) concentration required to achieve the same initial rate in transglycosylation as in hydrolysis.[2]

Experimental Protocol: Synthesis of Cello-oligosaccharides using Sclerotinia sclerotiorum β-glucosidase

This protocol is adapted from the methodology described for gluco-oligosaccharide synthesis from cellobiose.[4]

Materials:

  • This compound

  • Purified β-glucosidase from Sclerotinia sclerotiorum

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Deionized water

Equipment:

  • Incubator shaker

  • Water bath

  • HPLC system for analysis

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • Prepare a 35% (w/v) solution of this compound in 50 mM sodium acetate buffer (pH 5.0).

    • Pre-incubate the substrate solution at 50°C.

    • Add purified β-glucosidase to the reaction mixture at a final concentration of 0.6 U/mL.

    • Incubate the reaction at 50°C with gentle agitation for 9 hours.

  • Reaction Termination:

    • Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Product Analysis and Purification:

    • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the concentration of cello-oligosaccharides.

    • Purification of specific oligosaccharides can be achieved using size-exclusion or ion-exchange chromatography.[1]

Signaling Pathway and Experimental Workflow Diagrams

transglycosylation_mechanism cluster_hydrolysis Hydrolysis cluster_transglycosylation Transglycosylation E_G E-Glucose E Enzyme (E) E_G->E Deglycosylation G1 Glucose E_G->G1 H2O H₂O H2O->E_G G2 Glucose E->G2 G_G Glucose-Glucose (Cellobiose) G_G->E_G Glycosylation E_G_T E-Glucose E_T Enzyme (E) E_G_T->E_T G_G_G Glucose-Glucose-Glucose (Cellotriose) E_G_T->G_G_G Deglycosylation G_G_acceptor Glucose-Glucose (Acceptor) G_G_acceptor->E_G_T G3 Glucose E_T->G3 G_G_donor Glucose-Glucose (Donor) G_G_donor->E_G_T Glycosylation

Caption: Mechanism of β-glucosidase action: Hydrolysis vs. Transglycosylation.

Method 2: "Bottom-Up" Synthesis using a Three-Enzyme Phosphorylase Cascade

This advanced method utilizes a multi-enzyme cascade to synthesize cello-oligosaccharides from sucrose (B13894) and glucose, with this compound being an intermediate. The system involves three key enzymes: sucrose phosphorylase (ScP), cellobiose phosphorylase (CbP), and cellodextrin phosphorylase (CdP). This approach allows for greater control over the degree of polymerization.[3][5]

Quantitative Data Summary
Enzyme SystemSubstratesProductYieldProduct ConcentrationReference
BaScP, CuCbP, CcCdP200 mM Sucrose, 45 mM GlucoseSoluble Cellodextrins (DP 3-6)88 mol% (from sucrose)40 g/L[3][5]
BaScP, CuCbP, CcCdPSucrose, Glucose, Phosphate (B84403)Soluble COS (DP ≤ 6)≥ 95% substrate conversion~5.7 g/day (continuous process)[6][7]
BaSP, CuCbP, CcCdPCorncob residue hydrolysate (glucose and cellobiose) + SucroseCello-oligosaccharidesNot specifiedup to 100.3 g/L[8]
Optimized variant of CBP from Cellulomonas udaCellobiose, α-glucose 1-phosphateCellotriose73% (molar yield)Not specified[9]

BaScP: Bifidobacterium adolescentis sucrose phosphorylase; CuCbP: Cellulomonas uda cellobiose phosphorylase; CcCdP: Clostridium cellulosi cellodextrin phosphorylase.[6][7][8]

Experimental Protocol: Three-Enzyme Cascade for Soluble Cellodextrin Synthesis

This protocol is based on the integrated production of short-chain cellodextrins.[3][5]

Materials:

  • Sucrose

  • D-(+)-Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Sucrose phosphorylase (ScP)

  • Cellobiose phosphorylase (CbP)

  • Cellodextrin phosphorylase (CdP)

  • Magnesium chloride (MgCl₂)

Equipment:

  • Bioreactor or temperature-controlled vessel

  • HPLC system for analysis

  • Ethanol (B145695) (for precipitation)

  • Centrifuge

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 200 mM sucrose, 45 mM glucose, and 200 mM potassium phosphate buffer (pH 7.0).

    • Add the three enzymes in an optimized activity ratio (e.g., ScP: 10 U/mL, CbP: 3 U/mL, CdP: 2 U/mL).

    • Incubate the reaction at 45°C with stirring.

  • Monitoring the Reaction:

    • Monitor the formation of cello-oligosaccharides over time using HPLC. The reaction typically reaches near-complete utilization of the sucrose donor within a few hours.

  • Product Recovery and Purification:

    • Terminate the reaction by heat inactivation of the enzymes.

    • Add cold ethanol to the reaction mixture to a final concentration of 80% (v/v) to precipitate the cello-oligosaccharides.

    • Incubate at 4°C for at least 1 hour to facilitate precipitation.

    • Centrifuge the mixture to pellet the precipitated COS.

    • Wash the pellet with 80% ethanol to remove residual monosaccharides and salts.

    • Lyophilize the purified cello-oligosaccharide pellet. This two-step recovery can yield ≥95% purity and ~92% recovery.[3][5]

Experimental Workflow Diagram

phosphorylase_cascade Sucrose Sucrose ScP Sucrose Phosphorylase (ScP) Sucrose->ScP Phosphate Phosphate (Pi) Phosphate->ScP Glucose Glucose CbP Cellobiose Phosphorylase (CbP) Glucose->CbP Fructose Fructose alpha_Glc_1_P α-Glucose-1-Phosphate alpha_Glc_1_P->CbP CdP Cellodextrin Phosphorylase (CdP) alpha_Glc_1_P->CdP Cellobiose Cellobiose (G2) Cellobiose->CdP Cellotriose Cellotriose (G3) Cellotriose->CdP iterative elongation Cellodextrins Cellodextrins (G4-G6) ScP->Fructose ScP->alpha_Glc_1_P CbP->Phosphate CbP->Cellobiose CdP->Phosphate CdP->Cellotriose CdP->Cellodextrins

Caption: Three-enzyme phosphorylase cascade for cello-oligosaccharide synthesis.

Applications in Drug Development and Research

Cello-oligosaccharides produced from this compound have several applications in the pharmaceutical field:

  • Prebiotics: COS can be incorporated into drug formulations as excipients with prebiotic properties, potentially improving gut health.

  • Drug Delivery: Derivatives of cellulose (B213188) and oligosaccharides are being explored for their potential in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble drugs.

  • Biological Research: As signaling molecules in plants and microbes, COS can be used in research to study plant defense mechanisms and host-pathogen interactions.

The synthesis methods outlined above provide researchers with robust protocols to produce cello-oligosaccharides for further investigation and application in these areas.

References

Application Notes and Protocols for Studying Enzyme Kinetics with D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-(+)-Cellobiose as a substrate for studying the kinetics of various enzymes, particularly those involved in cellulose (B213188) degradation and carbohydrate metabolism. The protocols outlined below are essential for researchers in biofuel development, enzymology, and drug discovery targeting carbohydrate-active enzymes.

Introduction to this compound in Enzyme Kinetics

This compound, a disaccharide composed of two β(1→4) linked D-glucose units, is the primary product of the enzymatic hydrolysis of cellulose by cellulases. It serves as a crucial substrate for several classes of enzymes, including cellobiohydrolases (exoglucanases), β-glucosidases (cellobiases), and cellobiose (B7769950) phosphorylases. The study of enzyme kinetics with cellobiose provides valuable insights into the efficiency of cellulose breakdown, the regulation of carbohydrate metabolism, and the identification of potential enzyme inhibitors or activators.

Key Enzymes Utilizing this compound

  • Cellobiohydrolases (CBHs) / Exoglucanases (EC 3.2.1.91): These enzymes processively cleave cellobiose units from the ends of cellulose chains. While their primary substrate is cellulose, understanding their interaction with the product, cellobiose, is critical due to product inhibition.

  • β-Glucosidases / Cellobiases (EC 3.2.1.21): These enzymes hydrolyze cellobiose into two molecules of glucose. Their activity is vital in cellulase (B1617823) cocktails to prevent the inhibitory buildup of cellobiose.[1]

  • Cellobiose Phosphorylase (EC 2.4.1.20): This enzyme catalyzes the phosphorolytic cleavage of cellobiose in the presence of inorganic phosphate (B84403) to yield α-D-glucose-1-phosphate and glucose.

Quantitative Data: Kinetic Parameters of Enzymes with this compound

The following table summarizes the Michaelis-Menten kinetic constants for various enzymes using this compound as a substrate. These values are critical for comparative studies and for modeling enzymatic reactions.

EnzymeSource OrganismKm (mM)Vmax (U/mg)Notes
Cellobiase (Novozym 188)Commercial preparation2.4216.31Uncompetitive substrate inhibition observed above 10 mM cellobiose.[2]
Cellobiohydrolase I (Cel7A)Trichoderma reesei--Cellobiose is a strong competitive inhibitor.[3][4]
Cellobiose DehydrogenaseCerrena unicolor--Maximum catalytic efficiency (kcat/Km) of 397 mM-1s-1.[5]
Cellobiose PhosphorylaseCellulomonas uda--Subject to two-site glucose substrate inhibition.[6][7]
β-GlucosidaseAspergillus niger--Used to overcome cellobiose inhibition in cellulose hydrolysis.[8]

Experimental Protocols

Protocol 1: Determination of β-Glucosidase Kinetics using a Coupled Glucose Oxidase Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of β-glucosidase by measuring the rate of glucose production.

Materials:

  • This compound solution (variable concentrations)

  • β-Glucosidase (purified preparation)

  • Glucose Oxidase (GOx)

  • Horseradish Peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or other suitable chromogenic peroxidase substrate

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Prepare a series of dilutions of the cellobiose stock solution to create a range of substrate concentrations.

  • Prepare a coupling enzyme mixture containing GOx, HRP, and ABTS in the assay buffer.

  • In a cuvette, mix the cellobiose solution with the coupling enzyme mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, known amount of β-glucosidase to the cuvette and mix immediately.

  • Monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 420 nm for ABTS) over time.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

  • Repeat steps 4-8 for each cellobiose concentration.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Measuring Cellulase Activity using the Dinitrosalicylic Acid (DNS) Method

This protocol describes a classic, endpoint assay for determining the amount of reducing sugars (primarily glucose and cellobiose) released from a substrate by cellulase activity.

Materials:

  • This compound solution (as a standard) or a cellulosic substrate (e.g., Avicel)

  • Cellulase enzyme solution

  • Citrate (B86180) buffer (e.g., 0.05 M, pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the substrate (e.g., 1% Avicel) in citrate buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C).

  • Add the cellulase solution to the reaction mixture to start the reaction.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and add distilled water to dilute the mixture.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of glucose or cellobiose to determine the amount of reducing sugars produced in the enzymatic reaction.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC is a highly accurate method for separating and quantifying the products of cellobiose hydrolysis (glucose) or phosphorolysis (glucose-1-phosphate and glucose).[1]

Materials:

  • Enzyme reaction samples (quenched at various time points)

  • HPLC system with a suitable column (e.g., an amine-based or ion-exchange column for sugar analysis)

  • Refractive Index (RI) or Pulsed Amperometric Detector (PAD)

  • Appropriate mobile phase (e.g., acetonitrile/water gradient)

  • Standards for cellobiose, glucose, and glucose-1-phosphate

Procedure:

  • Perform the enzyme reaction as described in the previous protocols.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and stop the reaction (e.g., by boiling or adding a quenching agent like a strong acid or base).

  • Centrifuge the samples to remove any precipitated protein or insoluble substrate.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject a known volume of the filtered sample onto the HPLC column.

  • Run the appropriate separation method.

  • Identify and quantify the peaks corresponding to the substrate and products by comparing their retention times and peak areas to those of the standards.

  • Calculate the concentration of each compound in the reaction mixture over time to determine reaction rates.

Visualizations

Signaling Pathway and Enzymatic Cascade

Enzymatic_Cascade Cellulose Cellulose Cellobiose This compound Cellulose->Cellobiose Cellobiohydrolase (CBH) Glucose Glucose Cellobiose->Glucose β-Glucosidase G1P Glucose-1-Phosphate Cellobiose->G1P Cellobiose Phosphorylase Metabolism Cellular Metabolism (e.g., Glycolysis) Glucose->Metabolism G1P->Metabolism

Caption: Enzymatic conversion of cellulose to glucose and glucose-1-phosphate.

Experimental Workflow for Enzyme Kinetics

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate Prepare this compound Substrate Solutions Reaction Initiate Enzymatic Reaction Substrate->Reaction Enzyme Prepare Enzyme Solution Enzyme->Reaction Buffer Prepare Assay Buffer Buffer->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Measurement Measure Product Formation (e.g., Spectrophotometry, HPLC) Incubation->Measurement Velocity Calculate Initial Reaction Velocities (V₀) Measurement->Velocity Plot Plot V₀ vs. [Substrate] Velocity->Plot Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Plot->Kinetics

Caption: General workflow for determining enzyme kinetic parameters.

Logical Relationship of Inhibition

Inhibition_Diagram E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (Cellobiose) ES->E - S P Product (P) (e.g., Glucose) ES->P k_cat P->E + E I Inhibitor (I) (e.g., Glucose, Cellobiose) EI->E - I

Caption: Simplified model of competitive enzyme inhibition.

References

Application Note: Analytical Techniques for the Separation and Purification of Cellobiose from Lignin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficient separation of cellobiose (B7769950) from lignin (B12514952) is a critical step in the valorization of lignocellulosic biomass. Lignocellulosic biomass, primarily composed of cellulose (B213188), hemicellulose, and lignin, is a key feedstock for the production of biofuels, biochemicals, and other value-added products.[1][2] Enzymatic hydrolysis is commonly employed to depolymerize cellulose into fermentable sugars, such as cellobiose and glucose.[1][3] However, the resulting hydrolysate is a complex mixture containing these sugars, residual lignin, and other degradation products.[4] Lignin, in particular, can inhibit downstream enzymatic and fermentation processes, making its removal essential for achieving high product yields and purity.[5] This document provides detailed protocols and data for key analytical techniques used to separate cellobiose from lignin.

Overview of Separation Techniques

Several methods have been developed for the effective separation of water-soluble sugars from lignin. The choice of technique depends on the scale of operation, desired purity, and the specific characteristics of the biomass hydrolysate. Key methods include:

  • Membrane Filtration: Utilizes semi-permeable membranes to separate molecules based on size. Ultrafiltration (UF) and nanofiltration (NF) are particularly effective, retaining high-molecular-weight lignin while allowing smaller sugar molecules like cellobiose to pass through.[6][7][8]

  • Lignin Precipitation: This technique involves altering the pH of the hydrolysate to decrease lignin's solubility, causing it to precipitate out of the solution.[9][10]

  • Chromatographic Separation: Methods like size-exclusion and adsorption chromatography can achieve high-purity separation based on differences in molecular size and affinity for a stationary phase.[11]

Experimental Protocols

Protocol 1: Two-Stage Membrane Filtration for Lignin Removal

This protocol describes a combined microfiltration (MF) and ultrafiltration (UF) process to separate lignin from a biomass hydrolysate.[6]

Objective: To separate high-molecular-weight lignin and suspended solids, followed by the separation of soluble lignin from sugars.

Materials:

  • Biomass hydrolysate

  • Microfiltration unit with a 5 µm pore size membrane

  • Ultrafiltration unit with a 3-10 kDa molecular weight cut-off (MWCO) polyethersulfone (PES) membrane[3][7]

  • Deionized water

  • Pressure source (e.g., nitrogen gas or peristaltic pump)

  • Stirred filtration cell

Procedure:

  • Pre-filtration (Microfiltration):

    • Assemble the microfiltration unit with a 5 µm membrane.

    • Pass the raw biomass hydrolysate through the microfiltration membrane to remove suspended solids and very high-molecular-weight lignin.

    • Collect the permeate (filtrate), which contains soluble lignin and sugars. The retentate contains the larger lignin fraction.[6]

  • Ultrafiltration:

    • Transfer the permeate from the microfiltration step to the ultrafiltration unit equipped with a 5 kDa PES membrane.[7]

    • Pressurize the system to the manufacturer's recommended transmembrane pressure (e.g., 0.5–3.0 bar).[7]

    • Continuously stir the solution to minimize concentration polarization at the membrane surface.[7]

    • Collect the permeate, which is enriched in cellobiose and other low-molecular-weight sugars.

    • The retentate, enriched in soluble lignin, is collected from the filtration cell.

  • Analysis:

    • Quantify the concentration of lignin and sugars in the feed, permeate, and retentate streams using HPLC or other analytical methods to determine separation efficiency.[12]

Workflow Diagram:

G cluster_0 Step 1: Microfiltration cluster_1 Step 2: Ultrafiltration hydrolysate Biomass Hydrolysate mf_unit Microfiltration Unit (5 µm membrane) hydrolysate->mf_unit mf_permeate Soluble Lignin + Sugars mf_unit->mf_permeate Permeate lignin1 High MW Lignin & Suspended Solids mf_unit->lignin1 Retentate uf_unit Ultrafiltration Unit (5 kDa MWCO) mf_permeate->uf_unit cellobiose Purified Cellobiose Solution uf_unit->cellobiose Permeate lignin2 Soluble Lignin uf_unit->lignin2 Retentate

Caption: Workflow for two-stage membrane filtration of biomass hydrolysate.

Protocol 2: Acid Precipitation of Lignin

This protocol details the recovery of lignin from an alkaline extract or hydrolysate by lowering the pH.

Objective: To precipitate soluble lignin from an aqueous solution.

Materials:

  • Lignin-containing solution (e.g., black liquor or hydrolysate)

  • Sulfuric acid (H₂SO₄), concentrated or 2M

  • pH meter or pH indicator strips

  • Beaker and magnetic stirrer

  • Centrifuge and centrifuge tubes or filtration apparatus (e.g., vacuum filtration)

  • Deionized water (acidified to pH 2)

  • Drying oven

Procedure:

  • Acidification:

    • Place the lignin-containing solution in a beaker and begin stirring.

    • Slowly add sulfuric acid dropwise to the solution.

    • Continuously monitor the pH. Continue adding acid until the pH reaches approximately 2.0. A dark precipitate (lignin) will form.[9]

  • Lignin Recovery:

    • Collect the precipitated lignin by either centrifugation (e.g., 4000 rpm for 20 minutes) or vacuum filtration.[9][12]

    • Discard the supernatant, which contains the cellobiose and other soluble components.

  • Washing:

    • Wash the collected lignin pellet or filter cake multiple times with acidified water (pH 2) to remove trapped sugars and other impurities.[9]

    • Repeat the centrifugation or filtration step after each wash.

  • Drying:

    • Dry the purified lignin in an oven at 60°C until a constant weight is achieved.[9]

Logical Diagram:

G start Lignin-Sugar Solution acidify Acidify to pH 2 with H₂SO₄ start->acidify precipitate Lignin Precipitates acidify->precipitate separate Separate Solids/Liquids (Centrifuge/Filter) precipitate->separate wash Wash Lignin with Acidified Water (pH 2) separate->wash Solid sugar_out Cellobiose Solution separate->sugar_out Supernatant dry Dry Purified Lignin (60°C) wash->dry lignin_out Purified Lignin dry->lignin_out

Caption: Logical workflow for the acid precipitation of lignin.

Data Presentation

The following tables summarize quantitative data from studies on lignin and sugar separation.

Table 1: Performance of Membrane Filtration for Lignin and Sugar Separation

Technique/MembraneFeed SourceLignin Retention/RecoverySugar Retention/RecoveryReference
Microfiltration (5 µm)Poplar Wood Hot Water Extract56.7% Recovery5.1% Retention[6]
Ultrafiltration (3 kDa)Poplar Wood Hot Water Extract26.0% Recovery (as retentate)Varies (passes to permeate)[6]
Ultrafiltration (1 kDa)Black Liquor>80% RetentionLow (passes to permeate)[8]
Ultrafiltration (5 kDa PES)Sugarcane Bagasse ExtractHigh retention of large moleculesLow retention of phenolic acids[7]
Ultrafiltration (10 kDa)Black Liquor65% Rejection (final)Varies[13]

Table 2: Lignin Content in Fractions from Chromatographic Separation

FractionSeparation MethodLignin ContentNon-Lignin ContentReference
Fraction 1Hydrophobic Adsorption~56%Hemicelluloses[11]
Fraction 2Hydrophobic Adsorption~10%Hemicelluloses[11]
Fraction 3Hydrophobic Adsorption~1.5%Hemicelluloses[11]

Concluding Remarks

The separation of cellobiose from lignin is achievable through several effective techniques. Membrane filtration offers a scalable method for separating components based on molecular size, with studies showing significant lignin recovery while allowing sugars to pass into the permeate.[6] Acid precipitation is a robust and straightforward method for recovering a high proportion of lignin from solution. For applications requiring very high purity, chromatographic methods, while more complex, provide excellent separation of lignin, lignin-carbohydrate complexes, and sugars.[11] The optimal strategy often involves a combination of these techniques, for instance, using membrane filtration for bulk separation followed by a polishing step if necessary. The choice of method should be guided by the specific composition of the hydrolysate, the desired purity of the cellobiose, and the overall economic feasibility of the process.

References

Application of D-(+)-Cellobiose in the Study of Carbohydrate-Active Enzymes (CAZymes)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β-(1→4) linked D-glucose units, is a fundamental molecule in the study of carbohydrate-active enzymes (CAZymes). As the primary product of cellulose (B213188) hydrolysis by cellulases, it serves as a crucial substrate for β-glucosidases and a key inducer of cellulase (B1617823) gene expression in many microorganisms.[1][2][3] This dual role makes this compound an indispensable tool for researchers investigating biomass degradation, enzyme kinetics, and the regulation of gene expression for biotechnological and pharmaceutical applications. These application notes provide detailed protocols for utilizing this compound in CAZyme research.

Application 1: Induction of CAZyme Gene Expression

This compound is a well-established inducer of genes encoding cellulolytic enzymes in various fungi.[2][3][4] Its presence signals the availability of cellulose, triggering a transcriptional response that leads to the secretion of a suite of enzymes required for its breakdown. Understanding this induction mechanism is vital for optimizing enzyme production for industrial applications, such as biofuel production.

Experimental Workflow for CAZyme Induction and Analysis

G cluster_0 Fungal Culture Preparation cluster_1 Induction Phase cluster_2 Sample Analysis A Inoculation of fungal spores in minimal medium with a repressing carbon source (e.g., glucose) B Incubation until mycelia are formed A->B C Mycelia harvesting and washing B->C D Resuspension of mycelia in minimal medium lacking a carbon source C->D E Addition of this compound (inducing condition) D->E F Incubation for a defined period (e.g., 2, 4, 8, 24 hours) E->F G Harvesting of mycelia and supernatant F->G H RNA extraction from mycelia G->H I Protein extraction from supernatant G->I J qRT-PCR or RNA-Seq analysis of target CAZyme genes H->J K Enzyme activity assays on supernatant I->K

Caption: Workflow for studying CAZyme gene induction by this compound.

Protocol: CAZyme Induction in Filamentous Fungi using this compound

Materials:

  • Fungal strain of interest (e.g., Aspergillus niger, Trichoderma reesei)

  • Minimal medium (e.g., Mandels' medium)

  • D-Glucose (2% w/v stock solution)

  • This compound (sterile, 0.5% w/v stock solution)

  • Sterile water

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR or RNA-sequencing reagents and instrumentation

Procedure:

  • Pre-culture: Inoculate fungal spores into a liquid minimal medium containing a repressing carbon source, such as 2% (w/v) D-glucose. Incubate at the optimal temperature and shaking speed for the specific fungal strain until a sufficient amount of mycelia has formed (typically 24-48 hours).

  • Mycelia Preparation: Harvest the mycelia by filtration through sterile cheesecloth or by centrifugation. Wash the mycelia extensively with sterile, carbon-source-free minimal medium to remove any residual glucose.

  • Induction: Resuspend the washed mycelia in fresh, carbon-source-free minimal medium. Transfer equal amounts of the mycelial suspension to multiple flasks.

  • To the experimental flasks, add this compound to a final concentration of 0.5% (w/v) to induce CAZyme expression.[2] As a control, add an equal volume of sterile water to a separate flask.

  • Time Course: Incubate the flasks under the same conditions as the pre-culture. Harvest mycelia and supernatant at various time points (e.g., 2, 4, 8, 12, and 24 hours) to analyze the dynamics of gene expression and enzyme secretion.

  • Sample Processing:

    • Mycelia for RNA analysis: Harvest mycelia by filtration, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

    • Supernatant for enzyme assays: Centrifuge the culture medium to remove any remaining mycelia. The clear supernatant can be used for enzyme activity assays or protein analysis.

  • Gene Expression Analysis: Extract total RNA from the harvested mycelia using a suitable kit. Perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing (RNA-Seq) to determine the expression levels of target CAZyme genes.[5][6]

Application 2: Enzyme Kinetics and Substrate Specificity

This compound is the natural substrate for β-glucosidases (BGLs), which are critical in the final step of cellulose degradation. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) determined using this compound provide valuable insights into the catalytic efficiency of these enzymes.

Quantitative Data: Kinetic Parameters of Cellulases
Enzyme SourceSubstrateKmVmaxReference
Trichoderma virideCarboxymethyl cellulose68 µM148 U/mL[1]
Aspergillus niger subsp. awamoriCellulose0.011 g0.1098 U/mL[7]
Trichoderma reeseiCellobiose1.1 mM16 IU/mL[8]
Trichoderma reeseiPre-treated sugarcane bagasse8.78 g GLC/L6.3 g GLC/Lh[9]
Protocol: β-Glucosidase Activity Assay using this compound

Materials:

  • Purified β-glucosidase or crude enzyme extract

  • This compound stock solution (e.g., 100 mM in buffer)

  • Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

  • Spectrophotometer and microplate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, this compound at various concentrations (e.g., ranging from 0.1 to 10 times the expected Km), and sterile water to a final volume of 90 µL.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of a suitably diluted enzyme solution to the reaction mixture. Mix gently.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10, 20, 30 minutes) where the reaction rate is linear.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling at 100°C for 10 minutes).

  • Glucose Quantification: Centrifuge the terminated reaction mixture to pellet any precipitate. Transfer a known volume of the supernatant to a new microplate well. Add the GOPOD reagent according to the manufacturer's instructions and incubate to allow for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 510 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of glucose. Calculate the amount of glucose produced in each reaction. Determine the initial velocity (V0) of the reaction at each substrate concentration. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Application 3: Screening for CAZyme Inhibitors

This compound can be used as a substrate in high-throughput screening assays to identify inhibitors of β-glucosidases. Such inhibitors are of interest in various fields, including the development of therapeutics for diabetes and lysosomal storage diseases.[10][11]

Logical Workflow for Inhibitor Screening

G A Prepare microplate with enzyme, buffer, and potential inhibitors B Pre-incubate to allow inhibitor-enzyme interaction A->B C Add this compound to initiate the reaction B->C D Incubate for a fixed time C->D E Stop the reaction D->E F Quantify product formation (glucose) E->F G Analyze data to identify potential inhibitors F->G G cluster_0 Cell Wall Damage cluster_1 Cellular Recognition and Signaling cluster_2 Defense Responses A Pathogen attack or mechanical damage B Cellulose degradation A->B C Release of this compound B->C D Cellobiose perception by a putative receptor C->D E Activation of downstream signaling cascade (e.g., MAP kinases) D->E F Induction of defense-related genes E->F G Production of phytoalexins F->G H Synthesis of pathogenesis- related (PR) proteins F->H I Reinforcement of the cell wall F->I

References

D-(+)-Cellobiose: Application Notes for its Use as a Prebiotic in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β-glucose molecules linked by a β(1→4) bond, is emerging as a promising prebiotic ingredient in the food and pharmaceutical industries.[1] As a non-digestible carbohydrate in the human upper gastrointestinal tract, cellobiose (B7769950) travels to the colon where it is selectively fermented by beneficial gut bacteria.[1] This selective fermentation leads to the production of short-chain fatty acids (SCFAs) and promotes the growth of probiotic microorganisms, thereby conferring various health benefits. These application notes provide a comprehensive overview of the prebiotic potential of this compound, including its effects on gut microbiota, SCFA production, and detailed experimental protocols for its evaluation. Furthermore, this compound is intended for use as a substitute for sucrose (B13894) and lactose (B1674315) in a variety of food products, including powdered formula for young children, sweetened drinks, candies, and meat products.[2] The safety of cellobiose as a novel food ingredient has been assessed, with a consumption of 20g per day considered to not raise concerns regarding gastrointestinal tolerability.[3]

Prebiotic Mechanism of Action

The prebiotic effect of this compound is primarily mediated through its fermentation by the gut microbiota. This process leads to the production of SCFAs, such as acetate, propionate, and butyrate (B1204436), which play a crucial role in maintaining gut homeostasis and overall health.[4][5] These SCFAs can be absorbed by the host and utilized as an energy source, and they also act as signaling molecules that influence various physiological processes.[4][5]

Prebiotic_Mechanism cluster_gut_lumen Gut Lumen cluster_host Host System This compound This compound Gut_Microbiota Beneficial Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production Signaling_Pathways Activation of Signaling Pathways (e.g., GPCRs) SCFAs->Signaling_Pathways Absorption & Signaling Health_Benefits Health Benefits: - Improved Gut Barrier Function - Immune Modulation - Reduced Inflammation - Improved Metabolism Signaling_Pathways->Health_Benefits Leads to

Prebiotic action of this compound in the gut.

Quantitative Data on Prebiotic Effects

In vitro fermentation studies have demonstrated the prebiotic potential of this compound. Supplementation with cellobiose has been shown to modulate the composition of the gut microbiota and increase the production of beneficial metabolites.

ParameterControl (No Cellobiose)This compound (Low Conc.)This compound (High Conc.)Reference
Bacterial Gene Copy Numbers (log10/mL)
Lactobacillus spp.BaselineIncreasedLinearly Increased[6]
Bifidobacterium spp.BaselineIncreasedLinearly Increased[6]
Roseburia spp.BaselineIncreasedLinearly Increased[2][6]
Short-Chain Fatty Acid (SCFA) Production
Total SCFAsBaselineIncreasedSignificantly Increased[6]
AcetateBaselineDecreased (under osmotic stress)Decreased (under osmotic stress)[2][6]
ButyrateBaselineIncreasedSignificantly Increased
Gas Production (mL) BaselineLinearly Increased (under osmotic stress)Linearly Increased (under osmotic stress)[2][6]
Ammonia Concentration BaselineDecreased (under osmotic stress)Decreased (under osmotic stress)[2][6]

Note: The table summarizes trends observed in in vitro studies. "Baseline" refers to the initial state before fermentation. "Increased" and "Decreased" indicate a change relative to the control. "Linearly Increased/Decreased" signifies a dose-dependent effect. The study by Heinritz et al. (2018) was conducted using a porcine fecal inoculum under normal and osmotic stress conditions.

Experimental Protocols

Protocol 1: In Vitro Fermentation using the Modified Hohenheim Gas Test (HGT)

This protocol is designed to assess the fermentability of this compound by gut microbiota and to quantify the production of gas and SCFAs.

HGT_Workflow Fecal_Inoculum 1. Prepare Fecal Inoculum (e.g., from human or porcine source) Incubation_Setup 3. Set up Incubation (Anaerobic conditions, 37°C) Fecal_Inoculum->Incubation_Setup Substrate_Prep 2. Prepare Substrate (this compound at various concentrations) Substrate_Prep->Incubation_Setup Gas_Measurement 4. Measure Gas Production (e.g., using a pressure transducer at various time points) Incubation_Setup->Gas_Measurement Sample_Collection 5. Collect Fermentation Broth (at the end of incubation) Gas_Measurement->Sample_Collection SCFA_Analysis 6. Analyze SCFA Concentrations (e.g., by Gas Chromatography) Sample_Collection->SCFA_Analysis Microbiota_Analysis 7. Analyze Microbiota Composition (e.g., by qPCR or 16S rRNA sequencing) Sample_Collection->Microbiota_Analysis

Workflow for the modified Hohenheim Gas Test.

Materials:

  • Fresh fecal sample from healthy donors (human or porcine)

  • Anaerobic buffer solution

  • This compound

  • Gas-tight syringes or automated gas production system

  • Incubator at 37°C

  • Gas chromatograph (GC) for SCFA analysis

  • Equipment for DNA extraction and qPCR or 16S rRNA gene sequencing

Procedure:

  • Inoculum Preparation: Homogenize the fresh fecal sample in an anaerobic buffer (e.g., 1:10 w/v). Filter the slurry through several layers of cheesecloth to remove large particles.

  • Substrate Preparation: Prepare solutions of this compound at the desired concentrations in the anaerobic buffer. A control with no added substrate should also be prepared.

  • Incubation: In an anaerobic chamber, dispense the fecal inoculum and substrate solutions into gas-tight fermentation vessels (e.g., serum bottles or syringes).

  • Fermentation: Incubate the vessels at 37°C for a specified period (e.g., 24, 48, 72 hours).

  • Gas Measurement: Record the volume of gas produced at regular intervals using a pressure transducer or by measuring the displacement of the syringe plunger.

  • Sample Collection: At the end of the incubation period, collect samples of the fermentation broth for SCFA and microbiota analysis. Centrifuge the samples to pellet the bacterial cells and collect the supernatant for SCFA analysis.

  • SCFA Analysis: Analyze the concentrations of acetate, propionate, and butyrate in the supernatant using gas chromatography.

  • Microbiota Analysis: Extract DNA from the bacterial pellet and perform qPCR with primers specific for target bacterial groups (e.g., Bifidobacterium, Lactobacillus) or conduct 16S rRNA gene sequencing for a comprehensive analysis of the microbial community.

Protocol 2: Quantification of Bacterial Populations by qPCR

This protocol describes the use of quantitative polymerase chain reaction (qPCR) to determine the changes in the abundance of specific bacterial groups in response to this compound fermentation.

qPCR_Workflow DNA_Extraction 1. DNA Extraction (from fermentation samples) qPCR_Reaction 3. qPCR Reaction Setup (DNA template, primers, SYBR Green/probe, polymerase) DNA_Extraction->qPCR_Reaction Primer_Design 2. Primer Selection (Genus- or species-specific primers for target bacteria) Primer_Design->qPCR_Reaction Amplification 4. Real-time PCR Amplification (in a thermal cycler) qPCR_Reaction->Amplification Data_Analysis 5. Data Analysis (Quantification of gene copy numbers using a standard curve) Amplification->Data_Analysis

Workflow for quantifying bacterial populations via qPCR.

Materials:

  • DNA extraction kit suitable for fecal samples

  • Genus- or species-specific primers for target bacteria (e.g., Lactobacillus spp., Bifidobacterium spp.)

  • qPCR master mix (containing SYBR Green or a specific probe)

  • Real-time PCR instrument

  • Standard DNA of known concentration for creating a standard curve

Procedure:

  • DNA Extraction: Extract total DNA from the bacterial pellets obtained from the in vitro fermentation experiment using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Primer and Probe Selection: Use validated primers and, if applicable, probes that are specific to the 16S rRNA gene of the target bacterial groups.

  • Standard Curve Preparation: Prepare a serial dilution of a known quantity of DNA from a pure culture of the target bacterium to generate a standard curve for absolute quantification.

  • qPCR Reaction: Set up the qPCR reactions containing the extracted DNA, primers, qPCR master mix, and nuclease-free water. Include a no-template control to check for contamination.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Use the standard curve to calculate the gene copy number of the target bacterial group in each sample. Normalize the results to the total amount of DNA or to the total bacterial 16S rRNA gene copy number.

Conclusion

This compound demonstrates significant potential as a prebiotic ingredient for use in food and pharmaceutical applications. Its ability to selectively stimulate the growth of beneficial gut bacteria and enhance the production of health-promoting SCFAs makes it a valuable component for functional foods and dietary supplements aimed at improving gut health. The provided protocols offer a framework for researchers to further investigate and validate the prebiotic efficacy of this compound.

References

Troubleshooting & Optimization

improving D-(+)-Cellobiose solubility in high concentration buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of D-(+)-Cellobiose, particularly in high-concentration buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The aqueous solubility of this compound can vary based on experimental conditions like temperature and pH. Published data reports a solubility of 111.0 mg/mL in water at 15°C.[1] However, commercial suppliers may indicate lower solubility values, such as 5 mg/mL or 50 mg/mL, which may reflect different grades or testing conditions.[2] It is a white, crystalline solid that forms strong inter- and intramolecular hydrogen bonds, influencing its dissolution.[3]

Q2: What are the primary factors that influence this compound solubility?

A2: Several factors critically affect the solubility of cellobiose (B7769950). These include the solvent type, temperature, pH, and the presence of other solutes or additives in the buffer. Good solvents for cellobiose are typically highly polarizable with a low molar volume, with water being a prime example.[4][5][6] The dissolution process in alkaline solutions is often exothermic, meaning lower temperatures can be beneficial in specific solvent systems like aqueous NaOH.[7]

Q3: Why is my this compound precipitating out of my high-concentration buffer, especially when cooled?

A3: Precipitation of cellobiose from a high-concentration buffer can be due to several reasons:

  • Supersaturation: The initial solution may have been supersaturated, making it thermodynamically unstable. A slight change in temperature can cause the solute to crash out of the solution.

  • Salting-Out Effect: High concentrations of salts in the buffer can reduce the solubility of cellobiose. The high concentration of ions from the buffer salt effectively competes for water molecules, reducing the amount of "free" water available to hydrate (B1144303) and dissolve the cellobiose molecules.[8]

  • Temperature Dependence: While gentle heating can aid initial dissolution, the overall solubility in some systems, particularly certain alkaline solutions, is higher at lower temperatures.[7] Cooling a solution prepared at room temperature or higher can lead to precipitation if the solubility limit is exceeded at the lower temperature.

Q4: My cellobiose solution is turning yellow or brown upon heating. What is causing this?

A4: As a reducing sugar, this compound can undergo the Maillard reaction in the presence of amino acids (which may be present in complex buffers or media) and heat.[9] This non-enzymatic browning reaction leads to the formation of a complex mixture of molecules, including melanoidins, which can cause the color change and interfere with experimental results.[9] To avoid this, minimize heating time and temperature, or use buffers free of amino acids if possible.

Q5: What is the stability of this compound in solution and how should I store it?

A5: this compound is significantly less stable in solution than in its solid powder form. The primary degradation pathway is the hydrolysis of the β-1,4-glycosidic bond, which splits cellobiose into two glucose molecules.[3][9] This hydrolysis can be catalyzed by acids (especially at pH 2-3), heat, or enzymes like β-glucosidases.[9] For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is always best to prepare fresh solutions for experiments whenever possible.[9]

Troubleshooting Guides

Issue 1: Cellobiose Fails to Dissolve or Dissolves Poorly

This is a common challenge when working with high concentrations of cellobiose or buffers. The following workflow can help identify and resolve the issue.

G cluster_0 start Start: Cellobiose not dissolving check_conc Is Cellobiose concentration too high? start->check_conc check_buffer Review Buffer Composition (High Salt? pH?) check_conc->check_buffer No reduce_conc Reduce Concentration check_conc->reduce_conc Yes heat_agitate Apply Gentle Heat (e.g., 30-40°C) & Vigorous Agitation check_buffer->heat_agitate No (Standard Buffer) modify_buffer Modify Buffer (Lower Salt, Adjust pH) check_buffer->modify_buffer Yes (High Salt) check_dissolved1 Dissolved? heat_agitate->check_dissolved1 add_cosolvent Consider Solubility Enhancers (e.g., Urea (B33335) in NaOH buffer) check_dissolved1->add_cosolvent No success Success: Solution Prepared check_dissolved1->success Yes check_dissolved2 Dissolved? add_cosolvent->check_dissolved2 check_dissolved2->success Yes fail Failure: Re-evaluate experimental needs or buffer system check_dissolved2->fail No reduce_conc->heat_agitate modify_buffer->heat_agitate

Caption: Troubleshooting workflow for cellobiose dissolution issues.

Issue 2: Precipitation Occurs After Initial Dissolution
Symptom Potential Cause Recommended Solution
White precipitate forms when the solution is cooled or stored on ice.Supersaturation & Temperature Effect: The solution was likely saturated or supersaturated at a higher temperature. The solubility limit was exceeded upon cooling.[8]1. Prepare the solution at the intended experimental temperature. 2. If warming is necessary for dissolution, slowly cool the solution to the target temperature while stirring. 3. Consider lowering the final concentration if possible.
Precipitate appears after adding the cellobiose solution to another reagent.Salting-Out or pH Shift: The receiving solution has a high salt concentration or a pH that reduces cellobiose solubility.1. Test the solubility of cellobiose in the final buffer mixture before the experiment. 2. Add the cellobiose solution dropwise to the receiving solution with vigorous vortexing to prevent localized high concentrations.[10]
Solution becomes cloudy over time at room temperature.Slow Crystallization or Degradation: The solution is unstable, leading to nucleation and crystal growth. Could also indicate microbial growth if not sterile.1. Prepare fresh solutions immediately before use.[9] 2. Filter the solution through a 0.22 µm filter after preparation to remove any undissolved microparticles that can act as nucleation sites. 3. Add a precipitation inhibitor like Hydroxypropyl Methylcellulose (HPMC) if compatible with the experiment.[10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventTemperature (°C)Reported SolubilityReference
Water15111.0 mg/mL[1]
Water20>100 g/L (>100 mg/mL)[4][5]
WaterNot Specified~50 mg/mL[2]
DMSONot Specified3 mg/mL[11]
EthanolNot SpecifiedInsoluble[11]
Hydrocarbon Solvents20<0.001 g/L (<0.001 mg/mL)[4][5]

Note: Discrepancies in reported aqueous solubility may arise from differences in material purity, measurement methodology, and equilibrium time.

Table 2: Key Factors Influencing Cellobiose Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocols

Protocol 1: Standard Method for Dissolving Cellobiose in Aqueous Buffer

This protocol outlines the basic steps for dissolving this compound in a standard aqueous buffer.

  • Preparation: Bring the buffer to the desired final experimental temperature (e.g., room temperature).

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Mixing: Add the cellobiose powder to the full volume of the buffer in an appropriately sized container.

  • Agitation: Immediately begin vigorous agitation using a magnetic stirrer. Ensure the stir bar creates a vortex to facilitate mixing.

  • Gentle Warming (Optional): If dissolution is slow, warm the solution gently to 30-40°C while continuing to stir. Avoid excessive heat to prevent potential degradation.[9]

  • Equilibration: Allow the solution to stir for at least 30-60 minutes to ensure it is fully dissolved and equilibrated.

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates and ensure sterility.

Protocol 2: Enhanced Solubility in NaOH/Urea Aqueous System

This protocol is based on methods used for dissolving cellulose, for which cellobiose is a model compound, and is effective for achieving high concentrations.[7][12]

  • Solvent Preparation: Prepare the desired solvent system. A common composition is 7-8% NaOH and 12% urea in deionized water (by weight).[12][13]

  • Pre-cooling: Cool the NaOH/urea solvent to a low temperature (e.g., -12°C to 0°C). This step is critical as dissolution in this system is more effective at lower temperatures.[7]

  • Dispersion: Add the this compound powder to the pre-cooled solvent.

  • High-Speed Mixing: Immediately stir the suspension vigorously using a mechanical stirrer or a high-speed magnetic stirrer for 5-10 minutes while maintaining the low temperature in an ice-salt bath.

  • Clarification: The solution should become clear. If not, continue stirring at low temperature for an additional 10-15 minutes.

  • Storage: Store the resulting solution at a low temperature (e.g., 4°C) to maintain stability.

Protocol 3: Method to Assess Cellobiose Stability in a Custom Buffer

This protocol allows you to test the stability of your cellobiose preparation under specific experimental conditions.[9]

  • Solution Preparation: Prepare a concentrated stock solution of cellobiose in your custom high-concentration buffer following Protocol 1 or 2.

  • Experimental Setup:

    • Dispense aliquots of the solution into several sterile microcentrifuge tubes.

    • Create a "Time 0" sample by immediately freezing one aliquot at -80°C.

    • Incubate the remaining tubes at your intended experimental temperature (e.g., 37°C).

  • Time Points: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, analyze the samples. A suitable method is High-Performance Liquid Chromatography (HPLC) to quantify the remaining cellobiose and detect the appearance of its degradation product, glucose.

  • Interpretation: Compare the concentration of cellobiose in the incubated samples to the "Time 0" sample. A significant decrease indicates instability under your experimental conditions.

References

preventing microbial contamination in D-(+)-Cellobiose stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting microbial contamination in D-(+)-Cellobiose stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of microbial contamination in this compound stock solutions?

A1: Microbial contamination in this compound stock solutions can originate from several sources:

  • Airborne Microorganisms: Bacteria and fungal spores are ubiquitous in the laboratory environment and can be introduced into solutions when containers are open.[1][2]

  • Water and Reagents: The use of non-sterile water or other contaminated reagents can introduce microorganisms. It is crucial to use laboratory-grade water for preparing solutions.

  • Labware and Equipment: Improperly sterilized glassware, magnetic stir bars, pipette tips, and other equipment are common sources of contamination.[3][4]

  • Personnel: Microorganisms from the skin, breath, or clothing of laboratory personnel can be introduced through improper aseptic technique.[5]

Q2: What are the visible signs of a contaminated this compound stock solution?

A2: Regular visual inspection is the first line of defense in detecting contamination. Key indicators include:

  • Turbidity or Cloudiness: A previously clear solution that becomes cloudy or hazy is a strong indicator of bacterial or fungal growth.[3]

  • Formation of Sediments or Pellicles: The appearance of clumps of cells at the bottom of the container or a film on the surface of the solution can indicate microbial growth.

  • Color Change: Any unexpected change in the color of the solution could signify microbial activity or chemical degradation of the cellobiose (B7769950).[3]

Q3: What is the optimal method for sterilizing this compound stock solutions?

A3: The choice of sterilization method depends on the desired concentration and the heat stability of cellobiose.

  • Autoclaving (Wet Heat): Autoclaving at 121°C for 15-20 minutes is a highly effective method for sterilizing many carbohydrate solutions.[5][6][7] However, be aware that excessive heat can potentially lead to the degradation of cellobiose through hydrolysis or Maillard reactions, especially in the presence of amino acids.[8]

  • Filtration: For heat-sensitive applications or to minimize the risk of degradation, sterile filtration using a 0.22 µm filter is the recommended method.[7] This method physically removes bacteria and fungi from the solution without the use of heat.

Q4: How should I store my this compound stock solutions to prevent contamination and degradation?

A4: Proper storage is critical for maintaining the integrity and sterility of your cellobiose solutions.

  • Temperature: For optimal stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[8]

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of times the main stock is thawed and handled, reducing the risk of contamination.

  • Container: Use sterile, tightly sealed containers to prevent airborne contamination.

Q5: Can I add antibiotics to my this compound stock solution to prevent microbial growth?

A5: While the routine use of antibiotics in cell culture is common, it is generally not recommended for stock solutions. The continuous use of antibiotics can lead to the development of resistant microbial strains. Instead, a strong focus on proper aseptic technique and sterilization is the best practice for preventing contamination.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with microbial contamination in your this compound stock solutions.

Observed Problem Potential Cause Recommended Action
Solution appears cloudy or turbid. Bacterial or fungal contamination.1. Discard the contaminated solution.[3]2. Prepare a fresh stock solution using strict aseptic technique.[3]3. Review and reinforce your sterilization procedures for all labware and reagents.
Visible mold growth on the surface or within the solution. Fungal contamination.1. Immediately discard the contaminated solution and decontaminate the work area.2. Review your aseptic technique, paying close attention to airborne contamination sources.[1]3. Ensure proper sealing of storage containers.
Precipitate forms in the solution upon thawing. Supersaturation at low temperatures.1. Gently warm the solution to 37°C to redissolve the precipitate before use.[3]2. If precipitation is a recurring issue, consider preparing a lower concentration stock solution.[3]
Inconsistent experimental results using the same stock solution. Microbial contamination leading to cellobiose degradation or the introduction of interfering substances.1. Visually inspect the stock solution for any signs of contamination.[3]2. If contamination is suspected, discard the stock and prepare a fresh one.3. Perform a quality control check on the new stock solution before use in critical experiments.

Experimental Protocols

Protocol 1: Preparation and Sterilization of a this compound Stock Solution by Autoclaving
  • Preparation:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the required volume of high-purity, sterile water (e.g., Milli-Q or equivalent).

    • Dissolve the powder completely by stirring with a sterile magnetic stir bar.

  • Sterilization:

    • Transfer the solution to an autoclavable bottle, leaving sufficient headspace.

    • Loosely cap the bottle to allow for pressure equalization.

    • Autoclave at 121°C for 15-20 minutes.[5][6]

  • Storage:

    • Once the autoclave cycle is complete and the solution has cooled to room temperature, tighten the cap.

    • For long-term storage, aliquot into sterile, single-use tubes and store at -20°C or -80°C.[8]

Protocol 2: Preparation and Sterilization of a this compound Stock Solution by Filtration
  • Preparation:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile container.

    • Add the required volume of sterile, high-purity water.

    • Dissolve the powder completely using a sterile magnetic stir bar.

  • Sterilization:

    • Draw the cellobiose solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into a sterile storage container.

  • Storage:

    • Tightly cap the sterile container.

    • Aliquot into sterile, single-use tubes and store at -20°C or -80°C.[8]

Protocol 3: Detecting Microbial Contamination
  • Visual Inspection: Regularly inspect your stock solution for turbidity, sediment, or color change.[3]

  • Microscopy:

    • Place a small drop of the solution onto a clean microscope slide and cover with a coverslip.

    • Examine the slide under a phase-contrast microscope at 400x or 1000x magnification.

    • Look for the presence of bacteria (small, motile or non-motile rods or cocci) or fungi (larger, branching filaments or budding yeast cells).

  • Culture Test:

    • Aseptically transfer a small aliquot (e.g., 100 µL) of the stock solution onto a non-selective agar (B569324) plate (e.g., Nutrient Agar or Tryptic Soy Agar).

    • Incubate the plate at 30-37°C for 24-48 hours.

    • The appearance of microbial colonies on the plate indicates contamination.

Visualizations

Experimental_Workflow_Autoclaving cluster_prep Preparation cluster_sterilize Sterilization cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Sterile Water weigh->dissolve transfer Transfer to Autoclavable Bottle dissolve->transfer autoclave Autoclave at 121°C for 15-20 min transfer->autoclave cool Cool to Room Temperature autoclave->cool aliquot Aliquot into Sterile Tubes cool->aliquot store Store at -20°C or -80°C aliquot->store Troubleshooting_Contamination start Suspected Contamination in This compound Stock Solution visual_inspection Visually Inspect Solution (Turbidity, Color Change, Sediments) start->visual_inspection contamination_visible Is Contamination Visible? visual_inspection->contamination_visible discard Discard Solution & Decontaminate contamination_visible->discard Yes no_visible_contamination No Visible Contamination contamination_visible->no_visible_contamination No prepare_new Prepare Fresh Stock Using Strict Aseptic Technique discard->prepare_new review_protocol Review Sterilization & Handling Protocols prepare_new->review_protocol inconsistent_results Are Experimental Results Inconsistent? no_visible_contamination->inconsistent_results perform_qc Perform Quality Control (Microscopy, Culture Test) inconsistent_results->perform_qc Yes solution_ok Solution is Likely Uncontaminated. Continue to Monitor. inconsistent_results->solution_ok No contamination_detected Is Contamination Detected? perform_qc->contamination_detected contamination_detected->discard Yes contamination_detected->solution_ok No

References

Troubleshooting Low Yields in Enzymatic Hydrolysis of Cellobiose: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic hydrolysis of cellobiose (B7769950).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My glucose yield is significantly lower than expected. What are the potential causes?

Low glucose yield is a common issue that can stem from several factors throughout the experimental workflow. The primary suspects are enzyme activity, substrate quality, reaction conditions, and product inhibition. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause 1: Enzyme Inactivity or Insufficient Concentration

  • Troubleshooting:

    • Verify Enzyme Activity: Ensure your β-glucosidase is active. Run a small-scale control reaction with a known standard cellobiose concentration and optimal conditions to confirm enzyme performance.

    • Check Storage Conditions: Confirm that the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.

    • Optimize Enzyme Concentration: The amount of enzyme may be insufficient for the substrate concentration. Increase the enzyme loading in a stepwise manner to find the optimal concentration.[1][2]

Potential Cause 2: Sub-optimal Reaction Conditions

  • Troubleshooting:

    • pH: The pH of the reaction buffer is critical for optimal enzyme activity. Most fungal β-glucosidases function best in a slightly acidic environment, typically between pH 4.5 and 5.5.[3] Verify the pH of your buffer and adjust if necessary.

    • Temperature: Enzyme activity is highly temperature-dependent. The optimal temperature for many common β-glucosidases is between 26°C and 50°C.[3] Ensure your incubator or water bath is calibrated and maintaining the correct temperature.

    • Incubation Time: The reaction may not have proceeded to completion. Extend the incubation time and take samples at various time points to determine the reaction endpoint.

Potential Cause 3: Product Inhibition

  • Troubleshooting:

    • Glucose Inhibition: β-glucosidase is often inhibited by its product, glucose.[4][5][6] High initial glucose concentrations or the accumulation of glucose during the reaction can significantly slow down or halt the hydrolysis. Consider strategies to remove glucose as it is formed, such as simultaneous saccharification and fermentation (SSF).

    • Cellobiose Inhibition: High concentrations of the substrate, cellobiose, can also inhibit the enzyme.[7][8][9] This is a less common issue than glucose inhibition but can occur with very high substrate loading.

Potential Cause 4: Presence of Inhibitors in the Substrate

  • Troubleshooting:

    • Purity of Cellobiose: If you are not using a pure cellobiose substrate, other compounds from biomass pretreatment (e.g., furfural, phenolic compounds) could be inhibiting the enzyme.[10] Consider a purification step for your substrate.

    • Other Sugars: While mannose, xylose, and galactose do not typically inhibit β-glucosidase, they can inhibit other cellulases if you are working with a complex substrate.[4]

Below is a troubleshooting workflow to diagnose the cause of low glucose yield:

G start Low Glucose Yield check_enzyme 1. Check Enzyme Activity & Storage start->check_enzyme enzyme_ok Activity is Normal check_enzyme->enzyme_ok OK enzyme_bad Inactive/Suboptimal Enzyme check_enzyme->enzyme_bad Issue Found check_conditions 2. Verify Reaction Conditions (pH, Temp) conditions_ok Conditions are Optimal check_conditions->conditions_ok OK conditions_bad Suboptimal pH or Temperature check_conditions->conditions_bad Issue Found check_inhibition 3. Investigate Product Inhibition inhibition_present Product Inhibition Detected check_inhibition->inhibition_present Issue Found no_inhibition No Significant Inhibition check_inhibition->no_inhibition OK check_substrate 4. Assess Substrate Purity substrate_pure Substrate is Pure check_substrate->substrate_pure OK substrate_impure Inhibitors in Substrate check_substrate->substrate_impure Issue Found enzyme_ok->check_conditions solution_enzyme Replace/Optimize Enzyme enzyme_bad->solution_enzyme conditions_ok->check_inhibition solution_conditions Adjust pH/Temperature conditions_bad->solution_conditions solution_inhibition Implement Product Removal Strategy inhibition_present->solution_inhibition no_inhibition->check_substrate solution_substrate Purify Substrate substrate_impure->solution_substrate

Troubleshooting workflow for low glucose yield.

Q2: How can I accurately measure the concentration of cellobiose and glucose in my reaction?

Accurate quantification of substrate and product is essential for troubleshooting and optimizing your hydrolysis reaction. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

  • Method: A common method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).[2]

  • Alternative: Biosensors can also be used for real-time monitoring of both cellobiose and glucose concentrations.[1][2][11]

Data Presentation

Table 1: Typical Reaction Conditions for Enzymatic Hydrolysis of Cellobiose

ParameterRecommended RangeOptimal Value (Example)Reference
pH 4.5 - 5.55.0[3]
Temperature (°C) 26 - 5030[3][11]
Buffer Sodium Acetate or Citrate50 mM Sodium Acetate[11]
Enzyme β-glucosidaseVaries based on activity[3]

Table 2: Inhibitory Effects of Glucose on β-glucosidase Activity

Glucose Concentration (mM)Remaining β-glucosidase Activity (%)Reference
5038.5[12]
200~20[12]

Experimental Protocols

Protocol 1: Standard Enzymatic Hydrolysis of Cellobiose

This protocol outlines a general procedure for the enzymatic hydrolysis of cellobiose.

  • Substrate Preparation: Prepare a stock solution of cellobiose in the desired reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Reaction Setup:

    • In a microcentrifuge tube or other suitable reaction vessel, add the cellobiose solution to the desired final concentration.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 30°C) in a shaking water bath or incubator.[3]

  • Enzyme Addition:

    • Prepare a stock solution of β-glucosidase in the same reaction buffer.

    • Initiate the hydrolysis by adding the β-glucosidase to the pre-warmed substrate solution. The final enzyme concentration will need to be optimized based on the specific activity of your enzyme preparation.

  • Incubation: Incubate the reaction mixture at the optimal temperature with constant agitation for the desired duration.

  • Sampling: At specified time points, withdraw aliquots of the reaction mixture.

  • Reaction Termination: Immediately stop the enzymatic reaction in the collected samples by heat inactivation (e.g., boiling for 5-10 minutes).[2]

  • Sample Preparation for Analysis:

    • Centrifuge the terminated samples to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before analysis by HPLC or another method.[13]

Protocol 2: Quantification of Glucose and Cellobiose by HPLC

This protocol provides a general method for analyzing the products of cellobiose hydrolysis.

  • Standard Curve Preparation:

    • Prepare a series of glucose and cellobiose standards of known concentrations in the reaction buffer.

    • Inject each standard into the HPLC system to determine its retention time and generate a standard curve for quantification.

  • Sample Analysis:

    • Inject the filtered samples from the hydrolysis reaction (Protocol 1, step 7) into the HPLC system.

    • Identify the glucose and cellobiose peaks in the chromatogram based on the retention times of the standards.

    • Quantify the concentration of glucose and cellobiose in your samples by comparing the peak areas to the standard curves.

The following diagram illustrates the experimental workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Cellobiose Solution setup Set up Reaction (Buffer, Substrate) prep_substrate->setup prep_enzyme Prepare β-glucosidase Solution add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme preincubate Pre-incubate at Optimal Temperature setup->preincubate preincubate->add_enzyme incubate Incubate with Agitation add_enzyme->incubate sampling Take Samples at Time Points incubate->sampling terminate Terminate Reaction (Heat Inactivation) sampling->terminate prepare_sample Centrifuge and Filter terminate->prepare_sample hplc Analyze by HPLC prepare_sample->hplc quantify Quantify Glucose & Cellobiose hplc->quantify G cellobiose Cellobiose (Substrate) b_glucosidase β-glucosidase (Enzyme) cellobiose->b_glucosidase Binds to glucose Glucose (Product) b_glucosidase->glucose Catalyzes conversion to glucose->b_glucosidase Inhibits inhibitors Inhibitors (e.g., Furfural, Phenols) inhibitors->b_glucosidase Inhibit conditions Reaction Conditions (pH, Temperature) conditions->b_glucosidase Affect Activity

References

Technical Support Center: Optimizing HPLC Separation of Cellobiose and Glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of cellobiose (B7769950) and glucose.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when separating cellobiose and glucose via HPLC?

The primary challenge in separating cellobiose and glucose is achieving baseline resolution due to their similar chemical structures and high polarity.[1] These properties can lead to issues like co-elution, where the peaks for the two sugars overlap, making accurate quantification difficult.[2]

Q2: Which type of HPLC column is best suited for separating cellobiose and glucose?

Several types of columns can be used, with the choice depending on the specific requirements of the analysis:

  • Amine-Bonded (Amino) Columns: These are popular for hydrophilic interaction chromatography (HILIC) of sugars.[3] They typically provide good separation of monosaccharides and disaccharides.[4] However, they can be less stable, and the amino groups may react with reducing sugars like glucose, potentially causing peak tailing.[3][5]

  • Ligand-Exchange Columns: These columns use a polymer-based resin with metal counter-ions (e.g., Ca²⁺, Pb²⁺) and are highly effective for separating monosaccharides and sugar alcohols.[6] Calcium-form (Ca) columns are frequently used and provide excellent separation of monosaccharides and sugar alcohols.[4][7]

  • Polymer-Based Columns: Columns packed with polymeric materials like polystyrene-divinylbenzene offer high stability over a wide pH range (pH 2-12) and are compatible with mass spectrometry (MS) detection.

Q3: What are the recommended detection methods for cellobiose and glucose?

Since simple sugars like cellobiose and glucose lack a chromophore, they do not absorb UV or visible light, making standard UV detectors unsuitable unless derivatization is performed.[8][9] The most common detection methods are:

  • Refractive Index (RI) Detector: This is the most common detector for carbohydrate analysis due to its universal response.[1] However, RI detectors are sensitive to temperature and pressure changes and are not compatible with gradient elution.[1]

  • Evaporative Light Scattering Detector (ELSD): ELSD offers better sensitivity than RI and is compatible with gradient elution.[10] It is a widely used technique for sugar analysis.[10]

  • Pulsed Amperometric Detection (PAD): Used with high-performance anion-exchange chromatography (HPAE-PAD), this method is highly sensitive for carbohydrate analysis.[11][12]

Q4: Can I use a C18 reversed-phase column for this separation?

No, standard C18 columns are not suitable for separating highly polar compounds like glucose and cellobiose as they will not be retained on the non-polar stationary phase.[10] Alternative stationary phases like ion-exchange, ligand exchange, or HILIC are necessary.[10]

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-Elution of Cellobiose and Glucose

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to water is critical.

    • Solution: Optimize the acetonitrile (B52724)/water ratio. Increasing the acetonitrile concentration generally improves resolution and extends retention time.[8][13] Test ratios such as 75:25, 80:20, and even 83:17 (v/v) to find the optimal separation.[8][13]

  • Incorrect Column Temperature: Temperature significantly influences selectivity and peak shape.

    • Solution: Optimize the column temperature. For ligand-exchange columns, elevated temperatures (e.g., 60-85°C) are often required for optimal peak efficiency.[6][14] For other column types, a consistent temperature, often around 30-35°C, is crucial for reproducible results.[8][15]

  • Unsuitable Column Chemistry: The chosen column may not provide the necessary selectivity.

    • Solution: Consider a different column type. If using an amino column, try a ligand-exchange column (e.g., Hi-Plex Ca) or a more modern polymer-based HILIC column for different selectivity.[7]

Issue 2: Variable or Drifting Retention Times

Possible Causes & Solutions:

  • Fluctuating Column Temperature: Inconsistent temperature is a common cause of retention time drift.[16][17]

    • Solution: Use a column oven to maintain a stable temperature.[14][17] Ensure the oven is properly calibrated.

  • Inconsistent Mobile Phase Composition: If the mobile phase is mixed online, the pump's proportioning valves may be inaccurate.

    • Solution: Prepare the mobile phase manually (pre-mix) to ensure a consistent composition.[5] Degas the mobile phase properly to prevent air bubbles, which can affect the pump's performance.[17]

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs to ensure a stable baseline and consistent retention.[17]

Issue 3: Peak Tailing

Possible Causes & Solutions:

  • Secondary Interactions with Column: On silica-based amino columns, interactions between the sugars and surface silanol (B1196071) groups can cause peak tailing.

    • Solution: Consider using a polymer-based amino column which offers improved stability and peak shape.

  • Schiff Base Formation: The aldehyde group in glucose can react with the amino groups on an amino column to form a Schiff base, leading to tailing.[3]

    • Solution: Adding a small amount of salt to the mobile phase can help inhibit this reaction.[3]

  • Column Contamination: Contaminants from the sample can accumulate on the column, leading to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[5] Implement a sample cleanup procedure, such as solid-phase extraction (SPE), if the sample matrix is complex.[5]

Issue 4: Baseline Noise or Drift

Possible Causes & Solutions:

  • Air Bubbles in the System: Air bubbles in the pump or detector cell are a frequent source of baseline noise.[17][18]

    • Solution: Thoroughly degas the mobile phase before use.[17] If noise persists, purge the pump and detector flow cell to remove any trapped air.[19]

  • Contaminated Detector Cell: The detector flow cell can become contaminated over time.

  • Temperature Fluctuations (for RI Detectors): RI detectors are highly sensitive to temperature changes.

    • Solution: Ensure the column oven and detector cell temperatures are stable.[17] Allow the entire system to reach thermal equilibrium before starting analysis.

Data Presentation

Table 1: Effect of Column Temperature on Glucose Peak Efficiency

Column Temperature (°C)Peak Efficiency (Plates)
60Lower
65...
70...
80...
85Higher

Note: Based on findings that show increasing temperature enhances peak efficiency for glucose on a ligand-exchange column.[6] A sample preheater can further improve these results.[6]

Table 2: Mobile Phase Composition and its Effect on Separation

Acetonitrile:Water Ratio (v/v)Observation
70:30May result in poor separation of fructose (B13574) and glucose.[8]
75:25Often provides a good balance of resolution and analysis time.[8][13][15]
80:20Can provide optimum separation but with longer retention times.[8]
83:17May lead to suboptimal resolution compared to 75:25.[13]

Experimental Protocols

Protocol 1: Separation using a Ligand-Exchange Column

This method is suitable for quantifying cellobiose and glucose from enzymatic hydrolysis of cellulose.[7]

  • Column: Agilent Hi-Plex Ca, 7.7 x 300 mm, 8 µm[7]

  • Mobile Phase: 100% Deionized Water[7]

  • Flow Rate: 0.6 mL/min[7]

  • Column Temperature: 85°C[7]

  • Detector: Refractive Index (RI)[7]

  • Injection Volume: 20 µL[7]

  • Sample Preparation: Filter samples through a 0.45 µm syringe filter to remove particulates before injection.[7][20]

Protocol 2: Separation using an Amino (HILIC) Column

This is a common method for analyzing sugars in various matrices.[15]

  • Column: Amino-based column (e.g., Shodex Asahipak NH2P-50)[2]

  • Mobile Phase: Acetonitrile and Water (75:25, v/v)[8][15]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detector: Refractive Index (RI) at 35°C[8]

  • Injection Volume: 10 µL[8]

  • Sample Preparation: Prepare standards and samples in the mobile phase or HPLC-grade water.[13] Filter through a 0.22 µm or 0.45 µm membrane.[8]

Visualizations

HPLC_Workflow A Sample Preparation (e.g., Filtration) B HPLC System Setup (Mobile Phase, Flow Rate, Temp) A->B Load Sample C Column Equilibration B->C Equilibrate D Sample Injection C->D Inject E Chromatographic Separation (Column) D->E Elute F Detection (RI, ELSD, etc.) E->F Detect G Data Acquisition & Analysis F->G Process Signal

Caption: General experimental workflow for HPLC analysis of sugars.

Troubleshooting_Resolution start Poor Peak Resolution (Co-elution) dec1 Optimize Mobile Phase? (Acetonitrile:Water Ratio) start->dec1 dec2 Adjust Column Temp.? (e.g., 60-85°C) dec1->dec2 No act1 Test different ratios (e.g., 75:25, 80:20) dec1->act1 Yes dec3 Change Column Type? (e.g., Ligand-Exchange) dec2->dec3 No act2 Increase/decrease temp in increments dec2->act2 Yes act3 Select column with different selectivity dec3->act3 Yes end_node Resolution Improved dec3->end_node No/Resolved act1->dec2 act2->dec3 act3->end_node

Caption: Troubleshooting workflow for poor peak resolution.

Parameter_Relationships center Separation Quality resolution Resolution center->resolution retention Retention Time center->retention efficiency Efficiency (Peak Shape) center->efficiency temp Column Temperature temp->center mobile Mobile Phase (ACN:H2O Ratio) mobile->center flow Flow Rate flow->center column Column Chemistry column->center

Caption: Key parameter relationships in HPLC separation.

References

Technical Support Center: Cellobiase-Catalyzed Reactions & Product Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellobiase-catalyzed reactions. The focus is on understanding and overcoming product inhibition, a common challenge in these experiments.

Frequently Asked Questions (FAQs)

Q1: My cellobiase reaction rate is decreasing over time, even with sufficient substrate. What could be the cause?

A common reason for a decreasing reaction rate in cellobiase-catalyzed reactions is product inhibition.[1] The product of the reaction, glucose, can bind to the enzyme and inhibit its activity.[1][2] As the concentration of glucose increases, the rate of the enzymatic reaction slows down.[1][3]

To confirm if product inhibition is occurring, you can measure the reaction rate at different initial concentrations of glucose. If the rate decreases with increasing glucose concentration, product inhibition is likely the issue.

Q2: What is the mechanism of product inhibition in cellobiase reactions?

Product inhibition by glucose in cellobiase reactions can occur through different mechanisms, primarily competitive and non-competitive inhibition.[4][5]

  • Competitive Inhibition: Glucose, being structurally similar to the substrate cellobiose (B7769950), can compete for the same active site on the cellobiase enzyme.[6][7][] When glucose is bound to the active site, the substrate cannot bind, thus inhibiting the reaction.[9] This type of inhibition can be overcome by increasing the substrate concentration.[9][10]

  • Non-competitive Inhibition: Glucose can also bind to a site on the enzyme other than the active site (an allosteric site).[6][7][][11] This binding event changes the shape of the enzyme, reducing its catalytic efficiency even when the substrate is bound to the active site.[11] Increasing the substrate concentration will not overcome non-competitive inhibition.[7]

Some studies have also described mixed inhibition, which is a combination of competitive and non-competitive inhibition.[11][12]

Troubleshooting Guides

Problem 1: Significant reduction in product yield.

Possible Cause: Strong product inhibition by glucose.

Troubleshooting Steps:

  • Confirm Inhibition: Perform a kinetic analysis by measuring the initial reaction rates at various substrate (cellobiose) and product (glucose) concentrations. This will help determine the type and extent of inhibition.

  • Optimize Reaction Conditions:

    • pH and Temperature: Ensure the reaction is carried out at the optimal pH and temperature for your specific cellobiase enzyme.[13][14] Deviations from the optimum can decrease enzyme activity and potentially exacerbate inhibition effects.

    • Enzyme Concentration: Increasing the enzyme concentration can sometimes help to maintain a higher reaction rate in the presence of an inhibitor.

  • Strategies for Mitigation:

    • In situ Product Removal: If feasible for your experimental setup, consider methods to remove glucose as it is formed. This could involve using a membrane reactor or integrated liquid-liquid extraction.[4]

    • Addition of β-glucosidase: Supplementing the reaction with β-glucosidase can help to convert the inhibitory cellobiose intermediate into glucose, which can be beneficial in cellulase (B1617823) mixtures, though it directly produces the end-product inhibitor.[12]

    • Enzyme Engineering: For long-term research and development, consider using a genetically engineered cellobiase with reduced product inhibition.[2][12]

Problem 2: Inconsistent results in cellobiase activity assays.

Possible Cause: Issues with the experimental protocol or reagents.

Troubleshooting Steps:

  • Reagent Quality:

    • Enzyme Stability: Ensure the cellobiase enzyme has been stored correctly and has not lost activity.

    • Substrate Purity: Use a high-purity substrate (e.g., cellobiose or p-nitrophenyl-β-D-glucopyranoside - pNPG). Impurities can interfere with the assay.

    • Buffer Preparation: Verify the pH and ionic strength of the buffer.

  • Assay Protocol:

    • Standard Curve: Always prepare a fresh standard curve for each experiment when using a colorimetric assay with an artificial substrate like pNPG.[15]

    • Reaction Quenching: Ensure the reaction is effectively stopped at each time point. A common method is to add a high pH solution (e.g., NaOH) which denatures the enzyme and develops the color of the p-nitrophenol product.[16][17][18]

    • Pipetting Accuracy: Use calibrated pipettes to ensure accurate and reproducible volumes.[19]

  • Instrument Settings:

    • Wavelength: Use the correct wavelength for measuring the absorbance of the product (e.g., 410 nm for p-nitrophenol).[15]

    • Plate Type: Use the appropriate microplate for your assay (e.g., clear plates for colorimetric assays).[19]

Data Presentation

Table 1: Kinetic Parameters of Cellobiase from Different Sources

Enzyme SourceSubstrateK_m (mM)V_max (µmol/min/mg)InhibitorK_i (mM)Inhibition TypeReference
Trichoderma reeseiCellobiose3.80.00056 (s⁻¹)Cellobiose0.041Competitive[20]
Aspergillus nigerCellobiose--Glucose-Competitive[5]
Nectria catalinensisCellobiose2.950.17---[14]
Trichoderma virideCellobiose--Glucose-Non-competitive[1]

Note: Kinetic parameters can vary significantly based on the specific enzyme, purity, and assay conditions.

Table 2: Optimal pH and Temperature for Cellobiase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Nectria catalinensis4.2 - 5.850 - 55[14]
Trichoderma harzianum Cel7A-Just below unfolding temp[13]
Termitomyces clypeatus5.065[21]
Trichoderma reesei QM 94144.3 - 4.850 - 55[21]

Experimental Protocols

Protocol 1: Determining the Effect of Product (Glucose) Concentration on Cellobiase Activity

Objective: To quantify the inhibitory effect of glucose on the rate of cellobiase-catalyzed hydrolysis of a substrate.

Materials:

  • Cellobiase enzyme solution of known concentration.

  • Substrate solution (e.g., p-nitrophenyl-β-D-glucopyranoside, pNPG) at a fixed concentration.

  • A series of glucose solutions of varying concentrations.

  • Reaction buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8).

  • Stop solution (e.g., 1 M sodium carbonate or 0.1 M NaOH).[22]

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare Reaction Mixtures: In separate microcentrifuge tubes or wells of a microplate, prepare reaction mixtures containing the reaction buffer, the fixed concentration of the substrate, and varying concentrations of glucose (including a zero glucose control).

  • Pre-incubate: Equilibrate the reaction mixtures at the optimal temperature for the enzyme.

  • Initiate Reaction: Add a specific amount of the cellobiase enzyme solution to each tube/well to start the reaction. Mix gently.

  • Incubate: Incubate the reactions for a fixed period during which the reaction rate is linear.

  • Stop Reaction: Terminate the reactions by adding the stop solution.[16]

  • Measure Absorbance: Measure the absorbance of the resulting solution at the appropriate wavelength for the product (e.g., 410 nm for p-nitrophenol).

  • Calculate Reaction Rates: Convert the absorbance values to product concentration using a standard curve. Calculate the initial reaction rate for each glucose concentration.

  • Data Analysis: Plot the reaction rate as a function of the glucose concentration to visualize the inhibitory effect.

Protocol 2: Cellobiase Activity Assay using p-Nitrophenyl-β-D-Glucopyranoside (pNPG)

Objective: To measure the enzymatic activity of cellobiase.

Materials:

  • Cellobiase enzyme extract or purified solution.

  • 1.5 mM pNPG solution in reaction buffer.[15]

  • Reaction buffer (e.g., 50 mM MOPS buffer, pH 6.0).[15]

  • Stop solution (e.g., 0.1 M NaOH).[22]

  • p-Nitrophenol (pNP) standards of known concentrations.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare Standard Curve:

    • Prepare a series of dilutions of the pNP standard in the reaction buffer.

    • Add the stop solution to each standard.

    • Measure the absorbance at 410 nm and plot absorbance versus pNP concentration to create a standard curve.[15]

  • Enzyme Reaction:

    • Set up a series of tubes or wells for different time points (e.g., 0, 2, 4, 6, 8, 10 minutes).

    • To each tube, add the reaction buffer and pNPG substrate solution.

    • Pre-incubate at the desired reaction temperature.

    • Initiate the reaction by adding the cellobiase solution.

  • Time Points:

    • At each time point, remove an aliquot of the reaction mixture and add it to a separate tube containing the stop solution.[15] This will halt the reaction and develop the color.

  • Measure Absorbance:

    • After collecting all time points, measure the absorbance of each sample at 410 nm.

  • Calculate Activity:

    • Use the standard curve to determine the concentration of pNP produced at each time point.

    • Plot the concentration of pNP versus time. The initial linear portion of the graph represents the initial reaction rate.

    • Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

Visualizations

Product_Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme_C Enzyme Active Site ES_Complex_C Enzyme-Substrate Complex Enzyme_C->ES_Complex_C EI_Complex_C Enzyme-Inhibitor Complex (Inactive) Enzyme_C->EI_Complex_C Substrate_C Substrate (Cellobiose) Substrate_C->Enzyme_C Binds Inhibitor_C Inhibitor (Glucose) Inhibitor_C->Enzyme_C Competes & Binds ES_Complex_C->Enzyme_C Releases Product_C Product (Glucose) ES_Complex_C->Product_C Forms Enzyme_NC Active Site Allosteric Site ESI_Complex_NC Enzyme-Substrate-Inhibitor Complex (Inactive) Enzyme_NC->ESI_Complex_NC Substrate_NC Substrate (Cellobiose) Substrate_NC->Enzyme_NC:active Binds Inhibitor_NC Inhibitor (Glucose) Inhibitor_NC->Enzyme_NC:allo Binds

Caption: Mechanisms of competitive and non-competitive product inhibition.

Troubleshooting_Workflow Start Decreased Reaction Rate Observed Check_Inhibition Is Product Inhibition Suspected? Start->Check_Inhibition Run_Kinetics Perform Kinetic Assay with Added Product Check_Inhibition->Run_Kinetics Yes Check_Assay_Protocol Review Assay Protocol & Reagents Check_Inhibition->Check_Assay_Protocol No Inhibition_Confirmed Inhibition Confirmed? Run_Kinetics->Inhibition_Confirmed Optimize_Conditions Optimize pH, Temp, [Enzyme] Inhibition_Confirmed->Optimize_Conditions Yes Inhibition_Confirmed->Check_Assay_Protocol No Implement_Mitigation Implement Mitigation Strategy (e.g., Product Removal) Optimize_Conditions->Implement_Mitigation End_Resolved Issue Resolved Implement_Mitigation->End_Resolved End_Unresolved Further Investigation Needed Check_Assay_Protocol->End_Unresolved

Caption: Troubleshooting workflow for decreased cellobiase activity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Buffers, Substrate, & Enzyme Solutions Setup Set up Reaction Mixtures Prep_Reagents->Setup Prep_Standards Prepare Product Standard Curve Calculate Calculate Reaction Rates Prep_Standards->Calculate Initiate Initiate Reaction with Enzyme Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Time_Points Take Samples at Timed Intervals Incubate->Time_Points Stop Stop Reaction Time_Points->Stop Measure Measure Product Formation (e.g., Absorbance) Stop->Measure Measure->Calculate Analyze Analyze and Interpret Data Calculate->Analyze

Caption: General experimental workflow for a cellobiase activity assay.

References

how to remove interfering compounds in cellobiose quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to interfering compounds in cellobiose (B7769950) quantification experiments.

Troubleshooting Guides and FAQs

This section addresses specific problems you may encounter during cellobiose quantification.

Issue 1: Overestimation of Cellobiose Concentration in DNS Assay

Q1: My cellobiose concentrations measured by the 3,5-Dinitrosalicylic acid (DNS) assay are unexpectedly high. What could be the cause?

A1: Overestimation in the DNS assay is often caused by interfering compounds in your sample that also react with the DNS reagent. Common culprits include other reducing sugars, proteins, and certain amino acids. Some components in your sample might also be unstable under the alkaline and high-temperature conditions of the assay, leading to the formation of interfering substances.

Q2: How can I confirm that other compounds are interfering with my DNS assay?

A2: You can perform a spike-recovery experiment. First, measure the cellobiose concentration in your sample. Then, add a known amount of cellobiose standard to your sample (this is the "spiked" sample) and measure the concentration again. If the measured increase in concentration is significantly different from the amount you added, it indicates the presence of interfering substances.[1]

Q3: My samples contain proteins. Can they interfere with the DNS assay, and how can I remove them?

A3: Yes, soluble proteins can interfere with reducing sugar assays.[2] You can remove them by precipitation, most commonly with ethanol (B145695). Adding cold ethanol to your sample will precipitate the proteins, which can then be separated by centrifugation.

Q4: My samples are from a protein hydrolysate and contain amino acids. Can they affect my results?

A4: Certain amino acids can significantly interfere with the DNS assay, leading to an overestimation of reducing sugars. For example, tryptophan, cysteine, and histidine have been shown to cause a considerable increase in the measured glucose concentration.[2][3] The use of a DNS reagent containing phenol (B47542) can help reduce the interference from some amino acids like cysteine.[2][3]

Issue 2: Inaccurate Results with Lignocellulosic Hydrolysates

Q5: I'm quantifying cellobiose in a lignocellulosic hydrolysate, and my results are inconsistent. What are the potential interfering compounds?

A5: Lignocellulosic hydrolysates are complex mixtures that can contain various inhibitors and interfering compounds generated during pretreatment. These include lignin (B12514952) degradation products (phenolic compounds), furfural, and 5-hydroxymethylfurfural (B1680220) (HMF).[4] These compounds can interfere with colorimetric assays and also inhibit enzymatic reactions if you are measuring cellulase (B1617823) activity.

Q6: How can I remove lignin and other inhibitors from my lignocellulosic hydrolysate?

A6: Several detoxification methods can be used. The most common are overliming (treating the hydrolysate with calcium hydroxide (B78521) at a high pH) and treatment with activated charcoal.[4][5][6] Overliming is effective at removing phenolic compounds and furans, while activated charcoal can adsorb a broad range of inhibitors.[4][6]

Issue 3: HPLC-Related Problems

Q7: I'm using HPLC for cellobiose quantification, but I'm observing high backpressure and extra peaks in my chromatogram. What could be the issue?

A7: High backpressure in HPLC systems can be caused by column clogging. In biomass hydrolysates, this can be due to residual proteins or other macromolecules. The appearance of extra peaks could be due to co-eluting interfering compounds from the sample matrix.

Q8: How can I clean up my samples before HPLC analysis to avoid these issues?

A8: Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup before HPLC.[7][8][9] SPE cartridges can be chosen to selectively retain interfering compounds while allowing the sugars to pass through, or vice-versa. This not only cleans the sample but can also concentrate the analyte of interest.[8]

Data on Interfering Compounds

The following tables summarize quantitative data on the impact of common interfering substances.

Table 1: Effect of Amino Acids on Glucose Measurement with Phenol-Free DNS Reagent

Amino Acid (20 mM)Overestimation of Glucose (%)
Tryptophan76
Cysteine50
Histidine35
Tyrosine18
Hydroxyproline10

Data sourced from a study evaluating the interference of various amino acids on the measurement of 3.7 mM glucose.[2][3]

Table 2: Efficiency of Overliming for Inhibitor Removal from Lignocellulosic Hydrolysate

CompoundReduction (%)
Total Furans (Furfural and HMF)51 ± 9
Phenolic Compounds41 ± 6
Sugar Loss8.7 ± 4.5

Data represents the average reduction in inhibitor concentration after optimal overliming treatment.[4]

Table 3: Comparison of DNS and Nelson-Somogyi (NS) Assays for Carbohydrase Activities

Enzyme Activity MeasuredSubstrateFold Overestimation by DNS vs. NS
CellulaseCMC~1.4 - 1.5
XylanaseGlucuronoxylan~3 - 6
β-Glucanase / β-MannanaseVariousUp to 13

This table highlights that the DNS assay can significantly overestimate enzyme activity compared to the NS assay, especially for non-cellulase enzymes.[10][11]

Experimental Protocols

Below are detailed methodologies for removing common interfering compounds.

Protocol 1: Ethanol Precipitation for Protein Removal

This protocol is suitable for removing protein from aqueous samples prior to sugar quantification.[12][13]

  • Preparation : Pre-cool ethanol (95-100%) to -20°C.

  • Mixing : Add 9 volumes of the cold ethanol to 1 volume of your aqueous protein-containing sample in a centrifuge tube.

  • Incubation : Vortex the mixture and incubate at -20°C for at least 60 minutes to allow the protein to precipitate.

  • Centrifugation : Centrifuge the tubes at >14,000 x g for 15-30 minutes at 4°C.

  • Supernatant Collection : Carefully decant the supernatant, which contains the soluble sugars, into a new tube. Be careful not to disturb the protein pellet.

  • Drying (Optional) : If residual ethanol could interfere with downstream applications, it can be evaporated using a speed-vac or by gentle heating.

  • Analysis : The supernatant is now ready for cellobiose quantification.

Protocol 2: Overliming for Detoxification of Lignocellulosic Hydrolysate

This method is used to remove inhibitors such as furans and phenolic compounds.[4][14]

  • Heating : Heat the lignocellulosic hydrolysate to the desired temperature (e.g., 60°C).

  • pH Adjustment : Slowly add calcium hydroxide (Ca(OH)₂) slurry while stirring to raise the pH to a target of 10-11.

  • Incubation : Maintain the temperature and pH for a set period (e.g., 30-60 minutes) with continuous stirring.

  • Neutralization : Cool the mixture to room temperature and neutralize by slowly adding an acid such as sulfuric acid (H₂SO₄) to bring the pH down to 5-6.

  • Precipitate Removal : A precipitate (mainly calcium sulfate) will form. Remove the solid precipitate by centrifugation or filtration.

  • Analysis : The clarified liquid hydrolysate is now detoxified and can be used for sugar analysis.

Protocol 3: Activated Charcoal Treatment for Inhibitor Removal

This protocol describes a general procedure for removing a broad range of inhibitors from hydrolysates.[6][15]

  • Charcoal Addition : Add activated charcoal to the hydrolysate at a specific concentration (e.g., 1-3% w/v).

  • Incubation : Stir the mixture at a controlled temperature (e.g., 45-50°C) for a defined period (e.g., 30-60 minutes).

  • Charcoal Removal : Separate the activated charcoal from the liquid by centrifugation or filtration.

  • Analysis : The resulting liquid is the detoxified hydrolysate, ready for quantification.

Protocol 4: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general workflow for using SPE to clean samples before HPLC analysis.[7][8][9]

  • Column Conditioning : Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration : Flush the cartridge with a liquid that mimics your sample matrix (e.g., water or a specific buffer) to equilibrate the stationary phase.

  • Sample Loading : Apply your sample to the SPE cartridge. The analytes of interest (cellobiose) or the interfering compounds will be retained on the solid phase, depending on the type of cartridge used.

  • Washing : Pass a specific wash solution through the cartridge to elute any weakly bound, unwanted compounds.

  • Elution : Use an elution solvent to release the retained analytes (e.g., cellobiose) from the cartridge into a collection tube.

  • Analysis : The collected eluate is now a cleaner sample ready for HPLC injection.

Visualized Workflows

The following diagrams illustrate the logical steps of the described experimental protocols.

G cluster_0 Protein Removal Workflow start Sample with Protein Contamination step1 Add 9 volumes of cold (-20°C) Ethanol start->step1 step2 Incubate at -20°C for 60 min step1->step2 step3 Centrifuge at >14,000 x g for 15-30 min step2->step3 step4 Collect Supernatant step3->step4 pellet Discard Protein Pellet step3->pellet end Protein-free sample for analysis step4->end

Caption: Workflow for Ethanol Precipitation of Proteins.

G cluster_1 Hydrolysate Detoxification Workflow start Lignocellulosic Hydrolysate step1 Choose Method start->step1 overliming Overliming: - Add Ca(OH)₂ to pH 10-11 - Incubate at 60°C step1->overliming charcoal Activated Charcoal: - Add 1-3% (w/v) charcoal - Incubate at 45-50°C step1->charcoal step2_overliming Neutralize with H₂SO₄ overliming->step2_overliming step2_charcoal Separate Charcoal charcoal->step2_charcoal step3 Remove Precipitate / Charcoal (Centrifuge/Filter) step2_overliming->step3 step2_charcoal->step3 end Detoxified Hydrolysate for analysis step3->end

Caption: Workflow for Hydrolysate Detoxification.

G cluster_2 Solid-Phase Extraction (SPE) Workflow start Sample for HPLC step1 Condition SPE Cartridge start->step1 step2 Equilibrate Cartridge step1->step2 step3 Load Sample step2->step3 step4 Wash to Remove Impurities step3->step4 waste Discard Flow-through/Wash step4->waste step5 Elute Analyte (Cellobiose) step4->step5 end Clean Sample for HPLC step5->end

Caption: General Workflow for Solid-Phase Extraction.

References

stability issues of D-(+)-Cellobiose during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of D-(+)-Cellobiose during long-term storage. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability of solid this compound, it is recommended to store the powder at -20°C for up to 3 years. For shorter durations of up to 2 years, storage at 4°C is acceptable.[1] The container should be tightly sealed to protect it from moisture and light.[1] Some suppliers suggest storing the product at room temperature.[2]

Q2: How should I store this compound solutions?

A2: this compound solutions are considerably less stable than the solid form. For maximum stability, stock solutions should be aliquoted and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is highly recommended to prepare fresh solutions for experiments whenever possible to ensure the integrity of your results.[1]

Q3: What are the primary ways this compound degrades?

A3: The two main degradation pathways for this compound are hydrolysis and the Maillard reaction.[1]

  • Hydrolysis: The β-1,4-glycosidic bond is broken, yielding two molecules of D-glucose.[1] This can be triggered by:

    • Acids: The rate of hydrolysis increases in acidic conditions, particularly between pH 2 and 3.[1]

    • Enzymes: β-glucosidases or cellulase (B1617823) systems can efficiently break down cellobiose (B7769950).[1]

    • Heat: High temperatures, especially in aqueous solutions, can cause hydrolysis even without a catalyst.[1]

  • Maillard Reaction: As a reducing sugar, this compound can react with amino acids, especially when heated. This non-enzymatic browning reaction produces a complex mixture of molecules, including brown pigments known as melanoidins, which can interfere with experiments.[1]

Q4: Are there any visual signs of this compound degradation?

A4: Yes, a visible sign of degradation is a color change in your sample. If your this compound solution turns yellow or brown, particularly after heating, it is likely that the Maillard reaction has occurred due to the presence of amino acids from sources like buffers (e.g., Tris) or culture media.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected peaks in LC-MS or NMR analysis. Degradation of this compound. This could be due to hydrolysis (if glucose peaks are observed) or other degradation pathways.[1]1. Verify Storage Conditions: Ensure the solid compound and any solutions have been stored at the correct temperatures and protected from light and moisture. 2. Use Fresh Solutions: Prepare new solutions from a fresh stock of this compound.[1] 3. Check for Contamination: Ensure solvents and other reagents are pure and free from microbial or chemical contaminants.[1]
Sample solution has turned yellow or brown, especially after heating. Maillard Reaction. This is a common issue when heating this compound in the presence of amino acids.[1]1. Avoid Heating with Amines: Whenever possible, avoid heating this compound with amine-containing compounds. 2. Use Amine-Free Buffers: If heating is necessary, use a buffer system that does not contain primary or secondary amines (e.g., phosphate (B84403) or HEPES buffers).[1]
Inconsistent results between experimental replicates. Variable Degradation. This can be caused by differences in sample handling time, exposure to varying temperatures, or the age of the solutions.[1]1. Standardize Protocols: Ensure all experimental procedures are standardized, with consistent timing and temperature control for all samples.[1] 2. Use Master Mixes: Prepare master mixes of reagents to be added to all samples simultaneously, minimizing variability.[1] 3. Use Freshly Prepared Solutions: Use solutions prepared from the same stock on the same day for all replicates.[1]

Quantitative Data on Degradation

While extensive quantitative data on degradation rates under various conditions is limited in readily available literature, the following tables summarize key findings from studies on cellobiose stability.

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of this compound
Catalyst/Condition Temperature (°C) Key Finding Reference
Sulfuric Acid (pH 2-3)Not specifiedThe rate of hydrolysis is directly proportional to the acid concentration. The activation energy for this reaction is 133 kJ/mol.[1]
Polycarboxylic Acids170Maleic acid demonstrated the highest catalytic activity with a turnover frequency (TOF) of 29.5 h⁻¹.[1]
Table 2: Recommended Storage Conditions and Expected Stability
Form Storage Temperature Duration Expected Stability
Solid (Powder)-20°CUp to 3 yearsHighly stable.[1]
Solid (Powder)4°CUp to 2 yearsStable.[1]
Solid (Powder)Room TemperatureNot specifiedGenerally considered stable.[2]
Solution-80°CUp to 6 monthsOptimal for solutions.[1]
Solution-20°CUp to 1 monthAcceptable for short-term storage.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability under Acidic Conditions

This protocol provides a method to evaluate the stability of this compound in an acidic environment.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.
  • Prepare a dilute acid solution (e.g., 0.1 M HCl or H₂SO₄).

2. Experimental Setup:

  • In a series of reaction vials, add a known volume of the this compound stock solution.
  • Add the dilute acid solution to achieve the desired final pH (e.g., pH 2, 3, 4).
  • Include a control sample with deionized water instead of the acid solution (pH ~7).

3. Incubation:

  • Place the vials in a controlled temperature environment, such as a water bath or incubator (e.g., 80°C).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8 hours), remove one aliquot from each condition.[1]

4. Sample Quenching and Analysis:

  • Immediately stop the hydrolysis reaction by neutralizing the aliquot with a base (e.g., NaOH).[1]
  • Analyze the samples using a suitable method like HPLC or LC-MS to quantify the remaining this compound and the formation of D-glucose.[1]

5. Data Interpretation:

  • Plot the concentration of this compound against time for each pH condition to determine the degradation rate.[1]

Protocol 2: HPLC Analysis of this compound and its Degradation Product (Glucose)

This protocol outlines a general method for the analysis of this compound and its primary hydrolysis product, glucose, using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Columns:

  • An HPLC system equipped with a Refractive Index (RI) detector is suitable for carbohydrate analysis.
  • Columns such as Agilent Hi-Plex Ca or DIONEX CarboPac PA100 can be used.[3][4]

2. Mobile Phase:

  • A common mobile phase for this separation is 100% deionized water.[5]

3. Chromatographic Conditions (Example):

  • Flow Rate: 0.6 mL/min
  • Column Temperature: 85°C
  • Injection Volume: 20 µL

4. Sample Preparation:

  • Ensure samples are free of particulate matter by passing them through a 0.45 µm syringe filter.
  • If the reaction was enzymatic, quench the enzymes by heating the sample (e.g., 95°C for 10 minutes) followed by centrifugation to remove the enzyme.[3][4]

5. Analysis:

  • Inject the prepared sample into the HPLC system.
  • Identify and quantify the peaks for cellobiose and glucose by comparing their retention times and peak areas to those of known standards.

Visualizations

degradation_pathways cellobiose This compound hydrolysis Hydrolysis cellobiose->hydrolysis Acid, Enzymes, Heat maillard Maillard Reaction cellobiose->maillard Amino Acids + Heat glucose 2x D-Glucose hydrolysis->glucose melanoidins Melanoidins (Brown Polymers) maillard->melanoidins

Primary degradation pathways for this compound.

troubleshooting_workflow start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions - Temperature (-20°C solid, -80°C solution)? - Dry & protected from light? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_not_ok Incorrect Storage -> Use new, properly stored stock check_storage->storage_not_ok No check_solution Evaluate Solution Preparation - Freshly prepared? - Purity of solvents? storage_ok->check_solution solution_ok Solution Prep Correct check_solution->solution_ok Yes solution_not_ok Old or Contaminated Solution -> Prepare fresh solutions with pure reagents check_solution->solution_not_ok No check_reaction Assess Experimental Conditions - Presence of amines + heat? - Standardized protocol? solution_ok->check_reaction reaction_ok Experimental Conditions Seem Correct check_reaction->reaction_ok Yes reaction_not_ok Potential for Maillard Reaction or Protocol Variability -> Use amine-free buffers if heating -> Standardize handling procedures check_reaction->reaction_not_ok No analyze Analyze for Degradation Products (e.g., HPLC) reaction_ok->analyze

Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry of Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the mass spectrometry of cellobiose (B7769950).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and why are they a significant issue in the mass spectrometry of cellobiose?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as cellobiose, due to the presence of co-eluting substances from the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of your analysis.[1] Cellobiose, being a polar carbohydrate, is particularly susceptible to interference from other polar endogenous components in biological samples, such as salts, proteins, and phospholipids, making matrix effects a considerable challenge.[1]

Q2: I'm observing poor signal intensity and reproducibility for my cellobiose samples. How can I determine if matrix effects are the cause?

A: To diagnose matrix effects, two primary methods are recommended:

  • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[1] A constant flow of a cellobiose standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any deviation in the baseline signal of cellobiose indicates the retention times at which matrix components are causing interference.[1]

  • Post-Extraction Spike: This quantitative method assesses the extent of matrix effects. You compare the signal response of a cellobiose standard in a clean solvent to the response of the same standard spiked into a blank matrix sample that has undergone the entire extraction procedure. A lower response in the matrix sample indicates ion suppression, while a higher response indicates ion enhancement.

Q3: What are the most effective strategies to minimize matrix effects when analyzing cellobiose?

A: A multi-pronged approach is often the most successful. Consider the following strategies, which can be used individually or in combination:

  • Thorough Sample Preparation: This is one of the most effective ways to remove interfering matrix components before they enter the mass spectrometer.[2] Techniques like protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are highly effective.[2]

  • Chromatographic Optimization: Adjusting your liquid chromatography (LC) method can separate cellobiose from co-eluting matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of Stable Isotope-Labeled Internal Standards: This is a highly recommended method for compensating for matrix effects.[1] A known amount of a stable isotope-labeled (e.g., ¹³C-labeled) cellobiose is added to your sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical and physical properties to the unlabeled cellobiose, it will be affected by the matrix in the same way. By measuring the ratio of the analyte to the internal standard, you can accurately quantify your cellobiose concentration, even in the presence of matrix effects.[3]

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that is as similar as possible to your sample matrix can help to compensate for matrix effects. This ensures that your standards and samples experience similar ionization suppression or enhancement.

  • Standard Addition: In this method, known amounts of a cellobiose standard are added to aliquots of your sample. This allows you to create a calibration curve within the sample matrix itself, effectively accounting for any matrix effects.

Q4: My samples are from a complex biological matrix (e.g., plasma, cell lysate). What is a good starting point for sample preparation?

A: For complex biological matrices, a robust sample preparation protocol is crucial. A common and effective approach involves protein precipitation followed by further cleanup if necessary. For intracellular metabolite analysis, quenching to halt enzymatic activity is a critical first step.[3]

Q5: I'm still experiencing issues with signal suppression. Are there any other techniques I can try?

A: If you've optimized your sample preparation and chromatography and are still facing challenges, consider the following:

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to make non-volatile compounds like cellobiose amenable to analysis. This process can also improve chromatographic separation and reduce matrix effects. A common method is trimethylsilyl (B98337) (TMS) derivatization.

  • Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components is to dilute your sample. However, this approach is only feasible if the concentration of cellobiose in your sample is high enough to remain detectable after dilution.

Quantitative Data Summary

The following table provides an illustrative comparison of common strategies for mitigating matrix effects. The values presented are representative of typical performance and may vary depending on the specific matrix and analytical conditions.

StrategyAnalyte RecoveryMatrix Effect ReductionSignal-to-Noise (S/N) Improvement
Protein Precipitation (PPT) 50-90%Low to ModerateLow
Liquid-Liquid Extraction (LLE) 60-95%ModerateModerate
Solid-Phase Extraction (SPE) 70-98%Moderate to HighModerate to High
Stable Isotope-Labeled Internal Standard Compensates for lossHigh (compensates for effects)High
Matrix-Matched Calibration N/AHigh (compensates for effects)Moderate to High

Experimental Protocols

Protocol 1: Cellobiose Extraction from a Complex Biological Matrix (e.g., Cell Culture) for LC-MS Analysis

This protocol is designed for the extraction of intracellular cellobiose and utilizes a ¹³C-labeled internal standard for accurate quantification.[3]

1. Quenching Metabolic Activity:

  • Rapidly transfer the cell suspension to a pre-chilled tube containing a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C) to immediately halt all enzymatic processes.[3]

2. Cell Lysis and Metabolite Extraction:

  • Centrifuge the quenched cell suspension at a low temperature.
  • Discard the supernatant and resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).[3]
  • Lyse the cells using a suitable method such as bead beating or sonication.
  • Centrifuge the lysate to pellet cell debris.

3. Spiking with Internal Standard:

  • Collect the supernatant containing the intracellular metabolites.
  • To a known volume of the supernatant, add a precise amount of D-(+)-Cellobiose-¹³C solution of a known concentration. The concentration of the internal standard should be in a similar range to the expected concentration of the analyte.[3]

4. Protein Precipitation:

  • Add three volumes of ice-cold acetonitrile (B52724) to the sample.
  • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.[3]
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

5. Sample Preparation for LC-MS:

  • Carefully collect the supernatant.
  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., the initial mobile phase).
  • Filter the reconstituted sample through a 0.22 µm filter before injection.

Protocol 2: Trimethylsilyl (TMS) Derivatization of Cellobiose for GC-MS Analysis

This two-step protocol involves methoximation followed by trimethylsilylation to prepare cellobiose for GC-MS analysis.[4]

1. Sample Drying:

  • Ensure your cellobiose sample is completely dry. The derivatization reagents are not compatible with water.

2. Methoxyamination:

  • Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to your dried sample.
  • Gently shake the mixture at 30°C for 90 minutes.[3] This step protects the keto groups from enolization.[3]

3. Trimethylsilylation:

  • Add 90 µL of N-Methyl-N-trimethylsilyltrifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS) to the methoxyaminated sample.
  • Incubate the mixture at 37°C for 30 minutes.[3]
  • Cool the derivatized sample to room temperature.

4. GC-MS Analysis:

  • Transfer the derivatized sample to a GC vial for immediate analysis. Derivatized samples have a limited shelf life.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation start Complex Sample (e.g., Cell Culture) quench Quenching (-40°C Methanol) start->quench 1 extract Metabolite Extraction (80% Methanol) quench->extract 2 spike Spike with ¹³C-Cellobiose IS extract->spike 3 ppt Protein Precipitation (Acetonitrile) spike->ppt 4 dry Dry Down ppt->dry 5 reconstitute Reconstitute & Filter dry->reconstitute 6 end_prep Ready for LC-MS reconstitute->end_prep 7

Caption: Experimental workflow for cellobiose extraction and preparation for LC-MS analysis.

troubleshooting_logic start Poor Signal / Reproducibility for Cellobiose? check_matrix Assess Matrix Effects? (Post-Column Infusion / Post-Extraction Spike) start->check_matrix matrix_present Matrix Effects Confirmed check_matrix->matrix_present Yes no_matrix No Significant Matrix Effects (Check Instrument Performance, Sample Concentration, etc.) check_matrix->no_matrix No strategy Implement Mitigation Strategy matrix_present->strategy sample_prep Improve Sample Prep (SPE, LLE) strategy->sample_prep chromatography Optimize Chromatography strategy->chromatography internal_std Use Stable Isotope Internal Standard strategy->internal_std re_evaluate Re-evaluate Matrix Effects sample_prep->re_evaluate chromatography->re_evaluate internal_std->re_evaluate resolved Issue Resolved re_evaluate->resolved Yes not_resolved Issue Persists re_evaluate->not_resolved No not_resolved->strategy Try another strategy

Caption: Troubleshooting logic for addressing matrix effects in cellobiose mass spectrometry.

References

Technical Support Center: Optimization of Reaction Conditions for Cellobiose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cellobiose (B7769950) hydrolysis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during cellobiose hydrolysis in a question-and-answer format.

Issue 1: Low Glucose Yield

  • Question: My reaction is producing a lower than expected yield of glucose. What are the potential causes and how can I troubleshoot this?

  • Answer: Low glucose yield is a frequent issue stemming from several factors. A primary cause is often the inhibition of the enzymes responsible for hydrolysis.[1][2] Cellobiose, the substrate, can inhibit the activity of cellulases, and glucose, the end product, can inhibit β-glucosidases.[2][3][4]

    Troubleshooting Steps:

    • Check for Product Inhibition: High concentrations of glucose can inhibit β-glucosidase, the enzyme that converts cellobiose to glucose.[3][5] Consider implementing a simultaneous saccharification and fermentation (SSF) process where the glucose is consumed by a fermenting organism as it is produced, thus preventing its accumulation.[6]

    • Evaluate Enzyme Ratios: The ratio of cellulase (B1617823) to β-glucosidase is critical. An insufficient amount of β-glucosidase can lead to the accumulation of cellobiose, which in turn inhibits the cellulases breaking down the initial cellulose (B213188) substrate.[7][8] Ensure you have an optimal ratio of these enzymes.

    • Assess Enzyme Deactivation: The enzymes may be deactivating over the course of the reaction. This can be caused by non-optimal pH, temperature, or the presence of denaturing agents.[9][10] Verify that your reaction conditions are within the optimal range for the enzymes you are using.

    • Consider Substrate Accessibility: The physical properties of the substrate can limit enzyme access. For instance, the crystalline structure of cellulose can make it difficult for enzymes to bind and act upon it.[11] Pre-treatment of the substrate may be necessary to improve accessibility.

Issue 2: Reaction Rate Decreases Over Time

  • Question: My hydrolysis reaction starts off well, but the rate slows down significantly over time. What could be the reason for this?

  • Answer: A decreasing reaction rate is often due to enzyme inhibition or deactivation. As the reaction proceeds, the concentration of products (cellobiose and glucose) increases, which can inhibit the enzymes.[1][2][7][12] Specifically, cellobiohydrolases are highly sensitive to inhibition by cellobiose.[2][12]

    Troubleshooting Steps:

    • Monitor Product Concentration: Track the concentration of both cellobiose and glucose throughout the reaction. If cellobiose levels are high, it is likely inhibiting the cellulases.[7]

    • Supplement with β-glucosidase: Adding more β-glucosidase can help to alleviate cellobiose inhibition by converting it to glucose more efficiently.[7][8]

    • Investigate Thermal Deactivation: If the reaction is being run at an elevated temperature, the enzymes may be losing activity over time.[9] Consider running the reaction at a slightly lower temperature to improve enzyme stability.

    • Check for Other Inhibitors: Depending on the source of your cellulosic material, other compounds like furfural (B47365) or phenolic compounds could be present and inhibiting the enzymes.[7]

Frequently Asked Questions (FAQs)

  • Question: What is the optimal pH and temperature for cellobiose hydrolysis?

  • Answer: The optimal pH and temperature are highly dependent on the specific enzymes being used. For many fungal cellulases and β-glucosidases, the optimal pH is typically in the acidic range of 4.5 to 5.5.[13] Temperatures can range from 40°C to 70°C, with higher temperatures often leading to faster initial reaction rates but also potentially causing more rapid enzyme deactivation.[9][14] For example, β-glucosidase from Aspergillus niger shows optimal activity between 40°C and 60°C, with significant deactivation occurring at 70°C.[9] The cellulase complex from Trichoderma reesei has an optimal temperature between 50°C and 55°C and an optimal pH between 4.3 and 4.8.[5]

  • Question: How does product inhibition affect cellobiose hydrolysis?

  • Answer: Product inhibition is a major limiting factor in the efficiency of cellobiose hydrolysis.[1] There are two main types of product inhibition in this process:

    • Cellobiose Inhibition: Cellobiose, an intermediate product, is a potent inhibitor of cellobiohydrolases (CBHs), which are key enzymes in the breakdown of cellulose.[1][2][7][12] This inhibition can significantly slow down the overall rate of cellulose degradation.

    • Glucose Inhibition: Glucose, the final product, competitively inhibits β-glucosidase, the enzyme that hydrolyzes cellobiose to glucose.[3][4][5] This can lead to the accumulation of cellobiose, further exacerbating the inhibition of cellulases.

  • Question: Can the substrate itself inhibit the reaction?

  • Answer: Yes, substrate inhibition has been observed in some cases, particularly with β-glucosidases from certain organisms like Aspergillus niger.[4][9] This means that at very high concentrations of cellobiose, the reaction rate may actually decrease.

  • Question: What is the role of β-glucosidase in the hydrolysis process?

  • Answer: β-glucosidase plays a crucial role as it catalyzes the final step of converting cellobiose into two molecules of glucose.[8][15] Its importance is twofold: it produces the desired glucose product, and by hydrolyzing cellobiose, it alleviates the product inhibition that cellobiose exerts on cellulase enzymes, allowing for a more efficient overall process.[7][8]

Data Presentation

Table 1: Optimal Reaction Conditions for Various Enzymes

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger β-glucosidase4.940 - 60[9]
Trichoderma reesei cellulase complex4.3 - 4.850 - 55[5]
Bacillus subtilis (B1) β-glucosidase7.060[16]
Dekkera bruxellensis GDB 248 cellobiase3.830[17]
Immobilized cellobiase3.0 - 5.0 (Optimal 4.8)Stable below 70[18]

Table 2: Kinetic Parameters for Cellobiose Hydrolysis

EnzymeSubstrateKm (mM)Vmax or kcatKi for Glucose (mM)Reference
Trichoderma reesei Cel7A3H-bacterial cellulose1.6 ± 0.5 (Ki for cellobiose)--[19]
Trichoderma reesei β-glucosidase4-NPG--0.8[5]
Trichoderma reesei β-glucosidaseCellobiose--2.56[5]
Immobilized cellobiaseCellobiose6.01 mmol/L7.06 mmol/min x L-[18]
β-glucosidase ICellobiose2.102.45 x 104 s-1 M-1 (kcat/Km)-[5]
β-glucosidase IICellobiose11.11.68 x 103 s-1 M-1 (kcat/Km)-[5]

Table 3: Glucose Yields from Cellobiose Hydrolysis under Different Conditions

Hydrolysis MethodCatalystTemperature (°C)TimeGlucose Yield (%)Reference
Acid-CatalyzedH₂SO₄12060 min98.55[13]
Microwave Flow ReactorAC-SO₃H140Flow88[20]
Microwave Flow ReactorAmberlyst 70140Flow23.6[20]

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of Cellobiose

This protocol provides a general method for the enzymatic hydrolysis of cellobiose using a commercial β-glucosidase preparation.

  • Substrate Preparation: Prepare a stock solution of cellobiose (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0).[21]

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase in the same buffer at a desired concentration (e.g., 1 mg/mL).[21]

  • Reaction Setup: In a reaction tube, combine the cellobiose stock solution and buffer to the desired final substrate concentration. Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) in a water bath or incubator.[13][21]

  • Initiate Reaction: Add the β-glucosidase solution to the reaction tube to start the hydrolysis.[13][21]

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).[21]

  • Sampling and Quenching: At each time point, withdraw an aliquot of the reaction mixture and immediately stop the reaction by heating at 95°C for 5 minutes or by adding a quenching solution like 0.1 M NaOH.[21]

  • Analysis: Analyze the samples for glucose and remaining cellobiose concentration using a suitable method such as high-performance liquid chromatography (HPLC).[21]

Protocol 2: Acid-Catalyzed Hydrolysis of Cellobiose

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of cellobiose.

  • Reactant Preparation: Weigh a specific amount of cellobiose (e.g., 30 mg) and place it in a sealed reaction vessel.[13]

  • Catalyst Preparation: Prepare a dilute solution of a strong acid, such as sulfuric acid (H₂SO₄).[13]

  • Reaction Setup: Add the acid solution to the reaction vessel to achieve the desired catalyst-to-substrate ratio. Add a magnetic stir bar.[13]

  • Hydrolysis Reaction: Seal the vessel and place it in a heating system set to the desired temperature (e.g., 95-115°C) with constant stirring.[13]

  • Reaction Termination: After the specified reaction time (e.g., 1-3 hours), cool the vessel to stop the reaction.[13]

  • Analysis: Neutralize the sample and analyze the glucose concentration using HPLC or another appropriate method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization Loop sub Substrate Preparation (e.g., Cellobiose Solution) setup Reaction Setup (Combine Substrate and Enzyme) sub->setup enz Enzyme Preparation (e.g., β-glucosidase) enz->setup incubate Incubation (Optimal pH and Temperature) setup->incubate sample Sampling at Time Intervals incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis (Quantify Glucose and Cellobiose) quench->hplc analyze_results Analyze Results hplc->analyze_results adjust_params Adjust Parameters (pH, Temp, Enzyme Ratio) analyze_results->adjust_params adjust_params->setup Iterate

Caption: Workflow for optimizing cellobiose hydrolysis.

Product_Inhibition Cellulose Cellulose Cellobiohydrolase Cellobiohydrolase (CBH) Cellulose->Cellobiohydrolase Substrate Cellobiose Cellobiose Cellobiohydrolase->Cellobiose Produces Cellobiose->Cellobiohydrolase Inhibits BetaGlucosidase β-glucosidase Cellobiose->BetaGlucosidase Substrate Glucose Glucose BetaGlucosidase->Glucose Produces Glucose->BetaGlucosidase Inhibits

Caption: Product inhibition in cellulose hydrolysis.

Troubleshooting_Guide start Low Glucose Yield check_cellobiose Is cellobiose accumulating? start->check_cellobiose increase_bglucosidase Increase β-glucosidase concentration check_cellobiose->increase_bglucosidase Yes check_conditions Are reaction conditions optimal? check_cellobiose->check_conditions No end Improved Yield increase_bglucosidase->end adjust_ph_temp Adjust pH and temperature check_conditions->adjust_ph_temp No check_deactivation Is there enzyme deactivation over time? check_conditions->check_deactivation Yes adjust_ph_temp->end lower_temp Consider lower temperature or stabilized enzyme check_deactivation->lower_temp Yes check_substrate Is substrate accessibility an issue? check_deactivation->check_substrate No lower_temp->end pretreat_substrate Pre-treat substrate check_substrate->pretreat_substrate Yes check_substrate->end No pretreat_substrate->end

Caption: Troubleshooting low glucose yield.

References

Technical Support Center: D-(+)-Cellobiose Fermentation Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Cellobiose fermentation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up cellobiose (B7769950) fermentation processes. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and visual aids to support your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound fermentation in a question-and-answer format.

Question: Why is my product yield significantly lower after scaling up the fermentation process?

Answer: A decrease in product yield upon scale-up is a common challenge and can be attributed to several factors that change with the increase in vessel size. In larger fermenters, it is more difficult to maintain the same level of homogeneity as in laboratory-scale bioreactors.[1][2] This can lead to gradients in pH, temperature, dissolved oxygen, and substrate concentration, all of which can negatively impact microbial productivity.[1][3]

Key areas to investigate include:

  • Oxygen Transfer: The volumetric mass transfer coefficient (KLa) is a critical parameter for aerobic fermentations and often decreases with scale.[2] Insufficient oxygen can limit cell growth and product formation.

  • Mixing Efficiency: Larger vessels have longer mixing times, which can lead to localized areas of nutrient depletion or pH imbalance.[1][2] The shear stress from agitation can also change, potentially damaging cells or altering their morphology and physiology.[1]

  • Sterilization: The harsher sterilization conditions required for large volumes of media can degrade essential nutrients or generate inhibitory compounds.[4][5]

  • Inoculum Quality: The seed train for a large-scale fermentation involves more stages, increasing the risk of genetic instability or physiological changes in the production strain.[4][6]

Question: What is causing incomplete or slow cellobiose consumption in my fermentation?

Answer: Incomplete utilization of cellobiose can be a significant bottleneck. Several factors could be at play:

  • Transport Limitation: For microorganisms with intracellular β-glucosidases, the transport of cellobiose into the cell can be the rate-limiting step.[7][8] In some engineered yeast strains, a drop in transport activity has been observed to coincide with the cessation of cellobiose consumption.[9]

  • Catabolite Repression: If the fermentation medium contains glucose, it may inhibit the uptake and metabolism of cellobiose.[8]

  • Inhibition by Other Sugars: The presence of other sugars, such as xylose, can negatively impact cellobiose fermentation by acting as a mixed-inhibitor for enzymes like cellobiose phosphorylase.[10]

  • Byproduct Inhibition: The accumulation of byproducts, such as ethanol (B145695) or organic acids like acetate, can inhibit cell growth and metabolism.[11] For instance, some Dekkera/Brettanomyces yeast strains produce significant amounts of acetic acid from cellobiose, which can become inhibitory.[11]

Question: How can I identify and manage contamination in a large-scale cellobiose fermentation?

Answer: Contamination is a serious issue in large-scale fermentation, leading to reduced yields and batch failure.[12] Lactic acid bacteria (LAB) are common contaminants in bioethanol fermentations.[12][13]

  • Identification: Regular microscopic examination and plating of samples on selective media can help detect contaminants early. Changes in fermentation profiles, such as a rapid drop in pH or the production of unexpected byproducts like lactic acid, are also indicative of contamination.[12]

  • Management:

    • Prevention: Strict aseptic techniques during all stages, from media preparation to inoculation and sampling, are paramount.[14][15] Proper sterilization of the fermenter, media, and all transfer lines is critical.[5]

    • Control: While challenging, some antimicrobial agents can be used, though resistance is a growing concern.[13] Optimizing fermentation conditions (e.g., pH, temperature) to favor the production organism over common contaminants can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for cellobiose fermentation?

A1: Microorganisms utilize two main strategies for cellobiose fermentation.[7][16]

  • Extracellular Hydrolysis: Many yeasts secrete β-glucosidases that break down cellobiose into glucose outside the cell. The glucose is then transported into the cell for fermentation.[7]

  • Intracellular Metabolism: Other organisms transport cellobiose directly into the cell using cellodextrin transporters.[7][16] Once inside, cellobiose is cleaved by either:

    • Intracellular β-glucosidase (Hydrolytic Pathway): This enzyme hydrolyzes cellobiose into two molecules of glucose.[16]

    • Cellobiose Phosphorylase (Phosphorolytic Pathway): This enzyme cleaves cellobiose using inorganic phosphate (B84403) to produce glucose and glucose-1-phosphate.[16][17] This pathway is energetically more favorable as it saves one molecule of ATP per molecule of cellobiose.[16]

Q2: What is the ideal inoculum size for a production fermenter?

A2: The optimal inoculum size is typically between 3% and 10% of the production medium volume.[18] The goal is to provide a sufficiently large, healthy, and active microbial population to minimize the lag phase in the production fermenter.[6][18] The inoculum should be in the late logarithmic growth phase at the time of transfer.[19]

Q3: How do I choose a scale-up parameter (e.g., constant KLa, constant power-to-volume ratio)?

A3: The choice of scale-up parameter depends on the specific requirements of your fermentation process.

  • Constant Power-to-Volume Ratio (P/V): This aims to maintain similar mixing intensity and shear stress. It's often a starting point but doesn't guarantee equal mass transfer.[2]

  • Constant Volumetric Mass Transfer Coefficient (KLa): This is crucial for aerobic processes where oxygen supply is critical. Maintaining a constant KLa across scales is a common goal for ensuring consistent aerobic performance.[2]

  • Constant Tip Speed: This parameter relates to the maximum shear stress generated by the impeller and is important for shear-sensitive organisms. No single parameter is perfect, and often a combination of approaches is needed. Scale-down models, where conditions of the large-scale fermenter are simulated at a smaller scale, can be invaluable for troubleshooting and optimization.[1][3]

Q4: Can I use the same medium composition at the lab and industrial scale?

A4: While the core components will be the same, some adjustments are often necessary.[4] Complex, undefined media components that are easy to handle in the lab may be too expensive or variable for large-scale production.[5] The preparation of the medium itself needs to be simplified for large-scale manufacturing to be cost-effective.[4] Additionally, harsh sterilization methods used at an industrial scale, like high-temperature short-time (HTST) sterilization, can alter the properties of the medium compared to autoclaving in the lab.[4][5]

Quantitative Data

Table 1: Comparison of Cellobiose and Sucrose Fermentation by Dekkera bruxellensis GDB 248 [11]

ParameterSucrose Medium (SMsuc)Cellobiose Medium (SMcello)
Initial Sugar Concentration25 g/L20.5 g/L
Sugar Consumption Rate~3.8 times higher than cellobiose1x
Time to 50% Sugar Consumption< 6 hours~8 hours
Final Ethanol Production~1.56 times higher than SMcello1x
Final Acetate Production1x~1.64 times higher than SMsuc

Table 2: Optimized Parameters for Organic Acid Production from Cellobiose [20]

ParameterCondition for Maximum ProductionCost-Effective Condition
Temperature37.27 °C36.10 °C
Initial pH7.048.57
Cellobiose Concentration60.34 g/L32.6 g/L
Predicted Organic Acid Yield16.5 g/L7.13 g/L

Experimental Protocols

Protocol 1: Inoculum Development for Bacterial Fermentation

This protocol describes a typical multi-stage process for developing a bacterial inoculum for a production fermenter.[6][18][19]

  • Activation from Stock Culture: Aseptically retrieve cells from a preserved stock (e.g., frozen vial, agar (B569324) slant). Inoculate a tube or flask containing 10-50 mL of a rich liquid medium (e.g., YPD for yeast, LB for bacteria). Incubate at the optimal temperature with agitation for 18-24 hours.[6][11]

  • First Seed Stage (Shake Flask): Transfer the activated culture into a larger shake flask containing 10% of its volume in the seed medium. For example, inoculate 50 mL into a 500 mL flask. The medium composition should be designed to promote rapid biomass accumulation.[19] Incubate under optimal conditions until the culture reaches the late logarithmic phase of growth.

  • Second Seed Stage (Seed Fermenter): Aseptically transfer the contents of the shake flask into a sterilized seed fermenter, typically at an inoculation volume of 5-10%.[18] The seed fermenter allows for better control of pH, temperature, and dissolved oxygen.

  • Transfer to Production Fermenter: Once the culture in the seed fermenter reaches the desired cell density and physiological state (typically late log phase), transfer it aseptically to the production fermenter.

Protocol 2: Analytical Monitoring of Cellobiose Fermentation via HPLC

This protocol is for quantifying substrates and products like cellobiose, glucose, and ethanol.[11]

  • Sample Preparation: Withdraw a sample (e.g., 1 mL) from the fermenter. Immediately quench enzymatic activity by heating at 95°C for 10 minutes or by adding a quenching agent.[21][22] Centrifuge the sample to pellet cells and other solids.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC Analysis:

    • System: Use an HPLC system equipped with a refractive index (RI) detector.

    • Column: An AMINEX HPX-87H cation-exchange column is commonly used for separating sugars and organic acids.[11]

    • Mobile Phase: A dilute acid solution, such as 5 mM sulfuric acid (H₂SO₄), is typically used as the mobile phase.[11]

    • Flow Rate: Set a flow rate of approximately 0.6 mL/min.[11]

    • Temperature: Maintain the column oven at a constant temperature, for example, 70°C.[11]

    • Injection Volume: Inject a defined volume of the filtered sample (e.g., 20 µL).[11]

  • Quantification: Create a standard curve for each compound of interest (cellobiose, glucose, ethanol, etc.) by running known concentrations. Calculate the concentrations in the fermentation samples by comparing their peak areas to the standard curve.

Visualizations

Cellobiose_Metabolic_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cellobiose_Ext This compound Glucose_Ext Glucose Cellobiose_Ext->Glucose_Ext Secreted β-glucosidase Cellobiose_Int This compound Cellobiose_Ext->Cellobiose_Int Cellodextrin Transporter Glucose_Int Glucose Glucose_Ext->Glucose_Int Glucose Transporter Cellobiose_Int->Glucose_Int Intracellular β-glucosidase (Hydrolytic) G1P Glucose-1-Phosphate Cellobiose_Int->G1P Cellobiose Phosphorylase (Phosphorolytic) Fermentation Fermentation (e.g., Glycolysis) Glucose_Int->Fermentation G1P->Fermentation

Caption: Metabolic pathways for this compound utilization by microorganisms.

Fermentation_Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_industrial Industrial Scale Flask Shake Flask (Strain Screening, Media Optimization) Benchtop Benchtop Bioreactor (1-10 L) (Process Parameter Optimization) Flask->Benchtop Initial Tests Pilot Pilot Plant Bioreactor (100-1000 L) (Scale-Up Parameter Validation) Benchtop->Pilot Scale-Up Production Production Fermenter (>10,000 L) (Commercial Manufacturing) Pilot->Production Scale-Up SD_Model Scale-Down Model (Simulate Production Issues at Lab Scale) Production->SD_Model Troubleshooting Loop SD_Model->Benchtop Implement Fixes

Caption: General workflow for scaling up a fermentation process.

Troubleshooting_Low_Yield Start Low Product Yield Observed at Large Scale Check_Substrate Is Cellobiose Consumption Complete? Start->Check_Substrate Check_Vitals Are Process Parameters (DO, pH, Temp) within Optimal Range? Start->Check_Vitals Substrate_Yes Investigate Downstream Metabolic Bottlenecks or Product Degradation Check_Substrate->Substrate_Yes Yes Substrate_No Investigate: - Cellobiose Transport Limitation - Catabolite/Byproduct Inhibition - Nutrient Degradation Check_Substrate->Substrate_No No Check_Contamination Is there evidence of Contamination? Check_Vitals->Check_Contamination Yes Vitals_No Improve Mixing & Mass Transfer (Adjust Agitation/Aeration). Verify Sensor Calibration. Check_Vitals->Vitals_No No Contamination_Yes Review & Reinforce Sterilization Procedures and Aseptic Technique. Check_Contamination->Contamination_Yes Yes Contamination_No Investigate Inoculum Health & Genetic Stability Check_Contamination->Contamination_No No

Caption: Troubleshooting decision tree for low product yield in scale-up.

References

Technical Support Center: Accurate Measurement of Cellobiohydrolase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the accurate measurement of cellobiohydrolase (CBH) activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental success.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the measurement of cellobiohydrolase activity.

IssuePotential CauseRecommended Solution
Low or No Enzyme Activity Inactive Enzyme: Improper storage or handling has led to denaturation.Ensure enzymes are stored at the correct temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.Optimize reaction conditions by testing a range of pH values (typically 4.5-5.0 for fungal CBHs) and temperatures (generally 40-55°C).[1][2]
Inappropriate Substrate: The substrate is not suitable for the specific CBH being assayed.Use a substrate known to be hydrolyzed by your CBH. Avicel is a commonly used substrate for many CBHs.[3][4] Some CBHs may show higher activity on amorphous cellulose (B213188).[5]
Presence of Inhibitors: Contaminants in the enzyme preparation or substrate are inhibiting the reaction.Purify the enzyme preparation to remove potential inhibitors. Ensure the substrate is free from contaminants. Common inhibitors include cellobiose (B7769950), glucose, certain metal ions (e.g., Fe(III), Fe(II)), and phenolic compounds.[1][2]
High Variability Between Replicates Inhomogeneous Substrate Suspension: Insoluble substrates like Avicel are not uniformly suspended.Ensure continuous and consistent mixing of the substrate suspension throughout the experiment, especially during pipetting.[6][7]
Pipetting Errors: Inaccurate pipetting of enzyme or substrate.Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for the reaction components where possible.[8]
Inconsistent Reaction Times: Variation in the start and stop times of the reaction for different samples.Use a multichannel pipette or a timed addition/stopping procedure to ensure consistent incubation times for all samples.
Reaction Rate Decreases Over Time Product Inhibition: Accumulation of cellobiose, a known inhibitor of CBH, is slowing the reaction.[9][10][11]Include β-glucosidase in the reaction mixture to hydrolyze cellobiose to glucose, thereby relieving product inhibition.[11] Alternatively, measure initial reaction rates where product concentration is low.
Substrate Limitation/Accessibility: The easily accessible amorphous regions of the cellulose are consumed first, leaving the more crystalline and difficult-to-degrade regions.[12]The reaction slowdown is a natural phenomenon with heterogeneous substrates. Focus on measuring initial rates for comparing enzyme activities under different conditions.
Enzyme Instability: The enzyme is losing activity over the course of the incubation.Check the stability of your enzyme under the specific assay conditions (pH, temperature) over the intended time course.
High Background Signal in Control (No Enzyme) Substrate Degradation: The substrate is unstable under the assay conditions and is releasing sugars spontaneously.Run a substrate-only control to quantify any non-enzymatic release of sugars and subtract this from the sample values.
Contaminating Sugars: The substrate or buffer is contaminated with reducing sugars.Use high-purity substrates and reagents. Dialyze the substrate if necessary to remove soluble sugars.
Interference with Sugar Detection Method (e.g., DNS Assay) Presence of Reducing Agents: Compounds in the sample (e.g., from lignocellulosic biomass) can interfere with the colorimetric reaction.Include appropriate controls to account for this interference. Consider using a more specific detection method like HPLC or an enzyme-coupled assay.[5]
Turbidity from Insoluble Substrate: Fine substrate particles remaining in the supernatant can scatter light and affect absorbance readings.Ensure complete removal of insoluble substrate by centrifugation at a sufficiently high speed and for an adequate duration before measuring absorbance.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate substrate for measuring cellobiohydrolase activity?

A1: The choice of substrate depends on the specific research question. Avicel, a microcrystalline cellulose, is the most commonly used and recommended substrate for assessing the activity of CBHs on crystalline cellulose.[3][4] For screening purposes or for enzymes that act on less crystalline cellulose, amorphous cellulose or soluble substrates like p-nitrophenyl-β-D-cellobioside (pNPC) can be used.[5][13] It is important to note that some endoglucanases can also show limited activity on Avicel.[14]

Q2: How can I overcome product inhibition by cellobiose?

A2: Product inhibition by cellobiose is a significant factor that can lead to an underestimation of CBH activity.[10][15] To mitigate this, you can:

  • Include β-glucosidase: This enzyme hydrolyzes cellobiose to glucose, preventing its accumulation and inhibitory effect.[11]

  • Measure initial reaction rates: By quantifying product formation at early time points, the concentration of cellobiose is kept low, minimizing its inhibitory impact.

  • Use continuous product removal: In some experimental setups, it may be possible to remove products as they are formed.

Q3: What are the optimal pH and temperature conditions for a CBH assay?

A3: The optimal conditions are enzyme-dependent. However, for many fungal cellobiohydrolases, the optimal pH is typically in the range of 4.5 to 5.0, and the optimal temperature is between 40°C and 55°C.[1][2] It is crucial to determine the optimal conditions for your specific enzyme by performing pH and temperature profiling experiments.

Q4: My enzyme sample is a crude extract. How can I accurately measure only the CBH activity?

A4: Measuring the activity of a specific enzyme in a crude mixture is challenging due to the presence of other enzymes that may act on the same substrate or product. For a more accurate measurement of CBH activity:

  • Use a CBH-specific substrate: While perfectly specific substrates are rare, using a highly crystalline cellulose like Avicel favors the measurement of CBH activity over endoglucanase activity.

  • Inhibit other enzymes: If specific inhibitors for contaminating enzymes (like endoglucanases) are known, they can be added to the reaction.

  • Purify the enzyme: The most accurate method is to measure the activity of a purified CBH.

  • Use specific assays: Methods like enzyme-linked immunosorbent assay (ELISA) can quantify the amount of a specific CBH protein.[3][5]

Q5: How do I ensure my insoluble substrate is handled correctly for reproducible results?

A5: Consistent handling of insoluble substrates is critical for reproducibility.

  • Homogenize the stock suspension: Before taking an aliquot, ensure the stock suspension is thoroughly mixed to be homogenous.

  • Continuous mixing during the assay: If possible, incubate the reaction with gentle agitation to keep the substrate suspended and accessible to the enzyme.[6][7]

  • Consistent substrate preparation: Use the same method for preparing the substrate for all experiments to ensure consistent particle size and crystallinity.

Experimental Protocols

Protocol 1: Standard Cellobiohydrolase Activity Assay using Avicel and DNS Reagent

This protocol describes a standard method for determining CBH activity by measuring the release of reducing sugars from Avicel.

1. Reagent Preparation:

  • Substrate Suspension: Prepare a 1% (w/v) suspension of Avicel in 50 mM Sodium Acetate Buffer (pH 5.0). For example, add 1 g of Avicel to 100 mL of buffer. Stir vigorously to ensure a uniform suspension.

  • Enzyme Solution: Prepare a dilution series of the cellobiohydrolase in 50 mM Sodium Acetate Buffer (pH 5.0). The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • DNS (3,5-Dinitrosalicylic Acid) Reagent: Prepare according to standard laboratory procedures.

  • Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0.1 to 1.0 mg/mL) in 50 mM Sodium Acetate Buffer (pH 5.0).

2. Assay Procedure:

  • Pre-warm the substrate suspension and enzyme solutions to the desired reaction temperature (e.g., 50°C).

  • In a microcentrifuge tube, add 500 µL of the pre-warmed 1% Avicel suspension.

  • To initiate the reaction, add 500 µL of the pre-warmed enzyme solution to the substrate suspension and mix gently.

  • Prepare the following controls:

    • Substrate Blank: 500 µL of Avicel suspension + 500 µL of buffer (no enzyme).

    • Enzyme Blank: 500 µL of buffer + 500 µL of enzyme solution (no substrate).

  • Incubate all tubes at the reaction temperature (e.g., 50°C) with gentle agitation for a defined period (e.g., 60 minutes).

  • To terminate the reaction, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the remaining Avicel.

  • Transfer a 500 µL aliquot of the supernatant to a new tube.

  • Add 1 mL of DNS reagent to the supernatant.

  • Boil for 5-15 minutes.

  • Cool the tubes to room temperature and add 8.5 mL of deionized water.

  • Measure the absorbance at 540 nm.

3. Data Analysis:

  • Construct a standard curve using the absorbance readings from the glucose standards.

  • Determine the concentration of reducing sugars released in your samples by comparing their absorbance to the standard curve.

  • Subtract the values from the substrate and enzyme blanks.

  • One unit (U) of cellobiohydrolase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalents per minute under the specified assay conditions.

Quantitative Data Summary

Table 1: General Optimal Conditions for Fungal Cellulase (B1617823) Activity

ParameterOptimal RangeSource
pH4.5 - 5.0[1][2]
Temperature (°C)40 - 55[1][2]

Note: These are general guidelines and optimal conditions can vary depending on the specific enzyme.

Table 2: Common Inhibitors of Cellobiohydrolases

InhibitorMechanism/EffectSource
CellobioseProduct inhibition; can be competitive or mixed-type.[10][15][1][9][16]
GlucoseEnd-product inhibition, though generally less potent than cellobiose for CBHs.[1][11]
Heavy Metal Ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺)Can inactivate the enzyme through various mechanisms.[2]
Phenolic CompoundsCan cause a significant decrease in enzyme activity.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis prep_substrate Prepare 1% Avicel Suspension pre_warm Pre-warm Substrate & Enzyme to 50°C prep_substrate->pre_warm prep_enzyme Prepare Enzyme Dilutions prep_enzyme->pre_warm prep_reagents Prepare DNS Reagent & Glucose Standards std_curve Generate Glucose Standard Curve prep_reagents->std_curve mix Mix Substrate & Enzyme to Start Reaction pre_warm->mix incubate Incubate at 50°C with Agitation mix->incubate terminate Terminate Reaction (Centrifuge) incubate->terminate supernatant Collect Supernatant terminate->supernatant dns_reaction Add DNS Reagent & Boil supernatant->dns_reaction measure_abs Measure Absorbance at 540 nm dns_reaction->measure_abs calc_conc Calculate Reducing Sugar Concentration measure_abs->calc_conc std_curve->calc_conc calc_activity Determine CBH Activity (U/mL) calc_conc->calc_activity

Caption: Workflow for Cellobiohydrolase Activity Assay.

Troubleshooting_Workflow cluster_low_activity Low/No Activity cluster_high_variability High Variability cluster_rate_decrease Rate Decreases start Inaccurate CBH Activity Measurement q1 Check Enzyme Storage & Handling start->q1 q3 Substrate Suspension Homogeneous? start->q3 q4 Measure Initial Rates start->q4 a1_ok Verify Reaction Conditions (pH, Temp) q1->a1_ok Yes a1_bad Use Fresh Enzyme Stock q1->a1_bad No q2 Substrate Appropriate? a1_ok->q2 end Accurate Measurement a1_bad->end a2_ok Test for Inhibitors q2->a2_ok Yes a2_bad Select Alternative Substrate q2->a2_bad No a2_ok->end a2_bad->end a3_ok Check Pipetting Accuracy q3->a3_ok Yes a3_bad Ensure Continuous Mixing q3->a3_bad No a4 Standardize Reaction Times a3_ok->a4 a3_bad->end a4->end a5 Add β-glucosidase to Counter Product Inhibition q4->a5 a6 Check Enzyme Stability Over Time q4->a6 a5->end a6->end

Caption: Troubleshooting Logic for CBH Activity Assays.

References

avoiding degradation of D-(+)-Cellobiose during acid hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Cellobiose acid hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving the acid hydrolysis of cellobiose (B7769950), with a primary focus on minimizing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation during acid hydrolysis a concern?

This compound is a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond. It is the repeating unit in cellulose, the most abundant biopolymer on Earth.[1][2] Acid hydrolysis is a common method to break this bond and produce glucose, a valuable platform chemical for biofuels and other applications.[1][3] However, the acidic conditions required for hydrolysis can also lead to the degradation of the resulting glucose into undesirable byproducts such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), reducing the overall yield and purity of the desired product.[4]

Q2: What are the primary degradation products of cellobiose during acid hydrolysis?

Under acidic conditions, cellobiose is first hydrolyzed to glucose. This glucose can then undergo dehydration to form 5-hydroxymethylfurfural (HMF). To a lesser extent, furfural can also be formed.[4] These degradation products can be further consumed in the reaction, but at a slower rate than glucose.[4]

Q3: What are the key factors that influence the rate of cellobiose hydrolysis and subsequent glucose degradation?

The main factors influencing both the hydrolysis of cellobiose and the degradation of glucose are:

  • Temperature: Higher temperatures increase the rate of both hydrolysis and degradation. However, glucose degradation becomes more dominant at very high temperatures.[5]

  • Acid Concentration: The rate of hydrolysis is directly proportional to the acid concentration, particularly in the pH range of 2 to 3 for sulfuric acid.[4] However, higher acid concentrations can also accelerate glucose degradation.

  • Reaction Time: Longer reaction times can lead to higher cellobiose conversion but also increase the degradation of the produced glucose.

  • Type of Acid: The choice of acid can significantly impact the efficiency of hydrolysis and the extent of degradation. Strong mineral acids are effective but can also promote degradation, while some organic acids may offer higher glucose selectivity.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Glucose Yield 1. Incomplete hydrolysis of cellobiose. 2. Significant degradation of glucose to HMF and other byproducts.1. Optimize reaction conditions: Increase reaction time or temperature cautiously. Consider using a more effective acid catalyst. 2. Mitigate degradation: Lower the reaction temperature and/or acid concentration. See the detailed protocols below for optimized conditions.
High Levels of HMF/Furfural 1. Reaction temperature is too high. 2. Acid concentration is too high. 3. Prolonged reaction time.1. Reduce the reaction temperature. Studies show that glucose degradation is more pronounced at higher temperatures.[5] 2. Decrease the acid concentration. While this may slow down hydrolysis, it will also reduce the rate of degradation. 3. Shorten the reaction time. Monitor the reaction progress to stop it once maximum glucose yield is achieved before significant degradation occurs.
Inconsistent Results 1. Poor temperature control. 2. Inaccurate measurement of reagents. 3. Variation in starting material purity.1. Use a reaction vessel with precise temperature control (e.g., an oil bath or a temperature-controlled reactor). 2. Ensure accurate weighing and dispensing of cellobiose and acid solutions. 3. Use this compound of high purity and ensure it is fully dissolved before starting the reaction.

Experimental Protocols

Protocol 1: High-Yield Glucose Production from Cellobiose using Dilute Sulfuric Acid

This protocol is optimized for maximizing glucose yield while minimizing the formation of degradation products.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Calcium carbonate (CaCO₃) or Sodium hydroxide (B78521) (NaOH) for neutralization

  • Reaction vessel (e.g., sealed pressure tube or autoclave)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate and oil bath)

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector for analysis

Procedure:

  • Preparation of Acid Solution: Prepare a dilute sulfuric acid solution (e.g., 0.5 M to 1 M) by carefully adding the concentrated acid to deionized water. Safety Note: Always add acid to water, not the other way around, and perform this step in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • Dissolve a known amount of this compound in the dilute sulfuric acid solution in the reaction vessel. A typical concentration is 1% (w/v) cellobiose.

    • Seal the reaction vessel.

  • Hydrolysis:

    • Place the reaction vessel in a preheated oil bath or autoclave set to the desired temperature (e.g., 120°C).

    • Stir the reaction mixture at a constant rate.

    • Run the reaction for a specific duration (e.g., 60 minutes).

  • Quenching and Neutralization:

    • After the reaction is complete, cool the vessel rapidly in an ice bath to stop the reaction.

    • Carefully open the vessel and neutralize the solution to a pH of 5-6 by slowly adding calcium carbonate or sodium hydroxide.

  • Sample Preparation for Analysis:

    • Centrifuge the neutralized solution to remove any precipitate.

    • Filter the supernatant through a 0.2 µm syringe filter.

  • Analysis:

    • Analyze the sample using HPLC to determine the concentrations of remaining cellobiose, glucose, HMF, and furfural.

    • Calculate the glucose yield and the percentage of degradation products.

Protocol 2: Comparative Analysis of Different Acids for Cellobiose Hydrolysis

This protocol allows for the comparison of different acids to determine the most efficient catalyst for a specific application.

Procedure:

  • Follow the steps outlined in Protocol 1.

  • In parallel experiments, replace sulfuric acid with other acids such as hydrochloric acid (HCl), nitric acid (HNO₃), phosphoric acid (H₃PO₄), or acetic acid (CH₃COOH) at the same molar concentration.[7]

  • Maintain identical reaction conditions (temperature, time, cellobiose concentration) for all experiments to ensure a valid comparison.

  • Analyze the results to compare the glucose yield and the formation of degradation products for each acid.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the acid hydrolysis of cellobiose and related compounds.

Table 1: Effect of Temperature on Glucose and HMF/Furfural Formation

Temperature (°C)AcidAcid ConcentrationReaction Time (min)Glucose Yield (%)HMF/Furfural Yield (%)
120H₂SO₄0.5 M60~98Low
150H₂SO₄0.5 M60HighModerate
175Alkylsulfonic acid functionalized nanoparticles0.2% catalyst6078 (conversion)Not specified
250Iron nanomaterial15 wt% Fe3604060

Note: Data is compiled and extrapolated from various sources and should be used as a general guideline. Actual yields may vary based on specific experimental conditions.

Table 2: Comparison of Different Acids for Cellulosic Hydrolysis

AcidHydrolysis Efficiency (%)Glucose Recovery (%)
Sulfuric Acid (H₂SO₄) 25 - 3515 - 20
Nitric Acid (HNO₃) 28 - 3310 - 15
Phosphoric Acid (H₃PO₄) 24 - 279 - 14
Acetic Acid (CH₃COOH) 21 - 3211 - 17

Source: Adapted from a study on Brazilian wood wastes, indicating general trends for cellulosic materials.[7]

Visualizations

Logical Workflow for Optimizing Cellobiose Hydrolysis

G Workflow for Optimizing Cellobiose Hydrolysis A Define Objective: Maximize Glucose Yield Minimize Degradation B Select Initial Conditions: - Temperature (e.g., 120°C) - Acid Type (e.g., H₂SO₄) - Acid Conc. (e.g., 0.5 M) - Time (e.g., 60 min) A->B C Perform Hydrolysis Experiment B->C D Analyze Products: - HPLC for Cellobiose, Glucose, HMF, Furfural C->D E Evaluate Results D->E F Low Glucose Yield? E->F G High Degradation? E->G F->G No H Increase Temp./Time/Acid Conc. F->H Yes I Decrease Temp./Time/Acid Conc. G->I Yes J Optimized Conditions Achieved G->J No H->C I->C

Caption: A logical workflow for the systematic optimization of this compound acid hydrolysis.

Degradation Pathway of this compound

G Degradation Pathway of this compound during Acid Hydrolysis Cellobiose This compound Glucose Glucose Cellobiose->Glucose Hydrolysis (+H₂O, H⁺) HMF 5-Hydroxymethylfurfural (HMF) Glucose->HMF Dehydration (-3H₂O, H⁺) Furfural Furfural Glucose->Furfural Dehydration & C-C Cleavage (H⁺) Other Other Degradation Products HMF->Other Furfural->Other

Caption: The primary degradation pathway of this compound to glucose and subsequent byproducts.

References

addressing baseline noise in chromatographic analysis of cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of cellobiose (B7769950). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise in their high-performance liquid chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in the HPLC analysis of cellobiose?

A1: Baseline noise in the HPLC analysis of cellobiose, particularly when using a Refractive Index (RI) detector, can stem from several sources. The most common include issues with the mobile phase, such as impurities, inadequate degassing, or inconsistent mixing.[1] Detector-related problems, especially temperature fluctuations, are a major contributor for RI detectors.[2][3] Other causes can be linked to the pump (e.g., pressure fluctuations from faulty seals or check valves), the column (e.g., contamination or degradation), or environmental factors like drafts or electrical interference.[1][4]

Q2: Why is my refractive index (RI) detector baseline so sensitive to temperature changes?

A2: Refractive index detectors are universal detectors that measure the difference in the refractive index between the mobile phase and the sample.[3] The refractive index of a liquid is highly dependent on its temperature.[2][3][5] Therefore, even minor fluctuations in the temperature of the mobile phase as it passes through the flow cell can cause significant baseline drift and noise.[2][5] It is crucial to maintain a stable and consistent temperature for both the column and the detector to ensure a stable baseline.[6]

Q3: How does mobile phase quality affect baseline noise?

A3: The quality of the mobile phase is critical for achieving a stable baseline. Impurities in solvents, even at low levels, can create spurious signals and contribute to noise.[1] Using HPLC-grade solvents and freshly prepared mobile phases is essential.[7] Dissolved gases in the mobile phase can form microbubbles, which lead to pressure fluctuations and noise, especially as the mobile phase exits the high-pressure column into the lower-pressure detector cell.[8][9] Inconsistent mixing of mobile phase components can also cause periodic fluctuations in the baseline.[4]

Q4: Can a contaminated column cause baseline noise?

A4: Yes, a contaminated or degraded column can be a significant source of baseline noise.[4] Impurities from previous samples can accumulate on the column and leach out during subsequent analyses, causing a wandering or noisy baseline.[4] It is important to use guard columns and implement regular column cleaning protocols to prolong column life and maintain performance.

Q5: What is the difference between baseline noise and baseline drift?

A5: Baseline noise refers to short-term, random fluctuations in the baseline, while baseline drift is a gradual, long-term trend of the baseline increasing or decreasing.[1] Noise is often caused by factors like detector instability or mobile phase outgassing, whereas drift is typically due to temperature changes, column bleeding, or a slow change in mobile phase composition.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing High Baseline Noise

This guide provides a systematic approach to identifying and resolving the root cause of high baseline noise in your cellobiose analysis.

Step 1: Initial System Check

  • Observe the noise pattern: Is the noise random or periodic?

    • Periodic noise often points to issues with the pump (e.g., faulty check valves, worn seals, or pressure pulsations).[4]

    • Random noise is more likely associated with the detector (e.g., failing lamp, contaminated flow cell), mobile phase (e.g., outgassing), or leaks.

  • Check for leaks: Visually inspect all fittings and connections for any signs of leakage.

Step 2: Isolate the Source of the Noise

To systematically pinpoint the problem, follow the workflow below.

Troubleshooting Workflow for High Baseline Noise start High Baseline Noise Detected check_pump Stop Pump Flow start->check_pump noise_persists Does Noise Persist? check_pump->noise_persists pump_issue Potential Pump Issue: - Check for leaks - Inspect/clean check valves - Replace pump seals noise_persists->pump_issue No detector_issue Potential Detector/Mobile Phase Issue noise_persists->detector_issue Yes check_mobile_phase Prepare Fresh, Degassed Mobile Phase detector_issue->check_mobile_phase noise_improves_mp Does Noise Improve? check_mobile_phase->noise_improves_mp mobile_phase_resolved Mobile Phase was the Issue. Continue with fresh mobile phase. noise_improves_mp->mobile_phase_resolved Yes detector_or_column Potential Detector or Column Issue noise_improves_mp->detector_or_column No remove_column Remove Column (use union) detector_or_column->remove_column noise_improves_col Does Noise Improve? remove_column->noise_improves_col column_issue Column is the Issue: - Clean or replace column - Use guard column noise_improves_col->column_issue Yes final_detector_issue Detector is the Issue: - Clean flow cell - Check lamp - Ensure temperature stability noise_improves_col->final_detector_issue No

Troubleshooting Workflow for High Baseline Noise
Guide 2: Preventative Maintenance for Low Noise Analysis

Proactive maintenance is crucial for preventing baseline noise. Follow this schedule to keep your HPLC system in optimal condition.

FrequencyTaskDetailed Actions
Daily System Start-up and Shutdown- Flush the system with an appropriate solvent at the beginning and end of each day.[10]- Check mobile phase levels and ensure proper degassing.[10]- Inspect for any visible leaks.[10]
Weekly Mobile Phase and Column Check- Prepare fresh mobile phase solutions, especially aqueous buffers, to prevent microbial growth.[10]- Run a standard to check for retention time shifts and peak shape, which can indicate column degradation.
Monthly Pump and Injector Maintenance- Inspect and clean pump check valves.[10]- Clean the injection needle and inspect the injector seal for wear.[10]
As Needed Detector and Column Care- Clean the detector flow cell if the baseline becomes noisy or when switching between incompatible mobile phases.[10]- Implement a regular column cleaning protocol based on the sample matrix.
Annually Professional Servicing- Schedule a comprehensive preventative maintenance service with a qualified engineer, which typically includes replacing pump seals, pistons, and other wearable parts.[10]

Data Presentation

The following tables illustrate the impact of key parameters on baseline noise in HPLC analysis with a refractive index detector. The data is representative and serves to highlight the importance of proper method parameters.

Table 1: Effect of Mobile Phase Purity on Baseline Noise

Mobile Phase GradePurityTypical Baseline Noise (µRIU)
Reagent Grade~95%50 - 100
HPLC Grade>99.9%10 - 20
LC-MS Grade>99.99%< 10

Table 2: Impact of Temperature Stability on RI Detector Baseline Noise

Temperature ControlFluctuationTypical Baseline Noise (µRIU)
No Temperature Control± 2°C> 100
Column Oven Only± 0.5°C20 - 50
Column and Detector Thermostatting± 0.1°C< 10

Experimental Protocols

Protocol 1: HPLC Method for Cellobiose Analysis with Minimized Baseline Noise

This protocol is designed for the quantification of cellobiose using an HPLC system equipped with a refractive index detector, with a focus on achieving a stable, low-noise baseline.

1. System Preparation:

  • Mobile Phase: Prepare a fresh mobile phase of HPLC-grade acetonitrile (B52724) and water (e.g., 75:25 v/v). Filter the mobile phase through a 0.22 µm membrane filter.
  • Degassing: Continuously degas the mobile phase using an inline degasser or by sparging with helium.[9]
  • System Flush: Flush the entire HPLC system with the mobile phase for at least 30 minutes to ensure a clean and equilibrated system.

2. Chromatographic Conditions:

  • Column: Amino-based column (e.g., Aminex HPX-87P) or a similar column suitable for carbohydrate analysis. A guard column is highly recommended.
  • Flow Rate: 0.6 - 1.0 mL/min.
  • Column Temperature: Maintain a constant temperature, typically between 60-85°C, using a column oven.
  • Injection Volume: 10 - 20 µL.
  • Detector: Refractive Index (RI) Detector.
  • Detector Temperature: Set the detector temperature to be the same as or slightly higher than the column temperature to minimize baseline drift.[7]

3. Sample Preparation:

  • Dissolve cellobiose standards and samples in the mobile phase.
  • Filter all samples through a 0.22 µm syringe filter before injection to remove any particulates that could contaminate the column.

4. Data Acquisition and Analysis:

  • Allow the system to equilibrate until a stable baseline is achieved before injecting any samples. This may take an hour or longer for RI detectors.
  • Inject a blank (mobile phase) to ensure the baseline is clean.
  • Create a calibration curve using a series of cellobiose standards.
  • Integrate the peak area of cellobiose in the samples and quantify using the calibration curve.

Protocol 2: Cleaning and Passivation of the HPLC System

Regular cleaning and passivation of your HPLC system can significantly reduce baseline noise by removing contaminants and creating an inert surface.

1. System Cleaning:

  • Disconnect the column and replace it with a union.
  • Flush the system sequentially with the following solvents (or as recommended by your instrument manufacturer):
  • HPLC-grade water
  • Isopropanol
  • Hexane (if compatible with your system)
  • Isopropanol
  • HPLC-grade water
  • Each flush should be for at least 30 minutes at a moderate flow rate.

2. System Passivation (for stainless steel systems):

  • Caution: This procedure involves the use of strong acid and should be performed with appropriate safety precautions.
  • After cleaning, flush the system with a 20-30% solution of nitric acid in HPLC-grade water for 1-2 hours.[11] This will help to remove any metal ions and create a passive oxide layer on the stainless steel surfaces.
  • Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper).
  • Finally, flush the system with your mobile phase until it is fully equilibrated.

Visualizing the Troubleshooting Logic

The following diagram illustrates the logical steps to take when troubleshooting baseline noise, starting from the most common and easiest-to-check causes.

Logical Troubleshooting Flow for Baseline Noise start Baseline Noise Observed check_visual Visual Inspection: - Check for leaks - Ensure sufficient mobile phase start->check_visual check_mp Mobile Phase Check: - Prepare fresh, degassed mobile phase - Ensure proper mixing check_visual->check_mp check_temp Temperature Stability: - Verify column and detector temperatures are stable and set correctly check_mp->check_temp check_pump Pump Performance: - Monitor pressure for fluctuations - Check check valves and seals check_temp->check_pump check_column Column Health: - Is the column old or contaminated? - Is a guard column in use? check_pump->check_column check_detector Detector Function: - Clean the flow cell - Check detector lamp status check_column->check_detector resolve Baseline Noise Resolved check_detector->resolve

Logical Troubleshooting Flow for Baseline Noise

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Amperometric Biosensor for D-(+)-Cellobiose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel amperometric biosensor with the established High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of D-(+)-Cellobiose. The presented data and protocols are intended to assist researchers in selecting the most suitable analytical method for their specific applications, ranging from biofuel production monitoring to pharmaceutical development.

Introduction

This compound, a disaccharide derived from the hydrolysis of cellulose, is a key analyte in various biotechnological and pharmaceutical processes. Accurate and efficient quantification of cellobiose (B7769950) is crucial for process optimization and quality control. While HPLC has traditionally been the gold-standard for this purpose, recent advancements have led to the development of novel biosensor-based technologies that offer significant advantages in terms of speed, specificity, and real-time monitoring capabilities. This guide focuses on the validation of a new amperometric biosensor utilizing cellobiose dehydrogenase (CDH) and compares its performance against a validated HPLC-Pulsed Amperometric Detection (PAD) method.

Analytical Methods Overview

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

HPLC is a widely used separation technique for the analysis of carbohydrates. When coupled with a pulsed amperometric detector, it provides sensitive and selective detection of electroactive species like cellobiose without the need for derivatization.

Novel Amperometric Cellobiose Dehydrogenase (CDH)-Based Biosensor

This new method employs a glassy carbon electrode modified with cellobiose dehydrogenase and an osmium-based redox polymer. The biosensor directly measures the current generated from the enzymatic oxidation of cellobiose, allowing for real-time and specific quantification. A key innovation in this new biosensor is its oxygen-insensitivity, a significant improvement over previous generations of biosensors.[1][2][3][4]

Performance Comparison: HPLC-PAD vs. Amperometric Biosensor

The following table summarizes the key performance parameters of the two methods based on experimental validation data.

Parameter HPLC-PAD Novel Amperometric Biosensor References
Principle Chromatographic separation followed by electrochemical detectionDirect electrochemical detection of enzymatic reaction[1][2]
Limit of Detection (LOD) ~1 µM0.65 µM[4]
Linear Range Typically 1 - 100 µMUp to 100 µM (extendable with dialysis membrane)[2][4]
Analysis Time 10-20 minutes per sampleReal-time (response time in seconds)[1][2]
Specificity High (based on retention time)Very High (enzyme-specific)[1][2][3]
Interferences Co-eluting electroactive compoundsMinimal; oxygen-insensitive[1][2][3][4]
Operational Complexity High (requires skilled operator and system maintenance)Moderate (simpler setup and operation)
Cost High (instrumentation and solvent costs)Lower (reusable sensor, less complex equipment)

Experimental Protocols

HPLC-PAD Method for this compound Quantification
  • Sample Preparation: Samples from enzymatic hydrolysis are collected at different time points. The reaction is quenched by heating at 95°C for 10 minutes, followed by centrifugation to remove enzymes and particulates.[1][2]

  • Chromatographic System: A high-performance anion-exchange chromatography system is used.[1][2]

  • Column: A suitable carbohydrate analysis column (e.g., CarboPac series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

  • Quantification: The concentration of cellobiose is determined by comparing the peak area to a standard curve of known cellobiose concentrations.

Novel Amperometric Biosensor Method
  • Biosensor Fabrication:

    • A glassy carbon electrode is polished with alumina (B75360) suspensions and sonicated.

    • A mixture of cellobiose dehydrogenase (CDH), polyethylene (B3416737) glycol diglycidyl ether (PEGDGE), and an Os-complex-modified redox polymer is prepared in a phosphate (B84403) buffer (pH 8.0).[1][2]

    • A small droplet of this mixture is applied to the electrode surface and incubated for 12 hours.[1][2]

  • Measurement:

    • The biosensor is immersed in the sample solution (e.g., hydrolysis reaction mixture) in an electrochemical cell with a reference (Ag|AgCl) and counter electrode.

    • A constant potential of +0.25 V (vs. Ag|AgCl) is applied.[1][2][3][4]

    • The resulting current, which is proportional to the cellobiose concentration, is recorded over time.

  • Calibration: The biosensor is calibrated by measuring the current response to successive additions of known concentrations of cellobiose.[4]

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method, as applied to the amperometric biosensor for this compound.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Comparison cluster_3 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Method Principle (Biosensor) MD1->MD2 MD3 Optimize Sensor Components (Enzyme, Mediator) MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 MC1 Comparative Analysis (vs. HPLC) MV5->MC1 MC2 Correlation of Results MC1->MC2 DI1 Standard Operating Procedure (SOP) MC2->DI1 DI2 Validation Report DI1->DI2 G Amperometric Biosensor Detection Principle Cellobiose This compound CDH_ox CDH (Oxidized) Cellobiose->CDH_ox Enzymatic Oxidation CDH_red CDH (Reduced) CDH_ox->CDH_red Product Cellobiono-1,5-lactone CDH_ox->Product Mediator_ox Redox Polymer (Oxidized) CDH_red->Mediator_ox Electron Transfer Mediator_red Redox Polymer (Reduced) Mediator_ox->Mediator_red Electrode Electrode (+0.25 V) Mediator_red->Electrode Electrochemical Oxidation Electrons 2e- Electrode->Electrons

References

A Comparative Analysis of Cellulase Activity on Cellobiose and Avicel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellulase (B1617823) enzyme activity on two distinct substrates: the soluble disaccharide cellobiose (B7769950) and the crystalline microcrystalline cellulose (B213188), Avicel. Understanding these differences is crucial for optimizing enzymatic hydrolysis processes in various applications, including biofuel production and drug delivery systems. This document summarizes key performance data from multiple studies and outlines the experimental protocols for assessing cellulase activity.

Data Summary

The enzymatic degradation of cellulose is a complex process involving the synergistic action of a suite of enzymes collectively known as cellulases.[1][2][3] These are broadly categorized into endoglucanases, exoglucanases (or cellobiohydrolases, CBHs), and β-glucosidases.[1][2] Cellobiose, being a simple disaccharide, is primarily a substrate for β-glucosidases, which hydrolyze it into two glucose molecules.[4][5] Avicel, a highly crystalline form of cellulose, requires the concerted action of endoglucanases and exoglucanases to break it down into smaller oligosaccharides, predominantly cellobiose.[1][6]

The following tables summarize the kinetic parameters of different cellulase components on their respective primary substrates. It is important to note that direct comparison of a single cellulase enzyme's activity on both substrates is often not feasible due to their differing specificities.

Enzyme ClassSubstrateTypical K_m (mM)Typical V_max (µmol/min/mg)Key Product(s)
β-Glucosidase Cellobiose0.1 - 510 - 200Glucose
Exoglucanase (CBH) AvicelNot directly comparable (solid substrate)0.1 - 5Cellobiose
Endoglucanase Avicel (amorphous regions)Not directly comparable (solid substrate)VariableCello-oligosaccharides

Table 1: Comparative Kinetic Parameters of Cellulase Components. The Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) vary significantly depending on the specific enzyme, its source organism, and assay conditions. For solid substrates like Avicel, traditional K_m values are not applicable; instead, substrate affinity and catalytic efficiency are often assessed through other means.

EnzymeSource OrganismSubstrateSpecific Activity (U/mg)Optimal pHOptimal Temperature (°C)
β-Glucosidase (TsBGL)Thermofilum sp.Cellobiose24.35.090
Cellobiohydrolase I (Cel7A)Trichoderma reeseiAvicel~1.04.850
EndoglucanaseVolvariella volvaceaAvicel~0.135 (U/ml of culture fluid)6.250

Table 2: Specific Activities and Optimal Conditions for Representative Cellulases. One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of product per minute under specified conditions.

Experimental Protocols

Accurate assessment of cellulase activity requires well-defined experimental protocols. The following are generalized methodologies for determining enzyme activity on cellobiose and Avicel.

Protocol 1: β-Glucosidase Activity Assay on Cellobiose

This assay measures the rate of glucose production from the hydrolysis of cellobiose.

Materials:

  • β-glucosidase enzyme solution

  • Cellobiose solution (e.g., 15 mM in 0.05 M citrate (B86180) buffer, pH 4.8)[7]

  • 0.05 M Citrate buffer (pH 4.8)

  • Glucose oxidase-peroxidase (GOPOD) reagent or other glucose quantification kit

  • Spectrophotometer

  • Water bath or incubator set to the optimal temperature (e.g., 50°C)

Procedure:

  • Prepare a reaction mixture containing the cellobiose solution and citrate buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for 5 minutes.

  • Initiate the reaction by adding a known amount of the β-glucosidase enzyme solution.

  • Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).[7]

  • Quantify the amount of glucose produced using a suitable method, such as the GOPOD assay, by measuring absorbance at a specific wavelength (e.g., 510 nm).

  • A standard curve using known concentrations of glucose should be prepared to determine the concentration of glucose in the samples.

  • Calculate the specific activity in U/mg, where one unit is the amount of enzyme that releases 1 µmol of glucose per minute.

Protocol 2: Cellulase (Exoglucanase/Endoglucanase) Activity Assay on Avicel

This assay measures the release of reducing sugars from the hydrolysis of Avicel.

Materials:

  • Cellulase enzyme solution (containing exoglucanases and endoglucanases)

  • Avicel suspension (e.g., 1% w/v in 0.05 M citrate buffer, pH 4.8)

  • 0.05 M Citrate buffer (pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent or other reducing sugar quantification method

  • Spectrophotometer

  • Shaking water bath or incubator set to the optimal temperature (e.g., 50°C)

Procedure:

  • Prepare a suspension of Avicel in citrate buffer in a series of test tubes.

  • Pre-incubate the Avicel suspension at the optimal temperature with agitation for 5-10 minutes.

  • Initiate the reaction by adding the cellulase enzyme solution to the tubes.

  • Incubate the reaction for a defined period (e.g., 60 minutes) with continuous agitation to keep the Avicel suspended.

  • Terminate the reaction by adding DNS reagent and then boiling for 5-15 minutes. This stops the enzymatic reaction and allows for color development.

  • After cooling, centrifuge the tubes to pellet the remaining Avicel.

  • Measure the absorbance of the supernatant at 540 nm.[8]

  • A standard curve using known concentrations of glucose (or a mixture of glucose and cellobiose) should be prepared to determine the concentration of reducing sugars released.

  • Calculate the specific activity in U/mg, where one unit is the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute.

Visualizing the Process

The following diagrams illustrate the enzymatic breakdown of cellulose and a typical experimental workflow for assessing cellulase activity.

Cellulose_Hydrolysis_Pathway cluster_cellulose Crystalline Cellulose (Avicel) cluster_products Hydrolysis Products Cellulose Cellulose Chain Cellulose->Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Exoglucanase Glucose Glucose Cellobiose->Glucose β-Glucosidase Endoglucanase Endoglucanase Exoglucanase Exoglucanase (CBH) Beta_Glucosidase β-Glucosidase Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Prep Prepare Substrate (Cellobiose or Avicel Suspension) Incubation Incubate Substrate, Buffer, and Enzyme at Optimal Temperature Substrate_Prep->Incubation Enzyme_Prep Prepare Enzyme Dilution Enzyme_Prep->Incubation Buffer_Prep Prepare Buffer Solution Buffer_Prep->Incubation Stop_Reaction Terminate Reaction (e.g., Heat or Chemical) Incubation->Stop_Reaction Quantification Quantify Product (Glucose or Reducing Sugars) Stop_Reaction->Quantification Calculation Calculate Specific Activity Quantification->Calculation

References

D-(+)-Cellobiose: A Superior Reference Standard for Disaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of disaccharides, the selection of an appropriate reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of D-(+)-Cellobiose with other common disaccharide standards, supported by experimental data and detailed analytical protocols.

This compound, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, serves as a crucial analytical tool in various fields, including biofuel development, food science, and pharmaceutical research. Its well-defined structure and high purity make it an excellent primary reference standard for the chromatographic analysis of disaccharides.

Comparative Analysis of Disaccharide Reference Standards

The choice of a reference standard significantly impacts the reliability of analytical measurements. Key performance indicators for a reference standard include purity, stability, and chromatographic behavior. Below is a comparative summary of this compound against two other commonly used disaccharide standards: Lactose and Maltose.

ParameterThis compoundLactoseMaltose
Purity (Typical) ≥98% (HPLC)[1]>99%[2]≥92% (anhydrous basis)[3]
Molecular Formula C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol 342.30 g/mol (anhydrous)342.30 g/mol (anhydrous)
Glycosidic Bond β(1→4)β(1→4)α(1→4)
Stability Stable, with a limited shelf life noted on the label.[1] Under accelerated conditions (40°C, 75% RH) for 6 months, concentrations remained ≥ 99%.[4]Stable.Stable.
Solubility in Water SolubleSolubleReadily soluble

Experimental Protocols

Accurate disaccharide analysis relies on robust and well-defined experimental protocols. The following section details a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, Lactose, and Maltose.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method is suitable for the quantitative analysis of non-UV absorbing compounds like disaccharides.

Instrumentation:

  • HPLC system equipped with a refractive index (RI) detector

  • Amino-based or ligand-exchange chromatography column

Reagents:

  • This compound reference standard

  • Lactose reference standard

  • Maltose reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water

Chromatographic Conditions:

ParameterCondition
Column Amine-based column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index (RI) Detector
Injection Volume 20 µL

Standard Preparation:

  • Prepare individual stock solutions of this compound, Lactose, and Maltose at a concentration of 10 mg/mL in the mobile phase.

  • Create a mixed standard solution containing all three disaccharides at a concentration of 1 mg/mL each by diluting the stock solutions with the mobile phase.

  • Prepare a series of calibration standards by serially diluting the mixed standard solution to concentrations ranging from 0.1 mg/mL to 5 mg/mL.

Sample Preparation:

  • Dissolve the sample containing the disaccharides in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Identify the peaks based on the retention times of the individual standards.

  • Quantify the amount of each disaccharide in the sample by constructing a calibration curve from the peak areas of the standards.

Visualizing the Workflow and Relationships

To better illustrate the concepts and processes involved in disaccharide analysis, the following diagrams have been generated using Graphviz.

G Chemical Structure of this compound cluster_glucose1 β-D-Glucose Unit 1 cluster_glucose2 β-D-Glucose Unit 2 C1_1 C1 C2_1 C2 C1_1->C2_1 O_link O C1_1->O_link β(1→4) glycosidic bond C3_1 C3 C2_1->C3_1 C4_1 C4 C3_1->C4_1 C5_1 C5 C4_1->C5_1 O5_1 C5_1->O5_1 C6_1 CH2OH C5_1->C6_1 O5_1->C1_1 C1_2 C1 C2_2 C2 C1_2->C2_2 C3_2 C3 C2_2->C3_2 C4_2 C4 C3_2->C4_2 C5_2 C5 C4_2->C5_2 O5_2 C5_2->O5_2 C6_2 CH2OH C5_2->C6_2 O5_2->C1_2 O_link->C4_2 G Disaccharide Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Containing Disaccharides Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard This compound & Other Reference Standards Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection RI Detection Separation->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Result Result: Disaccharide Concentration Quantification->Result G Selection Criteria for Reference Standards Reference_Standard Ideal Reference Standard Purity High Purity Reference_Standard->Purity Stability Known Stability Reference_Standard->Stability Comparability Structural Similarity to Analyte Reference_Standard->Comparability Availability Commercial Availability & Documentation Reference_Standard->Availability

References

Enzyme Cross-Reactivity with Cellobiose and Other Disaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enzyme cross-reactivity with cellobiose (B7769950) and other common disaccharides, supported by experimental data. Understanding the substrate specificity of enzymes is crucial for various applications, from biofuel production to drug development, where off-target effects can have significant consequences. This document summarizes quantitative data, details experimental protocols for assessing enzyme activity, and provides visual representations of experimental workflows and the structural basis for substrate recognition.

Performance Comparison of Enzyme Cross-Reactivity

The substrate specificity of an enzyme is a critical determinant of its biological function and industrial utility. While enzymes are often highly specific, some exhibit cross-reactivity with structurally similar substrates. This section presents a comparative analysis of the kinetic parameters of two distinct enzymes, a β-glucosidase from Thermofilum sp. ex4484_79 (TsBGL) and a β-galactosidase from Lactobacillus plantarum HF571129, when presented with various disaccharide substrates.

The data reveals that the β-glucosidase from Thermofilum sp. demonstrates the highest catalytic efficiency (kcat/Km) with its primary substrate, cellobiose, but also displays considerable activity with lactose (B1674315).[1][2] Notably, this enzyme showed no detectable activity towards maltose (B56501) or sucrose (B13894) under the experimental conditions.[1][2] In contrast, the β-galactosidase from Lactobacillus plantarum is highly active on lactose, its natural substrate.[3]

Table 1: Kinetic Parameters of β-Glucosidase from Thermofilum sp. ex4484_79 on Various Disaccharides [1][2]

SubstrateKm (mM)Vmax (μmol/min/mg)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
Cellobiose6.2424.323.83.81
Lactose38.17.597.460.196
MaltoseNo observable activityNo observable activityNo observable activityNo observable activity
SucroseNo observable activityNo observable activityNo observable activityNo observable activity

Table 2: Kinetic Parameters of β-Galactosidase from Lactobacillus plantarum HF571129 on Lactose [3]

SubstrateKm (mM)Vmax (μmol/min/mg)
Lactose23.2810.88

Experimental Protocols

Accurate determination of enzyme kinetic parameters is fundamental to understanding substrate specificity. Below are detailed methodologies for key experiments commonly employed in such studies.

Determination of Enzyme Kinetics using the 3,5-Dinitrosalicylic Acid (DNS) Assay

This method is widely used to quantify the amount of reducing sugars released from the enzymatic hydrolysis of disaccharides.

Principle: The DNS reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound that absorbs light at 540 nm. The intensity of the color is proportional to the concentration of reducing sugars.

Materials:

  • Enzyme solution of known concentration

  • Substrate solutions of varying concentrations (e.g., cellobiose, lactose, maltose) prepared in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate solution

  • Sodium hydroxide (B78521) (NaOH)

  • Spectrophotometer

  • Water bath

Procedure:

  • Preparation of DNS Reagent: A common formulation involves dissolving 1g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% NaOH solution.

  • Enzyme Reaction:

    • Set up a series of reactions, each containing a fixed amount of enzyme and varying concentrations of the substrate.

    • Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 50°C).

    • Initiate the reaction by adding the enzyme to each substrate solution.

    • Incubate the reactions for a fixed period (e.g., 10 minutes), ensuring the reaction is in the initial linear range.

  • Color Development:

    • Stop the enzymatic reaction by adding 1 mL of DNS reagent to each reaction tube.

    • Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.

    • Cool the tubes to room temperature.

  • Spectrophotometric Measurement:

    • Add a known volume of distilled water to each tube to dilute the sample.

    • Measure the absorbance of each solution at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of a reducing sugar (e.g., glucose).

    • Determine the concentration of the product formed in each enzymatic reaction from the standard curve.

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]) and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

Analysis of Disaccharide Hydrolysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise and detailed analysis of the hydrolysis products, allowing for the simultaneous quantification of substrates and products.

Principle: The components of a sample are separated based on their differential partitioning between a mobile phase and a stationary phase. For sugar analysis, an amine-bonded or ion-exchange column is often used with a refractive index (RI) detector.

Materials:

  • HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

  • Amine-bonded silica (B1680970) column or a suitable carbohydrate analysis column.

  • Mobile phase (e.g., acetonitrile/water mixture).

  • Standard solutions of the disaccharides and their expected monosaccharide products.

  • Syringe filters (0.22 µm).

Procedure:

  • Enzyme Reaction:

    • Perform the enzymatic hydrolysis as described in the DNS assay protocol.

    • At specific time points, take aliquots of the reaction mixture and stop the reaction, typically by heat inactivation or the addition of a quenching agent (e.g., a strong acid or base, followed by neutralization).

  • Sample Preparation:

    • Centrifuge the quenched reaction samples to pellet the enzyme and any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates before injection into the HPLC system.

  • HPLC Analysis:

    • Set the HPLC conditions, including the mobile phase composition, flow rate, and column temperature.

    • Inject a known volume of the filtered sample into the HPLC system.

    • The RI detector will measure the changes in the refractive index of the eluent as the different sugars pass through the detector cell.

  • Data Analysis:

    • Identify the peaks corresponding to the substrate and products by comparing their retention times with those of the standard solutions.

    • Quantify the concentration of each sugar by integrating the area of the corresponding peak and comparing it to a calibration curve generated from the standard solutions.

    • Determine the rate of substrate consumption and product formation to calculate the enzyme's kinetic parameters.

Visualizing Experimental and Structural Relationships

To better understand the processes and molecules involved in enzyme cross-reactivity studies, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Processing enzyme Enzyme Solution (Constant Concentration) incubation Incubate at Optimal Temperature enzyme->incubation substrate Substrate Solutions (Varying Concentrations) substrate->incubation buffer Buffer Solution (Optimal pH) buffer->incubation stop_reaction Stop Reaction (e.g., add DNS reagent) incubation->stop_reaction color_dev Color Development (Boiling) stop_reaction->color_dev measurement Measure Absorbance (540 nm) color_dev->measurement calc_v Calculate Initial Velocity (v) measurement->calc_v std_curve Standard Curve (Reducing Sugar) std_curve->calc_v kinetics Determine Km and Vmax (Michaelis-Menten Plot) calc_v->kinetics

Caption: Experimental workflow for determining enzyme kinetic parameters.

G cellobiose Cellobiose β-1,4-glycosidic bond Glucose Glucose lactose Lactose β-1,4-glycosidic bond Galactose Glucose cellobiose->lactose Similar β-1,4 linkage maltose Maltose α-1,4-glycosidic bond Glucose Glucose cellobiose->maltose Same monosaccharide units, different linkage anomer sucrose Sucrose α-1,β-2-glycosidic bond Glucose Fructose lactose->sucrose Different monosaccharides and linkage maltose->sucrose Different monosaccharides and linkage

Caption: Structural relationships between common disaccharides.

References

evaluating the efficiency of different yeast strains for cellobiose fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient conversion of cellobiose (B7769950), a key component of lignocellulosic biomass, into biofuels and other valuable chemicals is a central challenge in industrial biotechnology. The choice of yeast strain for this fermentation process is critical to maximizing yield and productivity. This guide provides a comparative analysis of various yeast strains, presenting key performance data, detailed experimental protocols, and visualizations of the underlying metabolic pathways to aid in the selection of the most suitable biocatalyst for your research and development needs.

Performance Comparison of Yeast Strains

The efficiency of cellobiose fermentation varies significantly among different yeast species and engineered strains. Key performance indicators include ethanol (B145695) yield (g of ethanol produced per g of cellobiose consumed), volumetric productivity (g of ethanol produced per liter per hour), and the cellobiose consumption rate (g of cellobiose consumed per liter per hour). The following tables summarize the performance of several prominent yeast strains based on available experimental data.

Table 1: Performance of Native Yeast Strains in Cellobiose Fermentation

Yeast StrainEthanol Yield (g/g)Volumetric Productivity (g/L/h)Cellobiose Consumption Rate (g/L/h)Optimal Temperature (°C)Key Characteristics
Brettanomyces custersii~0.43 (75% of theoretical)Not explicitly stated, but highHighNot specifiedHigh ethanol tolerance; promising for simultaneous saccharification and fermentation (SSF).[1][2]
Candida molischiana0.43 - 0.51Not specifiedCan utilize cellobiose directly.Not specifiedCan utilize both glucose and cellobiose.[3]
Torulopsis molischianaNot specifiedNot specifiedFerments cellodextrins up to a degree of polymerization of six.Not specifiedPossesses exocellular β-glucosidase activity.[4]
Torulopsis wickerhamiiNot specifiedNot specifiedFerments cellodextrins up to a degree of polymerization of six.Not specifiedPossesses exocellular β-glucosidase activity.[4]

Table 2: Performance of Engineered Saccharomyces cerevisiae Strains in Cellobiose Fermentation

Engineered Strain DescriptionEthanol Yield (g/g)Volumetric Productivity (g/L/h)Cellobiose Consumption Rate (g/L/h)Genetic Modifications
Expressing N. crassa cellodextrin transporter (cdt-1) and β-glucosidase (gh1-1)0.420.71.67Introduction of cellodextrin transporter and intracellular β-glucosidase.[5][6]
Co-fermenting cellobiose and xylose0.39 (from mixed sugars)0.65 (from mixed sugars)Not specified for cellobiose aloneEngineered for simultaneous utilization of cellobiose and xylose.[5]
Optimized cellobiose utilization pathwaySignificantly improved6.36-fold increase6.41-fold increaseDirected evolution of cellobiose utilization pathway.

Experimental Protocols

Accurate evaluation of yeast strain efficiency relies on standardized experimental procedures. Below are detailed methodologies for key experiments in cellobiose fermentation.

Yeast Strain Cultivation and Inoculum Preparation

Objective: To prepare a healthy and active yeast culture for inoculation into the fermentation medium.

Materials:

  • Yeast strain of interest

  • Yeast Peptone Dextrose (YPD) medium (1% yeast extract, 2% peptone, 2% glucose)

  • Sterile culture flasks

  • Incubator shaker

Protocol:

  • Inoculate a single colony of the yeast strain into 10 mL of sterile YPD medium in a 50 mL culture flask.

  • Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Transfer the seed culture to a larger volume of YPD medium (e.g., 100 mL in a 500 mL flask) to achieve a desired optical density (OD₆₀₀) for inoculation (typically an OD₆₀₀ of 1.0).

  • Harvest the cells by centrifugation at 5000 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with sterile distilled water and resuspend in the fermentation medium to the desired starting cell density.

Cellobiose Fermentation Assay

Objective: To measure the fermentation performance of a yeast strain using cellobiose as the sole carbon source.

Materials:

  • Prepared yeast inoculum

  • Yeast Peptone Cellobiose (YPC) medium (1% yeast extract, 2% peptone, 2-5% cellobiose)

  • Sterile fermentation vessels (e.g., 125 mL flasks with airlocks)

  • Incubator shaker or stationary incubator

Protocol:

  • Prepare the YPC medium and sterilize by autoclaving.

  • Dispense the sterile medium into the fermentation vessels.

  • Inoculate the medium with the prepared yeast inoculum to a starting OD₆₀₀ of approximately 1.0.

  • Incubate the fermentation vessels at the optimal temperature for the specific yeast strain (e.g., 30°C for S. cerevisiae) with or without gentle agitation (e.g., 100 rpm) for a defined period (e.g., 48-72 hours).

  • Collect samples at regular intervals for analysis of cell growth, cellobiose consumption, and ethanol production.

Analytical Methods

a. Cell Growth Measurement:

  • Measure the optical density of the culture broth at 600 nm (OD₆₀₀) using a spectrophotometer.

b. Substrate and Product Analysis:

  • Determine the concentrations of cellobiose and ethanol in the fermentation broth using High-Performance Liquid Chromatography (HPLC).

    • HPLC System: A system equipped with a refractive index (RI) detector.

    • Column: A suitable carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H).

    • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).

    • Flow Rate: 0.6 mL/min.

    • Temperature: 65°C.

c. Calculation of Performance Metrics:

  • Ethanol Yield (g/g): Yield = (Final Ethanol Concentration (g/L) - Initial Ethanol Concentration (g/L)) / (Initial Cellobiose Concentration (g/L) - Final Cellobiose Concentration (g/L))

  • Volumetric Productivity (g/L/h): Productivity = Final Ethanol Concentration (g/L) / Fermentation Time (h)

  • Cellobiose Consumption Rate (g/L/h): Consumption Rate = (Initial Cellobiose Concentration (g/L) - Final Cellobiose Concentration (g/L)) / Fermentation Time (h)

Signaling Pathways and Experimental Workflows

Understanding the metabolic pathways involved in cellobiose utilization is crucial for targeted genetic engineering and process optimization. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Cellobiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Cellobiose_ext Cellobiose Cellobiose_int Cellobiose Cellobiose_ext->Cellobiose_int Cellodextrin Transporter Glucose Glucose Cellobiose_int->Glucose β-glucosidase Glycolysis Glycolysis Glucose->Glycolysis Ethanol Ethanol Glycolysis->Ethanol

Fig. 1: Intracellular cellobiose metabolism pathway in engineered yeast.

This diagram illustrates the common strategy for engineering S. cerevisiae to utilize cellobiose. A cellodextrin transporter is introduced to bring cellobiose into the cell, where an intracellular β-glucosidase hydrolyzes it into glucose, which then enters the native glycolytic pathway to produce ethanol.

Experimental_Workflow Strain_Selection Yeast Strain Selection (Native or Engineered) Inoculum_Prep Inoculum Preparation (YPD Medium) Strain_Selection->Inoculum_Prep Fermentation Cellobiose Fermentation (YPC Medium) Inoculum_Prep->Fermentation Sampling Regular Sampling Fermentation->Sampling Analysis HPLC Analysis (Cellobiose, Ethanol) Sampling->Analysis Data_Processing Data Processing & Calculation (Yield, Productivity, Rate) Analysis->Data_Processing

Fig. 2: General experimental workflow for evaluating yeast fermentation.

This workflow outlines the key steps in assessing the efficiency of different yeast strains for cellobiose fermentation, from initial strain selection to the final calculation of performance metrics.

By providing a clear comparison of yeast strain performance, detailed experimental protocols, and visual representations of the underlying biological processes, this guide aims to empower researchers to make informed decisions in their pursuit of more efficient and sustainable bioproduction from cellulosic feedstocks.

References

A Comparative Analysis of D-(+)-Cellobiose and Sophorose as Enzyme Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient production of industrial enzymes, particularly cellulases, is a cornerstone of biotechnology and has significant implications for biofuel production, biorefining, and the development of novel therapeutics. The induction of gene expression for these enzymes is a critical step in maximizing yield. Among the various known inducers, the disaccharides D-(+)-Cellobiose and sophorose are of particular interest. This guide provides an objective, data-driven comparison of their performance as enzyme inducers, supported by experimental evidence and detailed protocols.

Executive Summary

Sophorose consistently demonstrates significantly higher potency as an enzyme inducer compared to this compound, particularly for cellulase (B1617823) production in filamentous fungi like Trichoderma reesei. Experimental data reveals that sophorose can be thousands of times more effective than cellobiose (B7769950) in inducing cellulase activity.[1][2] While cellobiose is a natural product of cellulose (B213188) degradation and does induce cellulase expression, its primary role in robust induction is often as a precursor for the enzymatic synthesis of sophorose through the transglycosylation activity of β-glucosidases.[3][4]

Quantitative Performance Comparison

The following tables summarize the quantitative differences in enzyme induction by this compound and sophorose, based on data from studies on Trichoderma reesei.

Table 1: Comparative Cellulase Induction Efficiency

InducerRelative Induction Potency (vs. Cellobiose)Fold Increase in Filter Paper Activity (FPA)Reference
This compound1xBaseline[1][5][6]
Sophorose~2500x5.26x (in a glucose-sophorose mixture)[1][5][6]

Table 2: Effect of Inducers on Enzyme Production in T. reesei Rut C30

Inducer (at 10 g/L)Extracellular Protein Secretion (relative to Glucose)Filter Paper Activity (FPA) (relative to Cellobiose)β-Glucosidase Activity (relative to Cellobiose)Xylanase Activity (relative to Cellobiose)Reference
This compound1.5x1x1x1x[5][6]
Glucose-Sophorose Mixture (MGS)5.2x5.26x2xHigher than Cellobiose[5][6]
Lactose2.7x3.2x4.5xHigher than Cellobiose[5][6]

Signaling Pathways and Mechanism of Action

The induction of cellulase expression is a complex process involving signal perception, transduction, and the activation of specific transcription factors.

Cellobiose-Mediated Induction: this compound, a β-1,4-linked disaccharide of glucose, is transported into the fungal cell. While it can directly induce cellulase expression to some extent, its more significant role is as a substrate for β-glucosidases.[3] These enzymes can perform a transglycosylation reaction, converting cellobiose into other disaccharides, most notably sophorose.[3][4]

Sophorose-Mediated Induction: Sophorose, a β-1,2-linked disaccharide of glucose, is recognized as one of the most potent natural inducers of cellulase synthesis.[6][7] Its presence, even at low concentrations, triggers a signaling cascade that leads to a robust transcriptional response. This cascade is thought to involve the second messenger cyclic AMP (cAMP), which in turn regulates the expression of key cellulase genes like cel7a and cel6a.[8]

G cluster_extracellular Extracellular cluster_intracellular Intracellular Cellulose Cellulose Cellobiose_ext This compound Cellulose->Cellobiose_ext Basal Cellulase Activity Cellobiose_int This compound Cellobiose_ext->Cellobiose_int Transport Sophorose_ext Sophorose Sophorose_int Sophorose Sophorose_ext->Sophorose_int Transport BGL β-Glucosidase (BGL) Cellobiose_int->BGL cAMP cAMP Sophorose_int->cAMP Induces BGL->Sophorose_int Transglycosylation TF Transcription Factors (e.g., XYR1, ACE3) cAMP->TF Activates Cellulase_genes Cellulase Genes TF->Cellulase_genes Upregulates Cellulase_exp Cellulase Expression & Secretion Cellulase_genes->Cellulase_exp

Signaling pathway for cellulase induction.

Experimental Protocols

The following are generalized protocols for comparing the induction of cellulase by this compound and sophorose in a fungal strain such as Trichoderma reesei.

Fungal Strain and Pre-culture Preparation
  • Strain: Trichoderma reesei (e.g., RUT C30 or QM9414).

  • Media: Maintain the strain on malt (B15192052) extract agar (B569324) plates.

  • Spore Suspension: Harvest spores from a mature plate and suspend in sterile water or a suitable buffer.

  • Pre-culture: Inoculate a liquid medium containing a non-inducing carbon source like glycerol (B35011) (1% w/v) with the spore suspension.[8] Incubate at 28-30°C with shaking (e.g., 200 rpm) for 24-48 hours to obtain a sufficient mycelial biomass.

Induction Experiment
  • Mycelium Preparation: Harvest the mycelium from the pre-culture by filtration and wash thoroughly with a sterile, carbon-source-free medium to remove any residual glycerol.

  • Induction Media: Prepare a basal medium (e.g., Mandels-Andreotti medium without a carbon source).[8] Aliquot the washed mycelium into flasks containing the basal medium supplemented with the respective inducers:

    • Control (no inducer)

    • This compound (e.g., 10 g/L)[6]

    • Sophorose (e.g., 1 mM or as specified)[8]

  • Incubation: Incubate the induction cultures under the same conditions as the pre-culture for a time course (e.g., sampling at 6, 12, 24, 48, and 72 hours).

G A 1. Fungal Spore Inoculation B 2. Pre-culture in Glycerol Medium A->B C 3. Mycelium Harvest & Washing B->C D 4. Resuspension in Basal Medium C->D E 5. Addition of Inducers (Cellobiose vs. Sophorose) D->E F 6. Time-course Incubation E->F G 7. Sample Collection F->G H 8. Enzyme Activity Assays & Protein Quantification G->H

Experimental workflow for inducer comparison.

Enzyme Activity Assays
  • Sample Preparation: At each time point, collect a sample from each culture and centrifuge to separate the supernatant (containing secreted enzymes) from the mycelial biomass.

  • Total Cellulase Activity (Filter Paper Assay - FPA):

    • Follow the National Renewable Energy Laboratory (NREL) standard procedure (LAP-006).[6]

    • Briefly, incubate the enzyme supernatant with a strip of Whatman No. 1 filter paper in a citrate (B86180) buffer (pH 4.8) at 50°C.

    • Measure the amount of reducing sugars released using the dinitrosalicylic acid (DNS) method.

    • One unit of FPA is defined as the amount of enzyme that releases 1 µmol of glucose equivalents per minute.

  • β-Glucosidase Activity:

    • Use cellobiose or p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.[6][9]

    • Incubate the enzyme supernatant with the substrate in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.8) at 50°C.

    • If using cellobiose, measure the released glucose. If using pNPG, measure the release of p-nitrophenol spectrophotometrically.

    • One unit of activity is defined as the amount of enzyme that liberates 1 µmol of product per minute.

  • Total Protein Quantification: Determine the concentration of secreted protein in the supernatant using a standard method like the Bradford or Lowry assay.

Conclusion

References

A Researcher's Guide to Validating the Purity of Commercial D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of key analytical methodologies for validating the purity of commercially available D-(+)-Cellobiose. It includes detailed experimental protocols and presents a comparative table of typical specifications from different suppliers to aid researchers in making informed decisions.

Comparative Analysis of Commercial this compound

The purity of this compound can vary between suppliers and even between different lots from the same supplier. It is essential to scrutinize the Certificate of Analysis (CoA) and, when necessary, perform in-house validation. The following table summarizes typical purity data and specifications for this compound from three representative commercial sources.

ParameterSupplier A (Analytical Grade)Supplier B (Standard Grade)Supplier C (Bulk Grade)
Purity (by HPLC) ≥99.5%≥98%≥95%
Identity (by ¹H NMR) Conforms to structureConforms to structureNot specified
Glucose Content ≤0.1%≤1.0%≤3.0%
Moisture (Karl Fischer) ≤0.5%≤1.0%≤2.0%
Insoluble Matter ≤0.01%≤0.05%Not specified
Heavy Metals <10 ppm<20 ppmNot specified
Appearance White crystalline powderWhite to off-white powderLight beige powder

Experimental Workflow for Purity Validation

A multi-faceted approach employing orthogonal analytical techniques is recommended for the comprehensive validation of this compound purity. The following workflow outlines the key steps from initial assessment to final confirmation.

G cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Impurity Profiling cluster_3 Final Confirmation sample Commercial this compound Sample visual Visual Inspection (Appearance, Color) sample->visual solubility Solubility Test (e.g., in H₂O) visual->solubility hplc HPLC-RID/ELSD (Purity Assay, Quantification of Glucose) solubility->hplc nmr ¹H and ¹³C NMR (Structural Confirmation, Anomeric Ratio) solubility->nmr ms HRMS (LC-MS) (Molecular Formula Confirmation) solubility->ms ftir FT-IR Spectroscopy (Functional Group Analysis) solubility->ftir kf Karl Fischer Titration (Moisture Content) solubility->kf icpms ICP-MS (Heavy Metal Analysis) solubility->icpms report Comprehensive Purity Report hplc->report nmr->report ms->report ftir->report kf->report icpms->report

Workflow for the comprehensive purity validation of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Glucose Quantification

This method is used to determine the purity of this compound and quantify the amount of glucose present as an impurity.

  • Instrumentation: HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Column: A carbohydrate analysis column, such as an amino- or amide-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or water to a concentration of approximately 1-2 mg/mL. Filter through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare individual standards of this compound and D-Glucose at known concentrations (e.g., 1 mg/mL and 0.1 mg/mL, respectively).

  • Injection Volume: 10-20 µL.

  • Data Analysis: Calculate the purity by the area percentage method. Quantify glucose content using a calibration curve generated from the glucose standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any structural isomers or organic impurities.

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment, including the characteristic signals for the anomeric protons of the α- and β-forms of cellobiose.

    • ¹³C NMR: Confirms the presence of the 12 carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of all proton and carbon signals to confirm the β-1,4 glycosidic linkage.

  • Data Analysis: Compare the obtained spectra with reference spectra of this compound. The chemical shifts and coupling constants should match the established values for the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

  • Instrumentation: Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode to observe sodium adducts ([M+Na]⁺).

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10-50 µg/mL) in a suitable solvent like water or methanol.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis: Compare the experimentally measured accurate mass of the molecular ion (e.g., [C₁₂H₂₂O₁₁Na]⁺) with the theoretically calculated mass. A mass accuracy of <5 ppm is expected for confirmation of the elemental formula.

By employing these rigorous analytical methods, researchers can confidently validate the purity of their commercial this compound, ensuring the reliability and accuracy of their subsequent experiments and developmental work. It is always recommended to request a lot-specific Certificate of Analysis from the supplier and to perform in-house verification for critical applications.

A Comparative Guide to Acid-Catalyzed and Enzymatic Hydrolysis of Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cellobiose (B7769950), a disaccharide composed of two β(1→4) linked D-glucose units, is the primary repeating structural component of cellulose (B213188). Its hydrolysis into glucose is a critical step in the conversion of cellulosic biomass into biofuels and other valuable chemicals. This guide provides a detailed comparison of the two primary methods for achieving this conversion: acid-catalyzed hydrolysis and enzymatic hydrolysis. We will explore the underlying mechanisms, experimental protocols, and performance data of each method to provide researchers, scientists, and drug development professionals with a comprehensive understanding for selecting the appropriate technique.

Reaction Mechanisms

The pathways for cleaving the β(1→4) glycosidic bond in cellobiose differ fundamentally between acid-catalyzed and enzymatic methods.

Acid-Catalyzed Hydrolysis

Acid hydrolysis proceeds through a mechanism involving protonation of the glycosidic oxygen. This is followed by the cleavage of the C-O bond, which leads to the formation of a cyclic carbocation intermediate. A subsequent rapid nucleophilic attack by a water molecule results in the formation of two glucose molecules and the regeneration of the acid catalyst.[1] This process, however, is not specific and the harsh conditions can lead to the degradation of the glucose product into compounds like hydroxymethylfurfural (HMF).[2]

Enzymatic Hydrolysis

Enzymatic hydrolysis is catalyzed by β-glucosidases (also known as cellobiases).[3] These enzymes provide a highly specific reaction environment. For retaining β-glucosidases, the mechanism is a two-step, double-displacement process.[4] First, an acidic amino acid residue in the enzyme's active site protonates the glycosidic bond, while a nucleophilic residue attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate and releasing one glucose molecule.[5][6] In the second step, a water molecule, activated by the now basic acidic residue, hydrolyzes the intermediate, releasing the second glucose molecule and regenerating the enzyme.[4] This highly specific mechanism avoids the formation of degradation byproducts.

Comparative Data

The performance of acid-catalyzed and enzymatic hydrolysis can be quantified and compared across several key parameters.

ParameterAcid-Catalyzed HydrolysisEnzymatic Hydrolysis (β-Glucosidase)
Catalyst Mineral acids (e.g., H₂SO₄, HCl), Organic acids (e.g., Maleic)[7][8]β-Glucosidase enzymes[3]
Temperature High (e.g., 95 - 175°C)[7][9]Mild (e.g., 30 - 65°C)[6][10]
pH Low (Strongly acidic)Mildly acidic (e.g., pH 4.8 - 5.0)[10]
Reaction Time Minutes to a few hours (e.g., 1-3 hours)Can be rapid, achieving high conversion in <2 hours[10][11]
Selectivity Low; can lead to glucose degradation[1]High; specific to the β(1→4) glycosidic bond[2]
Glucose Yield Can be high (up to 98.5%), but often reduced by degradation (e.g., ~80% with H₂SO₄)[1][7]Can approach 100% under optimal conditions[10][11]
Inhibition Not susceptible to product inhibitionSusceptible to product (glucose) inhibition[6][12]
Key Drawbacks Equipment corrosion, hazardous waste, byproduct formation[2][9]High cost of enzymes, product inhibition[13]

Experimental Protocols

Detailed methodologies for performing both types of hydrolysis are provided below.

Protocol 1: Acid-Catalyzed Hydrolysis of Cellobiose

This protocol describes a general laboratory procedure for the hydrolysis of cellobiose using sulfuric acid.

Materials:

  • Cellobiose

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Calcium Carbonate (CaCO₃) or Sodium Hydroxide (NaOH) for neutralization

  • Sealed reaction vessel (e.g., Parr autoclave or pressure tube)

  • Heating system with stirring capability (e.g., heating mantle with magnetic stirrer)

  • Analytical equipment for glucose quantification (e.g., HPLC, DNS assay)

Procedure:

  • Acid Preparation: In a fume hood, carefully prepare the desired concentration of sulfuric acid (e.g., 50-150 mM) by slowly adding the concentrated acid to deionized water.

  • Reaction Setup: Weigh a precise amount of cellobiose (e.g., 1 g) and add it to the reaction vessel.[2]

  • Add the prepared sulfuric acid solution to the vessel to achieve the desired acid-to-substrate ratio.[7]

  • Add a magnetic stir bar.

  • Hydrolysis Reaction: Securely seal the reaction vessel.

  • Place the vessel in the heating system and set the desired temperature (e.g., 120-130°C).[2][7]

  • Begin stirring at a constant rate (e.g., 500 rpm).

  • Maintain the reaction for the specified duration (e.g., 1-2 hours).[2][7]

  • Termination and Analysis: After the reaction time, cool the vessel to room temperature.

  • Carefully open the vessel and neutralize the solution with CaCO₃ or NaOH.

  • Filter the solution to remove any precipitate.

  • Analyze the supernatant for glucose concentration using a suitable analytical method.

Protocol 2: Enzymatic Hydrolysis of Cellobiose

This protocol outlines a general procedure for the hydrolysis of cellobiose using a commercial β-glucosidase.

Materials:

  • Cellobiose

  • β-Glucosidase (e.g., from Aspergillus niger)

  • Buffer solution (e.g., 50 mM Sodium Acetate, pH 4.8 or 50 mM Sodium Citrate, pH 5.0)[10][14]

  • Deionized Water

  • Microcentrifuge tubes or similar reaction vessels

  • Water bath or incubator

  • Analytical equipment for glucose quantification

Procedure:

  • Substrate Preparation: Prepare a stock solution of cellobiose (e.g., 10 mg/mL) in the appropriate buffer.

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase in the same buffer. The optimal concentration should be determined empirically based on the enzyme's specific activity.[15]

  • Reaction Setup: In a reaction tube, add the cellobiose solution to the desired final concentration.

  • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) in a water bath.[15]

  • Hydrolysis Reaction: Initiate the reaction by adding the β-glucosidase solution to the pre-warmed substrate.

  • Incubate the reaction for a defined period, taking samples at various time points (e.g., 15, 30, 60, 120 minutes) to determine the reaction rate.[15]

  • Termination and Analysis: To stop the reaction at each time point, immediately transfer the sample tube to a boiling water bath for 5-10 minutes to denature the enzyme.[15]

  • Centrifuge the samples to pellet the denatured enzyme.

  • Analyze the supernatant for glucose concentration.

Visualizations

Experimental Workflows

G cluster_acid Acid-Catalyzed Hydrolysis cluster_enzyme Enzymatic Hydrolysis A1 Mix Cellobiose & Sulfuric Acid A2 Heat in Sealed Vessel (e.g., 120°C, 1 hr) A1->A2 A3 Cool to Room Temp A2->A3 A4 Neutralize (e.g., with CaCO3) A3->A4 A5 Analyze Products (e.g., HPLC) A4->A5 E1 Dissolve Cellobiose in Buffer (pH 4.8) E2 Incubate at Optimal Temp (e.g., 50°C) E1->E2 Incubate for set time E3 Add β-Glucosidase (Initiate Reaction) E2->E3 Incubate for set time E4 Terminate Reaction (e.g., Boil) E3->E4 E5 Analyze Products (e.g., HPLC) E4->E5

Caption: Comparative experimental workflows for hydrolysis.

Reaction Mechanism Pathways

G cluster_acid Acid-Catalyzed Mechanism cluster_enzyme Enzymatic Mechanism (Retaining) AC_Start Cellobiose AC_P1 Protonation of Glycosidic Oxygen AC_Start->AC_P1 + H⁺ AC_P2 Formation of Cyclic Carbocation Intermediate AC_P1->AC_P2 AC_P3 Nucleophilic Attack by H₂O AC_P2->AC_P3 + H₂O AC_End 2 Glucose Molecules AC_P3->AC_End - H⁺ E_Start Cellobiose + Enzyme E_P1 Enzyme-Substrate Complex Formation E_Start->E_P1 E_P2 Formation of Glycosyl-Enzyme Intermediate E_P1->E_P2 - Glucose E_P3 Hydrolysis of Intermediate E_P2->E_P3 + H₂O E_End Enzyme + 2 Glucose E_P3->E_End

Caption: Simplified reaction mechanisms for hydrolysis.

Conclusion

The choice between acid-catalyzed and enzymatic hydrolysis of cellobiose depends heavily on the specific application, available resources, and desired outcome.

  • Acid-catalyzed hydrolysis is a robust and often faster method that can achieve high conversion rates.[7] However, it requires harsh conditions, leading to equipment corrosion, the production of hazardous waste, and the potential for undesirable side reactions that lower the final glucose yield.[2][9] It is generally favored in industrial settings where cost is a primary driver and downstream purification can handle byproducts.

  • Enzymatic hydrolysis offers superior specificity and operates under mild, environmentally friendly conditions, resulting in near-theoretical glucose yields without degradation products.[2][13] The main barriers to its widespread adoption are the high cost of enzymes and the phenomenon of product inhibition, which can slow the reaction rate at high glucose concentrations.[6][12] This method is ideal for applications requiring high-purity glucose and where process conditions must be gentle.

For researchers and professionals in drug development, the high purity of glucose produced through enzymatic hydrolysis is often a significant advantage. Conversely, for large-scale biofuel production, the economic viability of acid catalysis remains a compelling factor, although ongoing research into more efficient and recyclable solid acid catalysts and improved enzyme technology continues to close this gap.[2]

References

assessing the performance of different HPLC columns for cellobiose analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC Columns for Cellobiose (B7769950) Analysis

For researchers, scientists, and professionals in drug development, the accurate analysis of cellobiose is crucial in various applications, from biofuel research to pharmaceutical formulation. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of column is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of different HPLC columns for cellobiose analysis, supported by experimental data.

The primary modes of HPLC separation for carbohydrates like cellobiose are ligand-exchange chromatography and Hydrophilic Interaction Chromatography (HILIC). This comparison will focus on three commonly employed column types:

  • Ligand-Exchange Columns: These columns, typically packed with a sulfonated polystyrene-divinylbenzene resin in a specific ionic form (e.g., Ca²⁺ or H⁺), separate carbohydrates based on the interaction of their hydroxyl groups with the metal counter-ion.

  • Amide-Based HILIC Columns: These columns feature a stationary phase with amide functional groups. In HILIC mode, a high organic content mobile phase is used, and separation is achieved through the partitioning of the polar analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.

  • Amino-Propyl Columns: These are also used in HILIC mode and have aminopropyl groups bonded to the silica (B1680970) support. They offer a different selectivity for polar compounds compared to amide columns.

Performance Comparison of HPLC Columns for Cellobiose Analysis

The selection of an HPLC column for cellobiose analysis depends on several factors, including the sample matrix, the need for resolution from other sugars (like glucose), and the desired analysis time. The following table summarizes the quantitative performance of representative columns from each category.

Column TypeRepresentative ColumnStationary PhaseTypical Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionRetention Time of Cellobiose (min)Key Performance Aspects
Ligand-Exchange Bio-Rad Aminex HPX-87H[1][2][3][4][5][6]Sulfonated polystyrene-divinylbenzene resin (Hydrogen form)5 mM Sulfuric Acid0.665RI~9-12Good for simultaneous analysis of sugars, organic acids, and alcohols.[3][5] Robust and widely cited.
Ligand-Exchange Agilent Hi-Plex Ca[7][8][9][10][11]Sulfonated polystyrene-divinylbenzene resin (Calcium form)Water0.685RI~9-11Recommended for samples containing sweetening sugars and sugar alcohols.[9] Simple isocratic elution with water.[10]
Amide (HILIC) Waters ACQUITY UPLC BEH Amide[12][13][14][15]Ethylene Bridged Hybrid (BEH) with amide functional groupsAcetonitrile/Water with 0.2% Triethylamine (TEA)0.1235ELSD, MS~5-7High resolution and efficiency, compatible with mass spectrometry.[14] Good for complex cellulosic hydrolysates.[12][13]
Amino-Propyl (HILIC) YMC-Pack Polyamine II[16][17][18][19][20]Polyamine bonded to silicaAcetonitrile/Water1.0Room Temp.RI~10-15Longer column lifetime compared to conventional amino columns in aqueous mobile phases.[17][18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific applications.

Ligand-Exchange Chromatography with Bio-Rad Aminex HPX-87H

This method is suitable for the analysis of cellobiose in the presence of other monosaccharides and organic acids, which is common in fermentation broths and biomass hydrolysates.[1][2][3]

  • Column: Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm[2]

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water. The mobile phase should be filtered through a 0.45 µm filter and degassed.[1][2]

  • Flow Rate: 0.6 mL/min[1]

  • Column Temperature: 65 °C

  • Injection Volume: 10-20 µL

  • Detector: Refractive Index (RI) Detector

  • Sample Preparation: Samples should be filtered through a 0.45 µm syringe filter before injection. Dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the detector.[2]

Ligand-Exchange Chromatography with Agilent Hi-Plex Ca

This protocol is optimized for the separation of common sugars and sugar alcohols using a simple and environmentally friendly mobile phase.[7][9][10]

  • Column: Agilent Hi-Plex Ca, 300 mm x 7.7 mm[9]

  • Mobile Phase: 100% Deionized Water. The water should be of high purity, filtered, and degassed.[10]

  • Flow Rate: 0.6 mL/min[10]

  • Column Temperature: 85 °C[9]

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI) Detector

  • Sample Preparation: Samples should be filtered through a 0.45 µm syringe filter. If necessary, samples can be diluted in deionized water.

HILIC with Waters ACQUITY UPLC BEH Amide

This UPLC method provides high-resolution separation of cellulosic hydrolysates and is compatible with advanced detection techniques like mass spectrometry.[12][13]

  • Column: Waters ACQUITY UPLC BEH Amide, 100 mm x 2.1 mm, 1.7 µm[12][13]

  • Mobile Phase A: 80:20 Acetonitrile/Water with 0.2% Triethylamine (TEA)[12][13]

  • Mobile Phase B: 30:70 Acetonitrile/Water with 0.2% Triethylamine (TEA)[12][13]

  • Flow Rate: 0.12 mL/min[12][13]

  • Gradient: A 10-minute gradient from 100% A to 50% A, followed by a re-equilibration step.[12][13]

  • Column Temperature: 35 °C[12][13]

  • Injection Volume: 1.3 µL[12][13]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

  • Sample Preparation: Dissolve and dilute samples in 50:50 Acetonitrile/Water.[12][13] Filter through a 0.45 µm syringe filter.

HILIC with YMC-Pack Polyamine II

This method is well-suited for the separation of various sugars, including cellobiose, with an emphasis on column durability.[16][17][18]

  • Column: YMC-Pack Polyamine II, 250 mm x 4.6 mm[16]

  • Mobile Phase: 75:25 Acetonitrile/Water[16]

  • Flow Rate: 1.0 mL/min[16]

  • Column Temperature: Room Temperature

  • Injection Volume: 20 µL[16]

  • Detector: Refractive Index (RI) Detector

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter prior to injection.

Visualizing the HPLC Workflow and Separation Principles

To better understand the experimental process and the underlying separation mechanisms, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample containing Cellobiose Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution (if needed) Filtration->Dilution Injector Autosampler/Injector Dilution->Injector MobilePhase Mobile Phase Preparation (e.g., Acetonitrile/Water) Degassing Degassing MobilePhase->Degassing Pump HPLC Pump Degassing->Pump Pump->Injector Column HPLC Column (e.g., Amide, Amino, Ligand-Exchange) Injector->Column Detector Detector (RI, ELSD, MS) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram Generation DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

General workflow for HPLC analysis of cellobiose.

Separation_Mechanisms cluster_ligand Ligand-Exchange Chromatography cluster_hilic Hydrophilic Interaction Chromatography (HILIC) Resin Stationary Phase (Sulfonated Resin with Ca²⁺) Elution_L Result: Glucose elutes before Cellobiose Cellobiose_L Cellobiose Cellobiose_L->Resin Stronger Interaction (More OH groups) Glucose_L Glucose Glucose_L->Resin Weaker Interaction SP_HILIC Stationary Phase (e.g., Amide) WaterLayer Aqueous Layer Elution_H Result: More polar compounds are retained longer MP_HILIC Mobile Phase (High Acetonitrile) Cellobiose_H Cellobiose Cellobiose_H->WaterLayer Partitioning into Aqueous Layer

Comparison of HPLC separation mechanisms for carbohydrates.

References

A Comparative Guide: D-(+)-Cellobiose vs. Cellotriose for Enzyme Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical step in the characterization of enzymes, particularly in the study of cellulases and other glycoside hydrolases. D-(+)-cellobiose, a disaccharide, and cellotriose (B13521), a trisaccharide, are two of the most commonly used cello-oligosaccharides for these purposes. Their distinct properties as substrates can significantly influence the outcome and interpretation of enzymatic assays. This guide provides a detailed comparison of this compound and cellotriose, supported by experimental data, to aid researchers in making an informed choice for their specific applications.

Enzymatic Hydrolysis and Product Profiles

The enzymatic breakdown of cellulose (B213188) is a complex process involving several types of enzymes, each with specific substrate preferences and product profiles.

  • β-Glucosidases (EC 3.2.1.21): These enzymes are crucial for the final step of cellulose hydrolysis, breaking down cellobiose (B7769950) into two glucose molecules.[1] While their primary substrate is cellobiose, some β-glucosidases can also hydrolyze cellotriose, although often with different efficiencies. The hydrolysis of cellobiose by β-glucosidases is a key step in alleviating product inhibition of other cellulases.[1]

  • Endoglucanases (EC 3.2.1.4): These enzymes cleave internal β-1,4-glycosidic bonds in the cellulose chain. Their activity on very short oligosaccharides like cellobiose is generally negligible.[2] However, they can act on cellotriose and longer cello-oligosaccharides, producing a mixture of smaller sugars.[2][3]

  • Exoglucanases (Cellobiohydrolases, EC 3.2.1.91): These enzymes processively cleave cellobiose units from the ends of cellulose chains. Cellobiose itself is the product and a potent inhibitor of these enzymes.[2] Cellotriose can be a substrate, leading to the production of cellobiose and glucose.

Comparative Quantitative Data

The choice between cellobiose and cellotriose as a substrate can be guided by the kinetic parameters of the enzyme under investigation. While comprehensive comparative data for the same enzyme with both substrates is not always available in a single study, the following tables summarize key findings from the literature.

Table 1: Binding Affinities of Beta-Glucosidase (BglB) with Cello-oligosaccharides

SubstrateBinding Affinity (ΔG), kcal/molInhibition Constant (Ki), µM
This compound-6.2Not Reported
Cellotetraose (B13520)-5.68Not Reported
Cellotriose-5.63Not Reported

Data from a molecular docking study, indicating the theoretical binding strength.[4]

Table 2: Kinetic Parameters of Selected β-Glucosidases with this compound

Enzyme SourceKm (mM)Vmax (µmol/min/mg)
Trichoderma reesei QM 94141.22 ± 0.31.14 ± 0.21
Aspergillus niger (Novozymes SP188)0.57Not Reported
Trichoderma reesei (BGL1)0.38Not Reported

This table provides examples of kinetic parameters for β-glucosidases with cellobiose. Direct comparative kinetic data with cellotriose for these specific enzymes is limited in the cited literature.[5][6]

Studies on cellobiohydrolase II from Trichoderma reesei have shown that the degradation rates of longer cello-oligosaccharides (degree of polymerization 4-6) are 10-100 times faster than for cellotriose, highlighting that longer chains can be preferred substrates for certain cellulases.[2]

Role in Enzyme Regulation

Cellobiose and cellotriose are not only substrates but also important signaling molecules in the regulation of cellulase (B1617823) gene expression in many fungi, such as Trichoderma reesei. The presence of these oligosaccharides can induce the transcription of cellulase genes. Research indicates that cellotriose and cellotetraose can be more potent inducers of certain cellobiohydrolase genes than cellobiose.[7] This differential induction is a key consideration in studies of enzyme regulation and production.

Experimental Protocols

Determining Kinetic Parameters (Km and Vmax) using HPLC

This protocol outlines a general method for determining the Michaelis-Menten kinetic parameters for an enzyme using either this compound or cellotriose as a substrate.

1. Materials and Reagents:

  • Purified enzyme of interest (e.g., β-glucosidase)

  • This compound and/or cellotriose standard

  • Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Quenching solution (e.g., 100 mM sodium carbonate)

  • High-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., Agilent Hi-Plex Ca) and a refractive index (RI) or pulsed amperometric detector (PAD).[8][9]

  • Syringe filters (0.22 µm)

2. Preparation of Solutions:

  • Prepare a stock solution of the substrate (cellobiose or cellotriose) in the reaction buffer at a known high concentration.

  • Prepare a series of dilutions of the substrate from the stock solution to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).

  • Prepare a solution of the purified enzyme in the reaction buffer at a concentration that will yield a linear reaction rate over the desired time course.

3. Enzymatic Reaction:

  • Pre-warm the substrate solutions to the optimal temperature for the enzyme in a water bath.

  • Initiate the reaction by adding a small volume of the enzyme solution to each substrate dilution. The final enzyme concentration should be constant across all reactions.

  • Incubate the reactions at the optimal temperature.

  • At specific time points (e.g., 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding the aliquot to a tube containing the quenching solution. Alternatively, heat inactivation can be used.[8]

4. Sample Preparation for HPLC:

  • Centrifuge the quenched reaction samples to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[9]

5. HPLC Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Elute the samples using an appropriate mobile phase (e.g., deionized water for a Hi-Plex Ca column) at a constant flow rate and temperature.[9]

  • Detect the substrate and product peaks using the RI or PAD detector.

  • Create a standard curve for the product (e.g., glucose for β-glucosidase acting on cellobiose) to quantify its concentration in the reaction samples.

6. Data Analysis:

  • Determine the initial reaction velocity (v0) for each substrate concentration by plotting the product concentration against time and calculating the slope of the linear portion of the curve.

  • Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare Substrate (Cellobiose/Cellotriose) mix Mix Substrate and Enzyme prep_substrate->mix prep_enzyme Prepare Enzyme prep_enzyme->mix incubate Incubate at Optimal Temp. mix->incubate quench Quench Reaction incubate->quench filter Filter Sample quench->filter hplc HPLC Analysis filter->hplc data Determine Kinetic Parameters (Km, Vmax) hplc->data

Caption: Workflow for determining enzyme kinetic parameters using HPLC.

Cellulase Induction Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cellulose Cellulose Basal_Cellulase Basal Level Cellulase Cellulose->Basal_Cellulase Hydrolysis Cellotriose Cellotriose Inducer_Signal Inducer Signal Cellotriose->Inducer_Signal Stronger Inducer Cellobiose Cellobiose Cellobiose->Inducer_Signal Weaker Inducer TF_Activation Transcription Factor Activation Inducer_Signal->TF_Activation Gene_Expression Cellulase Gene Expression TF_Activation->Gene_Expression Cellulase_Synthesis Cellulase Synthesis & Secretion Gene_Expression->Cellulase_Synthesis Cellulase_Synthesis->Basal_Cellulase Positive Feedback Basal_Cellulase->Cellotriose Basal_Cellulase->Cellobiose

Caption: Simplified signaling pathway for cellulase induction in fungi.

References

A Comparative Transcriptomic Analysis of Microbial Responses to Glucose vs. Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic flexibility of microbes is a cornerstone of biotechnology, with applications ranging from biofuel production to the development of novel therapeutics. Understanding how microorganisms differentially utilize simple and complex carbohydrates is crucial for optimizing these processes. This guide provides a comparative overview of the transcriptomic responses of various microbes when grown on glucose, a readily metabolizable monosaccharide, versus cellobiose (B7769950), a disaccharide component of cellulose. This comparison sheds light on the intricate regulatory networks governing carbon source utilization and the induction of cellulolytic enzyme systems.

Executive Summary

Microbes exhibit distinct gene expression profiles when cultured on glucose compared to cellobiose. Growth on glucose typically represses the expression of genes involved in the degradation and transport of more complex sugars, a phenomenon known as carbon catabolite repression (CCR).[1][2] Conversely, cellobiose, and other cellodextrins, can act as inducers for a suite of genes encoding cellulolytic enzymes, transporters, and regulatory proteins.[1][3][4][5] This differential regulation is key to the natural role of these microbes in biomass degradation and is a focal point for metabolic engineering efforts.

Comparative Gene Expression Analysis

The following tables summarize the key classes of differentially expressed genes in various microbes when grown on cellobiose relative to glucose. The data is a synthesis of findings from multiple transcriptomic studies.

Table 1: Upregulated Genes on Cellobiose (Compared to Glucose)

Gene CategoryFunctionRepresentative MicrobesKey Genes/Pathways
Carbohydrate-Active Enzymes (CAZymes) Cellulose and hemicellulose degradationTrichoderma reesei, Neurospora crassa, Clostridium thermocellumCellobiohydrolases, endoglucanases, β-glucosidases, xylanases[3][4][5][6]
Sugar Transporters Uptake of cellobiose and other oligosaccharidesNeurospora crassa, Trichoderma reesei, Streptococcus pneumoniaeMajor Facilitator Superfamily (MFS) transporters, ABC transporters[5][7][8][9]
Transcription Factors Positive regulation of cellulase (B1617823) expressionTrichoderma reesei, Neurospora crassaxyr1, clr-1, clr-2[2][4]
Signaling Pathway Components Signal transduction for inducer sensingTrichoderma reeseiMitogen-activated protein kinase (MAPK) pathway components[4][10]
Protein Processing and Secretion Folding and export of extracellular enzymesAspergillus niger, Neurospora crassaEndoplasmic reticulum (ER) stress response, unfolded protein response (UPR)[2][4]

Table 2: Downregulated/Repressed Genes on Cellobiose (or Upregulated on Glucose)

Gene CategoryFunctionRepresentative MicrobesKey Genes/Pathways
Carbon Catabolite Repressors Inhibition of alternative carbon source utilizationNeurospora crassa, Aspergillus nigercre-1/CreA[1][2][11]
Glycolysis and Central Metabolism Primary energy production from glucoseClostridium thermocellumGenes of the Embden-Meyerhof-Parnas pathway[7]
Specific Metabolic Pathways Pathways favored during growth on simple sugarsVaries by microbe-

Key Signaling and Regulatory Pathways

The switch from glucose to cellobiose metabolism is governed by sophisticated signaling and regulatory networks. Below are diagrams illustrating the core logic of these pathways.

Cellobiose_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Basal_Enzymes Basal Level Cellulases Cellulose->Basal_Enzymes hydrolysis Cellobiose_ext Cellobiose Transporter Cellobiose Transporter (e.g., CDT-1/2) Cellobiose_ext->Transporter Basal_Enzymes->Cellobiose_ext Cellobiose_int Cellobiose Transporter->Cellobiose_int Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Cellobiose_int->Signaling_Cascade induces Activators Transcriptional Activators (e.g., CLR-1/2, XYR1) Signaling_Cascade->Activators activates Cellulase_Genes Cellulase Gene Expression Activators->Cellulase_Genes promotes Secreted_Enzymes Secreted Cellulases Cellulase_Genes->Secreted_Enzymes Secreted_Enzymes->Cellulose degrades

Caption: Generalized cellobiose induction pathway for cellulase gene expression.

Carbon_Catabolite_Repression Glucose High Glucose Repressor Repressor Protein (e.g., CRE-1/CreA) Glucose->Repressor activates Cellulase_Genes Cellulase & Transporter Gene Expression Repressor->Cellulase_Genes represses Activators Transcriptional Activators (e.g., CLR-1/2, XYR1) Repressor->Activators represses

Caption: Simplified model of carbon catabolite repression by glucose.

Experimental Protocols

The following is a generalized workflow for a comparative transcriptomics experiment based on methodologies cited in the literature.

Experimental_Workflow cluster_culture Microbial Culture cluster_processing Sample Processing cluster_analysis Data Analysis Strain Microbial Strain Pre_culture Pre-culture (e.g., minimal medium with sucrose) Strain->Pre_culture Culture_Glucose Culture with Glucose Pre_culture->Culture_Glucose Culture_Cellobiose Culture with Cellobiose Pre_culture->Culture_Cellobiose Harvest Harvest Mycelia/ Cells Culture_Glucose->Harvest Culture_Cellobiose->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

References

A Head-to-Head Comparison of High-Throughput Screening Methods for Cellulase Activity Using Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and reliable methods to screen for cellulase (B1617823) activity, this guide provides a comprehensive comparison of a cellobiose-based high-throughput screening (HTS) method with alternative assays. This guide delves into the quantitative performance, detailed experimental protocols, and visual workflows of key methodologies to aid in the selection of the most appropriate screening platform for your research needs.

The discovery and development of novel cellulases with enhanced activity and stability are critical for various industrial applications, including biofuel production, textile processing, and food technology. High-throughput screening assays are indispensable tools for rapidly identifying promising cellulase candidates from large enzyme libraries or environmental samples. This guide focuses on the validation of a solution-based, quantitative HTS method utilizing a chromogenic dinitrophenol (DNP)-cellobioside substrate and compares it with other prevalent screening techniques.

Quantitative Performance of Cellulase Screening Methods

The selection of a screening assay is often dictated by its performance metrics. The following table summarizes the key quantitative parameters for the DNP-cellobioside HTS assay and its alternatives.

MethodPrincipleThroughputSignal-to-Noise RatioKey AdvantagesKey Disadvantages
DNP-Cellobioside Assay Colorimetric; cleavage of DNP-cellobioside by cellulase releases DNP, which can be measured by absorbance.[1][2]High (up to 100 x 384-well plates per day)[2]High (qualitatively described as sensitive)[2]Quantitative, solution-based, automatable, high sensitivity.[1][2]Requires synthesis of a specific chromogenic substrate.
CMC-Congo Red Assay Qualitative; cellulase activity creates a clear halo on a carboxymethyl cellulose (B213188) (CMC) agar (B569324) plate stained with Congo Red.Low to MediumLow[2]Simple, inexpensive, and easy to implement for initial screening.[3]Not quantitative, prone to false positives, and low throughput.[2][4]
Droplet Microfluidics Fluorescence-based; single cells expressing cellulase are encapsulated in droplets with a fluorogenic substrate. Active enzymes generate a fluorescent signal, enabling sorting.[5]Ultra-high (thousands of cells per second)High (enables up to 300-fold enrichment)[5]Ultra-high throughput, single-cell analysis, quantitative sorting.[5]Requires specialized equipment and expertise in microfluidics.
Microplate-based DNS/Filter Paper Assay Colorimetric; measures the release of reducing sugars from cellulose (filter paper or CMC) using the 3,5-dinitrosalicylic acid (DNS) reagent.[6][7]Medium to High (with automation)[8]ModerateQuantitative, uses common laboratory reagents.[6][7]Can be labor-intensive, and the DNS reagent can react with other components in the sample.[9]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reproducibility of any screening assay. Below are the methodologies for the key experiments discussed in this guide.

DNP-Cellobioside High-Throughput Screening Assay

This protocol is adapted from a solution-based screen for cellulase activity in a 384-well microplate format.[1]

Materials:

  • 384-well microplates

  • Metagenomic library or cellulase-expressing clones

  • Lysis buffer (e.g., 50 mM potassium acetate, pH 5.5, with lysozyme (B549824) and DNase I)

  • DNP-cellobioside substrate stock solution (up to 75 mg/mL in DMSO)

  • Assay mix (Lysis buffer with 0.1 mg/mL DNP-cellobioside)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Culture the metagenomic library or cellulase-expressing clones in 384-well plates.

  • After incubation, lyse the cells by adding the lysis buffer and incubating for 1 hour at 37°C.

  • Add the assay mix containing the DNP-cellobioside substrate to each well.

  • Incubate the plates at 37°C for 12-16 hours in a humidified chamber to prevent evaporation.[1]

  • Measure the absorbance at 405 nm using a microplate reader. Increased absorbance indicates cellulase activity.

Carboxymethyl Cellulose (CMC)-Congo Red Agar Plate Assay

This is a widely used qualitative method for detecting cellulase activity.

Materials:

  • Petri dishes

  • Agar medium containing 1% (w/v) Carboxymethyl Cellulose (CMC)

  • Congo Red solution (0.1% w/v in water)

  • 1 M NaCl solution

Procedure:

  • Prepare CMC agar plates.

  • Inoculate the plates with the microorganisms to be screened and incubate until colonies are visible.

  • Flood the plates with Congo Red solution and incubate at room temperature for 15-30 minutes.[2][10]

  • Destain the plates by washing with 1 M NaCl solution.

  • Observe for the formation of a clear halo around the colonies, which indicates cellulase activity.

Droplet Microfluidics-Based Cellulase Screening

This ultra-high-throughput method involves the encapsulation of single cells in picoliter-sized droplets.[5]

Materials:

  • Microfluidic device for droplet generation and sorting

  • Syringe pumps

  • Fluorinated oil with surfactant

  • Aqueous solution containing single cells, lysis buffer, and a fluorogenic cellulase substrate

  • Fluorescence microscope and detector

Procedure:

  • Prepare a suspension of single cells expressing the cellulase library.

  • Co-flow the cell suspension and the substrate solution into the microfluidic device.

  • A stream of fluorinated oil shears the aqueous flow, generating monodisperse water-in-oil droplets, each containing a single cell.

  • Incubate the droplets to allow for the enzymatic reaction to occur. Droplets containing active cellulase will become fluorescent.

  • Re-inject the droplets into a sorting device where they are interrogated by a laser.

  • Fluorescent droplets are sorted into a separate collection channel based on their fluorescence intensity.

Microplate-Based DNS Assay for Cellulase Activity

This quantitative assay measures the amount of reducing sugars released from a cellulosic substrate.[6][7]

Materials:

  • 96-well microplates

  • Cellulase samples

  • Substrate solution (e.g., 1% CMC in a suitable buffer)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Pipette the cellulase samples and the substrate solution into the wells of a 96-well microplate.

  • Incubate the plate at the optimal temperature and time for the cellulase being tested (e.g., 50°C for 30-60 minutes).

  • Stop the reaction by adding the DNS reagent to each well.

  • Heat the plate at 90-100°C for 5-15 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Determine the concentration of reducing sugars by comparing the absorbance values to a glucose standard curve.

Visualizing the Workflow: DNP-Cellobioside HTS Assay

To better understand the experimental process, a graphical representation of the DNP-cellobioside high-throughput screening workflow is provided below.

HTS_Workflow cluster_prep Library Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Start: Metagenomic Library culture Culture Clones in 384-Well Plates start->culture lysis Cell Lysis culture->lysis Transfer addition Add DNP-Cellobioside Assay Mix lysis->addition incubation Incubate (12-16h, 37°C) addition->incubation readout Measure Absorbance (405 nm) incubation->readout Transfer analysis Identify Positive Hits readout->analysis end End analysis->end Output: List of Active Clones

Caption: Workflow of the DNP-cellobioside high-throughput screening assay.

Conclusion

The validation of high-throughput screening methods is paramount for the successful discovery of novel and improved cellulases. The DNP-cellobioside assay presents a robust, quantitative, and high-throughput platform for screening large libraries. While traditional methods like the CMC-Congo Red assay are simple and cost-effective for initial qualitative screening, they lack the quantitative power and throughput of modern techniques. Droplet microfluidics offers an unparalleled level of throughput for single-cell analysis but requires significant investment in specialized equipment. The microplate-based DNS assay provides a quantitative and automatable alternative, though it may be more susceptible to interference from other reducing agents.

Ultimately, the choice of screening method will depend on the specific research goals, available resources, and the desired level of throughput and quantitative rigor. This guide provides the necessary comparative data and detailed protocols to make an informed decision for your cellulase screening endeavors.

References

comparison of physical properties of cellobiose and gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Physical Properties of Cellobiose (B7769950) and Gentiobiose

This guide provides a detailed comparison of the physical properties of two disaccharides, cellobiose and gentiobiose. Both are composed of two D-glucose units, but their distinct glycosidic linkages result in different three-dimensional structures and, consequently, different physical characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of these differences, supported by experimental data.

Structural Differences

Cellobiose and gentiobiose are structural isomers with the chemical formula C₁₂H₂₂O₁₁. The primary difference lies in the glycosidic bond that links the two glucose units.

  • Cellobiose consists of two D-glucose units joined by a β(1→4) glycosidic bond.[1][2] It is the repeating unit in cellulose.[2]

  • Gentiobiose is composed of two D-glucose units linked by a β(1→6) glycosidic bond.[3][4]

This variation in linkage significantly influences the overall shape of the molecule, affecting how they pack in a crystalline solid and interact with solvents.

G cluster_cellobiose Cellobiose Structure cluster_gentiobiose Gentiobiose Structure cluster_properties Resulting Properties C_Glu1 Glucose 1 C_Link β(1→4) Glycosidic Bond C_Glu1->C_Link C1 C_Glu2 Glucose 2 C_Link->C_Glu2 C4 P_Cellobiose Cellobiose Properties (e.g., Higher Melting Point, Lower Solubility) C_Link->P_Cellobiose G_Glu1 Glucose 1 G_Link β(1→6) Glycosidic Bond G_Glu1->G_Link C1 G_Glu2 Glucose 2 G_Link->G_Glu2 C6 P_Gentiobiose Gentiobiose Properties (e.g., Lower Melting Point, Higher Solubility) G_Link->P_Gentiobiose

Caption: Structural linkage comparison of Cellobiose and Gentiobiose.

Comparison of Physical Properties

The following table summarizes the key physical properties of cellobiose and gentiobiose.

PropertyCellobioseGentiobiose
Appearance White, hard crystalline powder[1]White crystalline solid[3][5]
Melting Point (°C) 203.5 (decomposes)[1], 225 (decomposes)[6], 239 (decomposes)[7]190 - 195[3][5], 180 - 190[8], 195-197 (decomposes)[9][10]
Solubility in Water 12 g/100 mL[1], 1 g in 8 mL (~12.5 g/100 mL)[7]Soluble[3][11], Slightly soluble[10]
Specific Optical Rotation ([α]D) +14.2° → +34.6° (in water)[6]β-form: -5.9° → +9.6° (in water)[12], α-form: +16° → +8.3° (in water)[12]
Density (g/mL) 1.768[1]1.768[3]
Crystal Structure Monoclinic, Space group P2₁[13]Orthorhombic, Space group P2₁2₁2₁[14]
Intramolecular H-Bonds Present[13]Absent[14]

Experimental Protocols

The data presented in this guide are derived from standard analytical techniques in carbohydrate chemistry.

Determination of Melting Point
  • Methodology: The melting point is determined using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC).

  • Protocol: A small, dry sample of the crystalline sugar is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For DSC, the sample is heated in a pan, and the heat flow required to raise its temperature is measured against a reference, allowing for precise determination of melting and decomposition temperatures.

Solubility Measurement
  • Methodology: The equilibrium solubility method is typically employed.

  • Protocol: An excess amount of the solute (cellobiose or gentiobiose) is added to a known volume of a solvent (e.g., water) in a container maintained at a constant temperature (e.g., 25 °C). The mixture is agitated for an extended period to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined gravimetrically (after evaporating the solvent) or by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Optical Rotation Measurement
  • Methodology: Optical rotation is measured using a polarimeter.[15] This property arises from the chiral nature of the sugar molecules.[15]

  • Protocol:

    • A solution of the sugar is prepared at a known concentration (c, in g/mL) in a specific solvent (typically water).

    • This solution is placed in a sample tube of a known path length (l, in decimeters).

    • Plane-polarized light (usually from a sodium lamp, D-line at 589 nm) is passed through the sample.[16]

    • The instrument measures the angle (α) by which the plane of polarized light is rotated.

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) .[17] Note: Disaccharides like cellobiose and gentiobiose exhibit mutarotation, where the optical rotation of a freshly prepared solution changes over time as it reaches an equilibrium between its α and β anomers.[6][12] Measurements are often reported as an initial value and a final, stable value.

Crystal Structure Determination
  • Methodology: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

  • Protocol:

    • Crystal Growth: Single crystals of the sugar are grown from a supersaturated solution. For gentiobiose, this has been achieved by dissolving the compound in water and slowly adding methanol.[14]

    • Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are recorded as the crystal is rotated.[14]

    • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. For cellobiose, Patterson superposition techniques were used to solve the structure.[13] This initial model is then refined to best fit the experimental data, yielding precise bond lengths, angles, and information about intermolecular interactions like hydrogen bonding.[14]

Caption: Experimental workflow for determining physical properties.

References

A Comparative Analysis of the Prebiotic Potential: D-(+)-Cellobiose Versus Inulin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prebiotic potential of D-(+)-Cellobiose and inulin (B196767), supported by experimental data. The following sections detail their effects on gut microbiota, short-chain fatty acid (SCFA) production, and relevant signaling pathways.

Executive Summary

Both this compound and inulin exhibit prebiotic properties by selectively stimulating the growth of beneficial gut bacteria and promoting the production of health-promoting short-chain fatty acids (SCFAs). In vitro evidence suggests that cellobiose (B7769950) may have a higher prebiotic index compared to fructooligosaccharides (a type of inulin). Inulin is well-documented to modulate the gut microbiota, leading to increased populations of Bifidobacterium and Lactobacillus, and has been shown to influence signaling pathways such as the MAPK and NF-κB pathways, which are critical in gut health and inflammation. This compound also demonstrates a significant bifidogenic and lactobacillogenic effect. The choice between these prebiotics may depend on the specific desired outcome, such as the target bacterial genera or the profile of SCFAs to be produced.

Data Presentation: In Vitro Fermentation Outcomes

The following tables summarize quantitative data from in vitro fermentation studies, comparing the effects of this compound and inulin on key markers of prebiotic activity.

Table 1: Modulation of Gut Microbiota Composition

PrebioticKey Bacterial Genera StimulatedFold Increase (relative to control)Supporting Evidence
This compound BifidobacteriumHigher prebiotic index observed compared to FOS[1]In vitro studies have shown that the addition of cellobiose to a culture inoculated with human faeces increased bifidobacteria numbers[1].
LactobacillusDose-dependent linear increase in relative abundance[2]A synbiotic of Lactobacillus acidophilus NCFM and cellobiose increased the levels of Lactobacillus spp.[3].
Inulin BifidobacteriumSignificant increases observed in numerous studies[4][5]Inulin has a strong bifidogenic effect[6].
LactobacillusSignificant increases observed[4]Inulin stimulates the growth of Lactobacillus species[7].
CollinsellaIncreased abundance noted in clinical studies[8]
Faecalibacterium

Table 2: Short-Chain Fatty Acid (SCFA) Production

PrebioticAcetatePropionateButyrateSupporting Evidence
This compound IncreasedIncreasedIncreasedIn vitro studies have shown that the addition of cellobiose to a culture inoculated with human faeces increased butyric acid concentrations[1].
Inulin Increased[4]IncreasedIncreased[5][8]Inulin supplementation resulted in significantly elevated concentrations of total SCFAs[9].

Experimental Protocols

In Vitro Fecal Fermentation Model

A common method to assess prebiotic potential involves in vitro batch fermentation using human fecal inocula.

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in a buffer solution (e.g., phosphate-buffered saline) under anaerobic conditions to create a fecal slurry.

  • Basal Medium: A basal nutrient medium mimicking the colonic environment is prepared, containing peptone, yeast extract, and minerals.

  • Fermentation Setup: The test prebiotics (this compound or inulin) are added to the basal medium at a specific concentration (e.g., 1% w/v). A control with no added prebiotic is also included.

  • Inoculation: The fecal slurry is added to the medium containing the prebiotic or control.

  • Incubation: The cultures are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Sampling and Analysis: Samples are collected at various time points to analyze changes in microbial populations (via 16S rRNA gene sequencing or qPCR) and SCFA concentrations (via gas chromatography).

Signaling Pathways

Inulin-Mediated Signaling

Inulin and its fermentation products, primarily SCFAs, can modulate host signaling pathways, influencing gut health and systemic processes.

Inulin_Signaling Inulin Inulin GutMicrobiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Inulin->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) GutMicrobiota->SCFAs Production MAPK_Pathway MAPK Signaling Pathway SCFAs->MAPK_Pathway Modulation NFkB_Pathway NF-κB Signaling Pathway SCFAs->NFkB_Pathway Inhibition GutHealth Improved Gut Health (Barrier function, Reduced Inflammation) MAPK_Pathway->GutHealth NFkB_Pathway->GutHealth Cellobiose_Workflow Cellobiose This compound BeneficialBacteria Beneficial Bacteria (Bifidobacterium, Lactobacillus) Cellobiose->BeneficialBacteria Selective Fermentation SCFA_Production SCFA Production (Butyrate, etc.) BeneficialBacteria->SCFA_Production Metabolism ImprovedGutEnvironment Improved Gut Environment SCFA_Production->ImprovedGutEnvironment

References

Safety Operating Guide

Proper Disposal of D-(+)-Cellobiose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and responsible disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of D-(+)-Cellobiose, ensuring the safety of personnel and the protection of the environment. While this compound is not classified as a hazardous substance, adherence to established protocols is essential for maintaining a safe laboratory environment.[1][2][3]

Key Disposal Information and Safety Precautions

This compound is a combustible solid that should be handled with care to avoid dust formation.[1][4] In the event of a spill, the material should be collected mechanically.[1][2] It is crucial to prevent this substance from entering drains and waterways.[1][2][3]

Waste FormDisposal MethodKey Considerations
Solid this compound Collect in a suitable, sealed, and clearly labeled container. Dispose of as non-hazardous solid waste, in accordance with your institution's waste management plan.[5]Avoid mixing with hazardous chemical waste.[5] For large quantities, it is advisable to consult your institution's Environmental Health and Safety (EHS) department.[5]
Aqueous Solutions For small quantities, dilute with a large amount of water. Ensure the pH of the solution is neutral (between 6.0 and 8.0) before drain disposal.[5]Flush the drain with a copious amount of water after disposal.[5] Do not dispose of solutions containing hazardous materials down the drain.
Contaminated Materials Handle contaminated packaging and other materials (e.g., gloves, wipes) in the same manner as the substance itself.[1][2][3] Place in a sealed container for disposal.If this compound has been mixed with hazardous substances, it must be disposed of as hazardous waste, following the protocol for the hazardous component.[5]

Important Note: Always consult and adhere to your institution's specific guidelines and local regulations for chemical waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on safe disposal practices.[5]

Disposal Procedure Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste is_solid Is the waste solid? start->is_solid is_contaminated Is the solid waste contaminated with hazardous material? is_solid->is_contaminated Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No non_haz_solid Collect in a sealed, labeled container. Dispose as non-hazardous solid waste. is_contaminated->non_haz_solid No haz_waste Dispose as hazardous waste following protocol for the hazardous component. is_contaminated->haz_waste Yes end End non_haz_solid->end haz_waste->end is_small_quantity Is it a small quantity? is_aqueous->is_small_quantity Yes consult_ehs Consult EHS for large quantity disposal. is_aqueous->consult_ehs No is_small_quantity->consult_ehs No is_ph_neutral Is the pH between 6.0 and 8.0? is_small_quantity->is_ph_neutral Yes consult_ehs->end neutralize Neutralize the solution. is_ph_neutral->neutralize No dilute_dispose Dilute with copious amounts of water and pour down the drain. Flush with excess water. is_ph_neutral->dilute_dispose Yes neutralize->is_ph_neutral dilute_dispose->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for D-(+)-Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of D-(+)-Cellobiose. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, the following personal protective equipment is recommended to ensure personal safety and prevent contamination.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side protection.Protects eyes from airborne dust particles.[3][4]
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).Prevents skin contact. These gloves should have a breakthrough time of >480 minutes.[3][4]
Respiratory Protection Particulate filter device (e.g., P1 filter) or a NIOSH-approved N95 respirator.Necessary in case of dust formation to prevent inhalation.[3][5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is key to safely handling this compound in a laboratory setting.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Donning PPE : Put on a laboratory coat, safety goggles, and gloves as specified in the table above. If there is a risk of dust formation, a respirator should also be worn.[3]

  • Handling the Compound :

    • When weighing or transferring the solid compound, do so in a well-ventilated area or under a fume hood to minimize dust dispersion.

    • Avoid actions that can generate dust, such as vigorous shaking or scraping.

    • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing. This compound is soluble in water.[2]

  • Post-Handling : After handling, wipe down the work surfaces with a damp cloth to remove any residual dust.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the laboratory coat and then eye protection. Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to maintain a safe laboratory environment.

  • Solid Waste :

    • Collect unused this compound powder and any contaminated disposable materials (e.g., weighing paper, gloves) in a labeled, sealed container.

    • Dispose of this container in the non-hazardous solid waste stream, in accordance with your institution's waste management guidelines.[6]

  • Aqueous Solutions :

    • For small quantities, dilute the solution with a large amount of water.

    • Ensure the pH of the solution is neutral (between 6.0 and 8.0) before pouring it down the drain, followed by flushing with plenty of water.[6]

  • Contaminated Waste :

    • If this compound has been mixed with hazardous substances, it must be treated as hazardous waste and disposed of according to the protocol for the hazardous component.[6]

Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines for chemical waste disposal.[6]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean Work Area gather_ppe Gather PPE prep_area->gather_ppe 1.1 don_ppe Don PPE handle_solid Handle Solid in Ventilated Area don_ppe->handle_solid 2.1 prepare_solution Prepare Solution handle_solid->prepare_solution 2.2 (Optional) clean_surface Clean Work Surface doff_ppe Doff PPE clean_surface->doff_ppe 3.1 wash_hands Wash Hands doff_ppe->wash_hands 3.2 dispose_solid Dispose of Solid Waste dispose_liquid Dispose of Aqueous Solution

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.